Fluorescein-NAD+
Description
BenchChem offers high-quality Fluorescein-NAD+ suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluorescein-NAD+ including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C56H64N10O22P2 |
|---|---|
Molecular Weight |
1291.1 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-[6-[[2-[6-[6-[[3-carboxy-4-(3-hydroxy-6-oxoxanthen-9-yl)benzoyl]amino]hexanoylamino]hexylamino]-2-oxoethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C56H64N10O22P2/c57-50(75)31-9-8-20-65(25-31)54-48(73)46(71)40(86-54)26-83-89(79,80)88-90(81,82)84-27-41-47(72)49(74)55(87-41)66-29-64-45-51(62-28-63-52(45)66)61-24-43(70)59-18-6-2-1-5-17-58-42(69)10-4-3-7-19-60-53(76)30-11-14-34(37(21-30)56(77)78)44-35-15-12-32(67)22-38(35)85-39-23-33(68)13-16-36(39)44/h8-9,11-16,20-23,25,28-29,40-41,46-49,54-55,71-74H,1-7,10,17-19,24,26-27H2,(H9-,57,58,59,60,61,62,63,67,68,69,70,75,76,77,78,79,80,81,82)/t40-,41-,46-,47-,48-,49-,54-,55-/m1/s1 |
InChI Key |
QHUOJAOGTDUAPK-JDUNSKHUSA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)NCC(=O)NCCCCCCNC(=O)CCCCCNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=O)C=C8OC9=C7C=CC(=C9)O)C(=O)O)O)O)O)O)C(=O)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NCC(=O)NCCCCCCNC(=O)CCCCCNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=O)C=C8OC9=C7C=CC(=C9)O)C(=O)O)O)O)O)O)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Spectral Properties of Fluorescein-NAD+: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectral properties of Fluorescein-Nicotinamide Adenine Dinucleotide (Fluorescein-NAD+), a key fluorescent substrate analog for enzymes that utilize NAD+. Its intrinsic fluorescence provides a powerful tool for studying enzyme kinetics, screening inhibitors, and visualizing cellular processes. This document details its core spectral characteristics, experimental protocols for their determination, and its application in relevant signaling pathways.
Core Spectral Properties
Fluorescein-NAD+ is a derivative of NAD+ where a fluorescein molecule is attached. This conjugation imparts fluorescent properties to the NAD+ molecule, allowing for its detection and quantification in various biochemical assays. While specific spectral data for the conjugated molecule can vary slightly between suppliers and experimental conditions, the spectral characteristics are largely dominated by the fluorescein fluorophore.
The fluorescence of fluorescein is known to be pH-dependent, with optimal fluorescence occurring in basic conditions (pH > 8).[1]
Table 1: Summary of Quantitative Spectral Data for Fluorescein-NAD+ and its Fluorophore
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~490 - 498 nm[2][3][4] | Based on the spectral properties of fluorescein. The exact maximum for the conjugate may vary slightly. |
| Emission Maximum (λem) | ~514 - 517 nm[3] | Based on the spectral properties of fluorescein. The exact maximum for the conjugate may vary slightly. |
| Molar Extinction Coefficient (ε) | 38,000 M⁻¹cm⁻¹ at 262 nm | This value is for the entire Fluorescein-NAD+ molecule at the adenine absorption peak. |
| ~70,000 M⁻¹cm⁻¹ at ~490 nm | This is the approximate extinction coefficient of the fluorescein moiety at its visible absorption maximum. | |
| Quantum Yield (ΦF) | ~0.79 - 0.92 | This is the quantum yield of fluorescein in aqueous solution. The quantum yield of the conjugate may be slightly different. |
| Molecular Weight | 1291.11 g/mol |
Experimental Protocols
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Methodology:
-
Preparation of a Stock Solution: Accurately weigh a known mass of Fluorescein-NAD+ and dissolve it in a precise volume of a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in the same buffer.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for the fluorescein moiety (~490 nm). Use the buffer as a blank.
-
Data Analysis: Plot a graph of absorbance versus concentration. The slope of the linear portion of the graph will be equal to the molar extinction coefficient (ε) when the path length is 1 cm.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed. The comparative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield. Fluorescein in 0.1 M NaOH (ΦF = 0.925) is a common standard for this purpose.
Methodology:
-
Standard and Sample Preparation: Prepare a series of dilutions for both the standard (e.g., fluorescein) and the Fluorescein-NAD+ sample in the same solvent or buffer. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of all solutions at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements. The integrated fluorescence intensity (the area under the emission curve) is then determined.
-
Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Signaling Pathways and Applications
Fluorescein-NAD+ is a valuable tool for studying enzymes involved in NAD+ metabolism, particularly Poly(ADP-ribose) polymerases (PARPs).
PARP1-Mediated DNA Damage Repair
PARP1 is a key enzyme in the DNA damage response. Upon binding to a DNA single-strand break, PARP1 becomes catalytically active and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, using NAD+ as a substrate. This PARylation process recruits other DNA repair proteins to the site of damage.
Caption: PARP1 signaling pathway in DNA damage repair.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Fluorescein-NAD+ can be used as an acceptor fluorophore in TR-FRET assays. TR-FRET is a robust technique for studying molecular interactions. It utilizes a long-lifetime lanthanide donor fluorophore and a shorter-lifetime acceptor fluorophore. When the donor and acceptor are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. The time-resolved detection allows for the elimination of short-lived background fluorescence, increasing the signal-to-noise ratio.
Caption: Principle of a TR-FRET assay.
Experimental Workflow: In-Cell PARP Activity Assay
This workflow outlines a general procedure for measuring PARP activity in cells using Fluorescein-NAD+.
Caption: In-cell PARP activity assay workflow.
References
An In-depth Technical Guide to the Quantum Yield and Photostability of Fluorescein-NAD+
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the photophysical properties of Fluorescein-Nicotinamide Adenine Dinucleotide (Fluorescein-NAD+), a crucial tool for studying NAD+-dependent enzymes. Due to the limited availability of specific quantitative data for the Fluorescein-NAD+ conjugate in publicly accessible literature, this document focuses on providing detailed experimental protocols for the determination of its quantum yield and photostability. Furthermore, it outlines the role of Fluorescein-NAD+ in the context of Poly (ADP-ribose) polymerase (PARP) signaling pathways.
Quantitative Photophysical Data
While specific data for the Fluorescein-NAD+ conjugate is scarce, the properties of its constituent parts, fluorescein and NAD+, are well-documented. This information provides a foundational understanding for the experimental determination of the conjugate's characteristics.
| Parameter | Fluorophore | Reported Value(s) | Solvent/Conditions |
| Quantum Yield (Φ) | Fluorescein | 0.925 ± 0.015 | 0.1 N NaOH |
| 0.79 | Ethanol | ||
| NADH | 0.021 ± 0.002 | Aqueous solution | |
| ε-NAD+ | 0.028 | Neutral aqueous solution | |
| Molar Extinction Coefficient (ε) | Fluorescein | 92,300 cm⁻¹M⁻¹ | Ethanol (at 482.5 nm) |
| Fluorescein-NAD+ | 38,000 M⁻¹cm⁻¹ | Deionized water (at 262 nm) |
Note: The molar extinction coefficient for Fluorescein-NAD+ is provided by commercial suppliers and is measured at the absorbance maximum of the adenine moiety, not the fluorescein fluorophore.
Experimental Protocols
Determination of Relative Fluorescence Quantum Yield
The relative quantum yield of Fluorescein-NAD+ can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield, such as fluorescein.
Materials:
-
Fluorescein-NAD+
-
Fluorescein (as a standard)
-
Spectroscopic grade solvent (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of Fluorescein-NAD+ and the fluorescein standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This low concentration range is crucial to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 494 nm for fluorescein).
-
Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution. The excitation and emission slits should be kept constant for all measurements.
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
Determine the slope (gradient) of the resulting linear plots for both the standard (Grad_std) and the sample (Grad_unk).
-
-
Calculate Quantum Yield: The quantum yield of the unknown sample (Φ_unk) can be calculated using the following equation:
Φ_unk = Φ_std * (Grad_unk / Grad_std) * (n_unk² / n_std²)
Where:
-
Φ_std is the known quantum yield of the standard.
-
Grad_unk and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
n_unk and n_std are the refractive indices of the solvents used for the unknown and standard, respectively (if the same solvent is used, this term becomes 1).
-
Experimental Workflow for Quantum Yield Determination
Caption: Workflow for the relative quantum yield determination of Fluorescein-NAD+.
Assessment of Photostability
The photostability of Fluorescein-NAD+ can be assessed by measuring the decay of its fluorescence intensity over time upon continuous illumination.
Materials:
-
Fluorescein-NAD+ solution
-
Fluorescence microscope with a suitable filter set and a stable light source (e.g., laser or LED)
-
Digital camera or photodetector
-
Image analysis software
Methodology:
-
Sample Preparation: Prepare a solution of Fluorescein-NAD+ at a known concentration in an appropriate buffer. Mount the sample on a microscope slide.
-
Microscope Setup:
-
Focus on the sample.
-
Set the excitation light source to a constant and defined intensity.
-
-
Time-Lapse Imaging: Acquire a series of fluorescence images at regular intervals over a defined period.
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a defined region of interest in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching rate can be characterized by fitting the decay curve to an exponential function to determine the photobleaching half-life (t₁/₂), which is the time at which the fluorescence intensity has decreased to 50% of its initial value.
-
Experimental Workflow for Photostability Assessment
Caption: Workflow for assessing the photostability of Fluorescein-NAD+.
Signaling Pathway: PARP in DNA Damage Response
Fluorescein-NAD+ is a valuable tool for studying the activity of Poly (ADP-ribose) polymerases (PARPs), a family of enzymes central to the DNA damage response (DDR).[1] PARP-1, in particular, acts as a DNA damage sensor.[2] Upon detecting a DNA strand break, PARP-1 binds to the damaged site and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins.[1][2] This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, initiating the repair process.[2]
PARP-1 Signaling Pathway in DNA Damage Response
Caption: Simplified signaling pathway of PARP-1 in the DNA damage response.
Conclusion
References
Enzymatic Incorporation of Fluorescein-NAD+ by PARP Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic incorporation of Fluorescein-Nicotinamide Adenine Dinucleotide (Fluorescein-NAD+), a fluorescent analog of NAD+, by Poly(ADP-ribose) Polymerase (PARP) enzymes. This technology serves as a powerful tool for studying PARP activity, identifying substrates, and screening for inhibitors in various research and drug development contexts.
Introduction to PARP Enzymes and Fluorescent NAD+ Analogs
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for a multitude of cellular processes, including DNA repair, genomic stability, and programmed cell death.[1][2] PARP enzymes catalyze the transfer of ADP-ribose units from their substrate, nicotinamide adenine dinucleotide (NAD+), to acceptor proteins, including themselves (auto-ADP-ribosylation) and other nuclear proteins like histones. This process, known as ADP-ribosylation, can result in the formation of long, branched poly(ADP-ribose) (PAR) chains.
Fluorescent analogs of NAD+, such as Fluorescein-NAD+, provide a non-radioactive and sensitive method for detecting and quantifying PARP activity.[3] These analogs replace the native NAD+ in the enzymatic reaction, leading to the incorporation of a fluorescent tag onto the acceptor proteins. This allows for direct visualization and measurement of PARP activity through various fluorescence-based techniques.
Quantitative Analysis of PARP Enzymatic Activity
The enzymatic incorporation of NAD+ analogs by PARP enzymes can be characterized by standard kinetic parameters. While specific kinetic data for the incorporation of Fluorescein-NAD+ by PARP enzymes is not extensively available in the published literature, studies on structurally similar analogs provide valuable insights into the enzyme's activity.
For instance, kinetic analysis of human PARP1 with a synthetic NAD+ analog, ADO-3′-N3-NAD+, revealed the following parameters compared to the native NAD+ substrate.[1] This data can serve as a reasonable proxy for estimating the kinetic behavior of other modified NAD+ analogs.
| Substrate | Enzyme | kcat (min-1) | Km (µM) | kcat/Km (min-1 M-1) |
| NAD+ | Human PARP1 | 26.0 ± 2.3 | 212.9 ± 45.5 | 1.22 x 105 |
| ADO-3′-N3-NAD+ | Human PARP1 | 3.8 ± 0.4 | 524.8 ± 101.2 | 7.24 x 103 |
Table 1: Kinetic parameters of human PARP1 with NAD+ and a synthetic NAD+ analog. Data from[1]. It is important to note that these values may differ for Fluorescein-NAD+ due to the bulkier fluorescein moiety.
Experimental Protocols
In Vitro PARP Activity Assay using Fluorescein-NAD+
This protocol outlines a general procedure for a direct in vitro enzymatic assay to quantify the incorporation of Fluorescein-NAD+ into a protein substrate, such as histones.
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescein-NAD+
-
Activated DNA (e.g., nicked DNA)
-
Histone H1 (or other suitable acceptor protein)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
96-well black plate (for fluorescence reading)
-
Fluorescence plate reader
Procedure:
-
Substrate Coating (Optional, for histone acceptor):
-
Coat the wells of a 96-well plate with Histone H1 by incubating with a solution of 10 µg/mL Histone H1 in PBS overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound histones.
-
-
Reaction Setup:
-
Prepare a reaction mixture in each well containing:
-
PARP Assay Buffer
-
Activated DNA (e.g., 2 µg/mL)
-
Recombinant PARP1 enzyme (e.g., 10 nM)
-
(If not pre-coated) Histone H1 (e.g., 10 µg/mL)
-
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the enzyme to bind to the DNA.
-
-
Initiation of Reaction:
-
Add Fluorescein-NAD+ to each well to a final concentration of 1-50 µM to start the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction by adding a suitable stop solution (e.g., 10% TCA) or by washing the wells (if using a coated plate).
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for fluorescein (e.g., Ex/Em = 494/521 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no enzyme.
-
The fluorescence intensity is directly proportional to the amount of incorporated Fluorescein-ADP-ribose.
-
In Situ PARP Activity Assay in Unfixed Tissue
This protocol is adapted from a published method for detecting PARP activity directly in tissue sections using a fluorescein-labeled NAD+ analog (6-Fluo-10-NAD+).
Materials:
-
Unfixed cryosections of tissue
-
Reaction Mixture:
-
10 mM MgCl₂
-
1 mM dithiothreitol (DTT)
-
50 µM 6-Fluo-10-NAD+
-
100 mM Tris buffer with 0.2% Triton X-100, pH 8.0
-
-
Phosphate-buffered saline (PBS)
-
Mounting medium (e.g., Vectashield)
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Use 12 µm unfixed cryosections of the tissue of interest mounted on slides.
-
-
Enzymatic Reaction:
-
Apply the reaction mixture to the tissue sections.
-
Incubate in a humidified chamber for 2 hours and 30 minutes at 37°C.
-
-
Washing:
-
Wash the sections three times for 5 minutes each in PBS.
-
-
Mounting and Visualization:
-
Mount the sections with a suitable mounting medium.
-
Visualize the fluorescent signal using a fluorescence microscope with filters appropriate for fluorescein.
-
Fluorescence Polarization (FP) Assay for PARP Inhibitor Screening
Fluorescence polarization is a powerful technique for studying molecular interactions in solution and is widely used for screening PARP inhibitors that compete with NAD+ for binding to the enzyme's active site. This assay typically uses a fluorescently labeled probe that binds to the PARP enzyme.
Principle:
A small fluorescent probe tumbles rapidly in solution, resulting in low fluorescence polarization. When the probe binds to a larger molecule like a PARP enzyme, its rotation slows down, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the fluorescent probe from the PARP enzyme, causing a decrease in fluorescence polarization.
General Protocol Outline:
-
Reaction Setup: In a microplate, combine the PARP enzyme, a fluorescent probe (a fluorescently labeled small molecule that binds to the NAD+ pocket), and the test compound (potential inhibitor).
-
Incubation: Allow the components to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis: A decrease in polarization compared to the control (no inhibitor) indicates that the test compound has displaced the fluorescent probe and is a potential PARP inhibitor.
Signaling Pathways and Experimental Workflows
Fluorescein-NAD+ can be a valuable tool to investigate the role of PARP enzymes in various signaling pathways, particularly the DNA damage response (DDR).
PARP Activation in DNA Damage Response
Upon DNA damage, PARP1 is rapidly recruited to the site of the lesion and activated. This activation leads to the synthesis of PAR chains on itself and other proteins, creating a scaffold to recruit other DNA repair factors.
Experimental Workflow for Substrate Identification
While "clickable" NAD+ analogs are more commonly used for mass spectrometry-based proteomics, a workflow utilizing Fluorescein-NAD+ for the initial enrichment of ADP-ribosylated proteins can be envisioned.
This workflow involves incubating a cell lysate with active PARP1 and Fluorescein-NAD+ to label substrate proteins. The fluorescently tagged proteins are then enriched using an anti-fluorescein antibody coupled to a solid support. Finally, the enriched proteins are identified by mass spectrometry.
Conclusion
The enzymatic incorporation of Fluorescein-NAD+ by PARP enzymes offers a versatile and powerful approach for studying their function. This guide provides a foundational understanding of the principles, quantitative aspects, and experimental protocols associated with this technology. While some specific quantitative data for Fluorescein-NAD+ remains to be fully elucidated, the provided information and adapted protocols offer a robust starting point for researchers and drug development professionals to utilize this valuable tool in their studies of PARP biology and therapeutic development.
References
An In-depth Technical Guide to the Binding of Fluorescein-NAD+ to Sirtuins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for studying the binding of Fluorescein-NAD+, a fluorescent analog of the essential co-substrate nicotinamide adenine dinucleotide (NAD+), to the sirtuin family of enzymes. Sirtuins, which are NAD+-dependent deacylases, play a pivotal role in a multitude of cellular processes, including gene silencing, DNA repair, metabolic regulation, and longevity.[1] Understanding the binding kinetics and mechanisms of NAD+ analogs like Fluorescein-NAD+ is crucial for the development of novel therapeutics targeting sirtuin activity.
Sirtuins and their Interaction with NAD+
The mammalian sirtuin family comprises seven isoforms (SIRT1-7) with distinct subcellular localizations and functions. SIRT1, SIRT6, and SIRT7 are primarily found in the nucleus, while SIRT3, SIRT4, and SIRT5 reside in the mitochondria. SIRT2 is predominantly cytoplasmic but can shuttle into the nucleus.[1] The catalytic mechanism of sirtuins involves the cleavage of NAD+ into nicotinamide and O-acetyl-ADP-ribose, which is coupled to the deacetylation of a lysine residue on a substrate protein.[2] This absolute requirement for NAD+ links the enzymatic activity of sirtuins directly to the cellular energy state, making them critical metabolic sensors.[3]
The binding of NAD+ to sirtuins occurs in a conserved catalytic domain. Molecular dynamics simulations have revealed that the nicotinamide moiety of NAD+ is crucial for proper positioning and catalysis within the active site.[3] Fluorescently labeled NAD+ analogs, such as Fluorescein-NAD+, are valuable tools for studying these binding interactions in real-time and in high-throughput screening formats.
Quantitative Analysis of Ligand Binding to Sirtuins
| Sirtuin Isoform | Ligand | Affinity Metric | Value (µM) |
| SIRT1 | NAD+ | Km | ~100-200 |
| Nicotinamide | IC50 | ~30-200 | |
| EX-527 (inhibitor) | IC50 | ~0.2-500 | |
| SIRT2 | NAD+ | Km | - |
| Nicotinamide | IC50 | ~30-200 | |
| Fluorescein-labeled SirReal probe | Kd | 0.147 | |
| 1-Aminoanthracene (probe) | Kd | 37 (4 with decanoyl peptide) | |
| SIRT3 | NAD+ | Km | - |
| Nicotinamide | IC50 | ~30-200 | |
| SIRT5 | NAD+ | Km | ~200 |
| Nicotinamide | IC50 | ~30-200 | |
| SIRT6 | NAD+ | Km | - |
| Nicotinamide | IC50 | ~30-200 | |
| SIRT7 | NAD+ | Km | 480 (with tRNA), 1270 (with DNA) |
Note: Km values for NAD+ can vary depending on the acetylated substrate used in the assay. IC50 values for inhibitors can also vary with substrate and NAD+ concentrations. The data presented is a representative range from various studies.
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible data in the study of sirtuin-ligand interactions. Below are protocols for key experiments that can be adapted for the analysis of Fluorescein-NAD+ binding.
Fluorescence polarization is a powerful technique for measuring the binding of a small fluorescent ligand (the tracer, e.g., Fluorescein-NAD+) to a larger protein (a sirtuin). The principle lies in the difference in the tumbling rate of the free versus the protein-bound tracer. The larger complex tumbles more slowly, resulting in a higher polarization of the emitted light.
Materials:
-
Purified recombinant sirtuin protein (SIRT1-7)
-
Fluorescein-NAD+ (tracer)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Black, low-binding 96- or 384-well microplates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Tracer Concentration Determination:
-
Perform a serial dilution of Fluorescein-NAD+ in the assay buffer to determine a concentration that gives a stable and robust fluorescence signal (typically at least 3-fold above the buffer background). A common starting range is 1-100 nM.
-
-
Sirtuin Titration (Saturation Binding):
-
To a constant concentration of Fluorescein-NAD+ (determined in the previous step), add increasing concentrations of the sirtuin protein.
-
Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization in millipolarization units (mP).
-
Plot the change in mP as a function of the sirtuin concentration. The data can be fitted to a one-site binding model to determine the dissociation constant (Kd). A significant change in mP (e.g., >100 mP) indicates a good assay window.
-
-
Competitive Binding Assay (for unlabeled ligands):
-
Use a fixed concentration of sirtuin (typically at or below the Kd for Fluorescein-NAD+) and a fixed concentration of Fluorescein-NAD+.
-
Add increasing concentrations of a non-fluorescent competitor ligand.
-
Incubate to reach equilibrium.
-
Measure the fluorescence polarization. A decrease in mP indicates the displacement of Fluorescein-NAD+ by the competitor.
-
The data can be used to calculate the IC50 of the competitor, which can then be converted to a Ki.
-
This assay measures the enzymatic activity of sirtuins and can be used to screen for inhibitors or activators. The principle involves a fluorogenic substrate that becomes fluorescent upon deacetylation by the sirtuin.
Materials:
-
Purified recombinant sirtuin protein
-
Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine and a quenched fluorophore)
-
NAD+
-
Assay Buffer
-
Developer solution (containing a protease like trypsin to cleave the deacetylated peptide and release the fluorophore)
-
Stop solution (containing a sirtuin inhibitor like nicotinamide)
-
Black 96- or 384-well microplates
-
Fluorescence plate reader
Protocol:
-
Reaction Setup:
-
In a microplate, combine the assay buffer, NAD+ (e.g., 500 µM), and the fluorogenic substrate (e.g., 50 µM).
-
Add the test compound (inhibitor or activator) or vehicle control.
-
-
Enzyme Addition:
-
Initiate the reaction by adding the sirtuin enzyme (e.g., 200-400 nM).
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Development and Measurement:
-
Stop the sirtuin reaction by adding the stop solution.
-
Add the developer solution and incubate at room temperature to allow for the release of the fluorophore.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore. An increase in fluorescence corresponds to sirtuin activity.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of Fluorescein-NAD+ binding to sirtuins.
References
- 1. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting SIRT1 to improve metabolism: all you need is NAD+? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic control by sirtuins and other enzymes that sense NAD+, NADH, or their ratio - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays Using Fluorescein-NAD+
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the theoretical principles and practical applications of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, with a specific focus on the use of Fluorescein-NAD+ for studying NAD+-dependent enzymes. These enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs), are critical regulators of cellular processes and prominent targets in drug discovery.[1][2]
Core Principles of TR-FRET
TR-FRET is a highly sensitive and robust assay technology that combines the principles of Förster Resonance Energy Transfer (FRET) with Time-Resolved Fluorescence (TRF) detection.[3][4][5] This combination provides a powerful tool for studying molecular interactions in a homogeneous, "mix-and-read" format, which is ideal for high-throughput screening (HTS).
Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer process between two fluorophores: a donor and an acceptor . For FRET to occur, three conditions must be met:
-
Proximity: The donor and acceptor molecules must be in close proximity, typically within 1-10 nanometers (10-100 Å). The efficiency of energy transfer is inversely proportional to the sixth power of the distance between them.
-
Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the excitation (absorption) spectrum of the acceptor fluorophore.
-
Dipole Orientation: The transition dipoles of the donor and acceptor must be favorably aligned.
When the donor is excited by an external light source, it can transfer its energy to the acceptor, which then emits fluorescence at its own characteristic wavelength. This energy transfer allows for the detection of binding events or conformational changes that bring the two fluorophores together.
Time-Resolved Fluorescence (TRF)
Conventional FRET assays can be limited by background noise from scattered excitation light and sample autofluorescence. TRF overcomes this limitation by using a specific class of donor fluorophores: lanthanide chelates (e.g., Europium or Terbium).
Key properties of lanthanide donors include:
-
Long Fluorescence Lifetime: Lanthanides have exceptionally long emission lifetimes, lasting from microseconds to milliseconds, compared to the nanosecond lifetimes of most organic fluorophores and background signals.
-
Large Stokes Shift: They exhibit a large separation between their excitation and emission wavelengths, which further reduces background interference.
The TRF detection process involves a delay between the excitation light pulse and the measurement of the fluorescent signal. During this delay (typically microseconds), the short-lived background fluorescence decays completely, allowing for a highly sensitive, background-free measurement of the long-lived lanthanide emission.
The combination of FRET and TRF results in a highly sensitive assay with an excellent signal-to-noise ratio.
Caption: The core principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Role of Fluorescein-NAD+ in TR-FRET Assays
Fluorescein-NAD+ is a fluorescent analog of nicotinamide adenine dinucleotide (NAD+) where a fluorescein molecule is attached. It serves as a critical tool for studying NAD+-dependent enzymes. In TR-FRET assays, Fluorescein is an excellent acceptor for a Terbium (Tb) lanthanide donor due to the significant overlap between Terbium's emission spectrum and Fluorescein's excitation spectrum.
Assays involving Fluorescein-NAD+ are typically designed as competitive binding assays. The general components are:
-
NAD+-Dependent Enzyme: The target of interest (e.g., a sirtuin like SIRT1).
-
Binding Partner: Often a specific antibody that recognizes the product of the enzyme reaction (e.g., a deacetylated peptide) or a labeled protein that binds the enzyme's active site.
-
Lanthanide Donor: A Terbium-labeled molecule (e.g., Tb-labeled anti-tag antibody) that binds to one of the assay components.
-
Fluorescein-NAD+: Acts as the acceptor and a tracer or competitive ligand.
Assay Mechanism: Inhibition of an NAD+-Dependent Enzyme
A common application is screening for inhibitors of enzymes like sirtuins. The workflow proceeds as follows:
-
No Inhibition (High TR-FRET Signal): The enzyme (e.g., SIRT1) deacetylates its substrate. A Terbium-labeled antibody recognizes the enzyme, and the Fluorescein-NAD+ probe binds to the enzyme's active site. This brings the Tb-donor and Fluorescein-acceptor into close proximity, resulting in a high TR-FRET signal.
-
Inhibition (Low TR-FRET Signal): A small molecule inhibitor binds to the enzyme's active site, preventing the binding of the Fluorescein-NAD+ probe. This increases the distance between the donor and acceptor, leading to a decrease in the TR-FRET signal. The degree of signal reduction is proportional to the inhibitor's potency.
Caption: Competitive TR-FRET assay workflow for inhibitor screening of an NAD+-dependent enzyme.
Experimental Protocol: General Guide
This section outlines a generalized protocol for a TR-FRET assay to identify inhibitors of an NAD+-dependent enzyme using a Terbium-donor and Fluorescein-NAD+ acceptor pair. Concentrations and incubation times should be optimized for each specific enzyme and reagent set.
Reagent Preparation
-
Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween 20, 2 mM DTT).
-
Enzyme Stock: Dilute the NAD+-dependent enzyme to a working concentration in assay buffer.
-
Tb-labeled Donor Stock: Dilute the Terbium-labeled antibody or binding partner.
-
Fluorescein-NAD+ Stock: Dilute the Fluorescein-NAD+ tracer.
-
Test Compounds: Prepare a serial dilution of inhibitor compounds in assay buffer or DMSO. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.
Assay Procedure (384-well Plate Format)
-
Compound Dispensing: Add a small volume (e.g., 2.5 µL) of the serially diluted test compounds or vehicle (DMSO) to the wells of a low-volume, 384-well assay plate.
-
Enzyme/Donor Addition: Prepare a mix of the enzyme and the Tb-labeled donor. Dispense this mix (e.g., 5 µL) into each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow compounds to bind to the enzyme.
-
Acceptor Addition: Add the Fluorescein-NAD+ solution (e.g., 2.5 µL) to all wells to initiate the detection reaction.
-
Final Incubation: Incubate the plate, protected from light, at room temperature for 60-180 minutes to allow the binding reaction to reach equilibrium.
-
Plate Reading: Measure the TR-FRET signal using a plate reader equipped for TR-FRET. Set the reader to excite around 340 nm and measure the emission at two wavelengths:
-
Donor Emission: ~490-495 nm (for Terbium)
-
Acceptor Emission: ~520 nm (for Fluorescein) A time delay (e.g., 100 µs) should be applied before measurement.
-
Data Presentation and Analysis
Data Calculation
The primary output is the TR-FRET ratio, which corrects for well-to-well variations.
-
Calculate the Ratio: For each well, calculate the emission ratio:
-
Ratio = (Emission Signal at 520 nm / Emission Signal at 490 nm) * 10,000
-
-
Calculate Percent Inhibition: Normalize the data using control wells (0% inhibition with DMSO vehicle, 100% inhibition with a known saturating inhibitor).
-
% Inhibition = 100 * (1 - (Ratio_sample - Ratio_100%) / (Ratio_0% - Ratio_100%))
-
Data Visualization and IC50 Determination
Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a four-parameter nonlinear regression model to determine the IC50 value, which is the concentration of inhibitor required to achieve 50% inhibition.
Caption: A typical workflow for TR-FRET data analysis to determine inhibitor IC50 values.
Quantitative Data Summary
The performance of a TR-FRET assay is often characterized by its robustness and sensitivity. Below is a table summarizing typical quantitative parameters that might be obtained during the development and validation of such an assay.
| Parameter | Typical Value | Description | Reference |
| Z'-factor | ≥ 0.5 | A measure of assay quality and statistical effect size. A value >0.5 indicates an excellent assay suitable for HTS. | |
| IC50 (Inhibitor) | Varies (nM to µM) | The concentration of an inhibitor that reduces the enzyme activity by 50%. Dependent on the specific inhibitor's potency. | |
| Final Protein Conc. | Low nM range (e.g., 2-10 nM) | Low protein concentrations help in detecting potent inhibitors and ensure that IC50 values approximate the true inhibition constant (Ki). | |
| Final Tracer Conc. | Low nM range (e.g., 4-25 nM) | The concentration of the fluorescent probe (e.g., Fluorescein-NAD+), typically set around its dissociation constant (Kd). | |
| DMSO Tolerance | 1-2% | The maximum concentration of DMSO that does not significantly affect assay performance. High tolerance is desirable for HTS. | |
| Signal Window | ≥ 3-fold | The ratio of the signal from the uninhibited control to the background or fully inhibited control. A larger window indicates a more robust assay. |
Conclusion
TR-FRET assays utilizing Fluorescein-NAD+ provide a powerful, sensitive, and high-throughput compatible platform for the study of NAD+-dependent enzymes. The homogeneous format eliminates wash steps, saving time and reagents, while the time-resolved detection method minimizes interference, leading to high-quality, reproducible data. These characteristics make the technology an invaluable tool in modern drug discovery for identifying and characterizing novel modulators of this important class of enzymes.
References
- 1. Assays for NAD+-Dependent Reactions and NAD+ Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 2. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 4. columbiabiosciences.com [columbiabiosciences.com]
- 5. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
Methodological & Application
Application Notes: Fluorescein-NAD+ Based Assays for CD38 Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cluster of Differentiation 38 (CD38) is a multifunctional ectoenzyme that plays a critical role in cellular signaling and nicotinamide adenine dinucleotide (NAD+) metabolism.[1][2] Its primary enzymatic activities are the hydrolysis of NAD+ to adenosine diphosphate-ribose (ADPR) and the synthesis of cyclic ADP-ribose (cADPR), a second messenger involved in calcium mobilization.[3][4] Given that NAD+ levels decline with age and during certain diseases, and CD38 is a major consumer of NAD+, it has emerged as a significant therapeutic target for metabolic disorders, age-related conditions, and cancer.[5]
These application notes provide a detailed protocol for measuring the NAD-glycohydrolase (NADase) activity of CD38 using a fluorescent NAD+ analog. While the specific substrate requested is fluorescein-NAD+, the most widely characterized and utilized fluorescent substrate for CD38 hydrolase activity is 1,N6-etheno-NAD+ (ε-NAD+). The enzymatic cleavage of ε-NAD+ by CD38 yields ε-ADPR, a highly fluorescent product. The principles and protocols detailed herein for the ε-NAD+ assay are directly applicable and adaptable for fluorescein-NAD+ or other fluorescent NAD+ analogs, with adjustments for the specific fluorophore's excitation and emission wavelengths. This method offers a sensitive, continuous, and high-throughput-compatible alternative to traditional HPLC-based assays.
Principle of the Assay
The CD38 enzymatic assay leverages a fluorogenic substrate, a modified NAD+ molecule that is weakly fluorescent. When CD38 cleaves the glycosidic bond between the nicotinamide and ribose moieties, it releases a fluorescent product. The rate of increase in fluorescence intensity is directly proportional to the CD38 enzyme's hydrolase activity. This allows for real-time kinetic measurements and is suitable for screening potential CD38 inhibitors, which would cause a reduction in the rate of fluorescence generation.
Caption: Principle of the fluorescent CD38 hydrolase assay.
CD38 Signaling and Metabolic Pathway
CD38 is a key regulator of cellular NAD+ levels. By consuming NAD+, it influences the activity of other NAD+-dependent enzymes, such as sirtuins and Poly (ADP-ribose) polymerases (PARPs), which are crucial for mitochondrial function, DNA repair, and metabolic regulation. The products of the CD38 reaction, cADPR and ADPR, are also important signaling molecules, primarily involved in regulating intracellular calcium release.
Caption: CD38's central role in NAD+ metabolism and calcium signaling.
Experimental Protocols
This section provides a detailed protocol for measuring CD38 hydrolase activity using recombinant human CD38 and ε-NAD+ in a 96-well plate format. The protocol can be adapted for cell or tissue lysates and for screening inhibitors.
Materials and Reagents
| Reagent | Supplier Example | Storage |
| Recombinant Human CD38 | R&D Systems, BPS Bioscience | -80°C |
| ε-NAD+ (N6-Etheno-NAD) | Sigma-Aldrich, BPS Bioscience | -20°C (Protect from light) |
| CD38 Assay Buffer | (See composition below) | 4°C or -20°C |
| CD38 Inhibitor (e.g., Apigenin) | Sigma-Aldrich, BPS Bioscience | -20°C |
| 96-well white, flat-bottom plates | Corning, Greiner | Room Temperature |
CD38 Assay Buffer Composition:
-
25 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
1 mM MgCl₂
-
0.05% BSA (Bovine Serum Albumin)
-
Adjust pH to 7.5 and filter-sterilize.
Protocol 1: Recombinant CD38 Hydrolase Activity Assay
Caption: General experimental workflow for the CD38 fluorescent assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare CD38 Assay Buffer as described above.
-
Dilute recombinant CD38 enzyme in cold CD38 Assay Buffer to the desired final concentration (e.g., a 2X stock of 20 ng/µL for a final concentration of 10 ng/µL).
-
Prepare ε-NAD+ substrate in CD38 Assay Buffer (e.g., a 2X stock of 400 µM for a final concentration of 200 µM). Protect from light.
-
-
Assay Plate Setup:
-
Prepare the following in a 96-well white plate (final volume will be 100 µL):
-
Enzyme Control Wells: 50 µL of 2X CD38 enzyme solution.
-
Background Control Wells (No Enzyme): 50 µL of CD38 Assay Buffer.
-
Solvent Control Wells (for inhibitor screening): 50 µL of 2X CD38 enzyme solution containing the same final concentration of solvent (e.g., DMSO) as the inhibitor wells.
-
Inhibitor Wells: 50 µL of 2X CD38 enzyme solution pre-mixed with the desired concentration of inhibitor.
-
-
-
Pre-incubation (for inhibitor screening):
-
If screening inhibitors, add the test compounds to the appropriate wells and gently mix.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation:
-
Start the enzymatic reaction by adding 50 µL of the 2X ε-NAD+ substrate solution to all wells. Mix gently by pipetting or using a plate shaker.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence in kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence signal (Relative Fluorescence Units, RFU) versus time plot (RFU/min).
-
Subtract the background rate (from "No Enzyme" wells) from all other readings.
-
For inhibitor screening, calculate the percent inhibition using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Solvent Control Well)] * 100
-
Protocol 2: CD38 Activity from Cell or Tissue Lysates
-
Sample Preparation:
-
Homogenize tissue samples or lyse cells in a suitable lysis buffer (e.g., NETN lysis buffer) on ice.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
Follow the same procedure as for the recombinant enzyme, but instead of the enzyme solution, add 50-100 µg of total protein lysate to each well.
-
Normalize the volume with lysis buffer across all sample wells.
-
Always include a "lysate background" control (lysate without ε-NAD+) for each sample.
-
Data Presentation
Quantitative data should be organized for clarity and easy interpretation.
Table 1: Typical Reagent Concentrations and Assay Parameters
| Parameter | Recommended Value | Notes |
| Source of Enzyme | Recombinant Human CD38 | Cell/tissue lysates can also be used (50-100 µg protein/well) |
| Enzyme Concentration | 5-20 ng/µL | Optimal concentration should be determined empirically. |
| Substrate | ε-NAD+ | For Fluorescein-NAD+, optimize concentration based on Km. |
| Substrate Concentration | 100-400 µM | Should be near or above the Km for accurate kinetics. |
| Final Reaction Volume | 100 µL | Can be scaled down for 384-well plates. |
| Incubation Temperature | 37°C | |
| Reaction Time | 30-60 minutes | Ensure measurements are taken within the linear phase of the reaction. |
Table 2: Fluorescence Plate Reader Settings
| Parameter | Setting for ε-ADPR | Setting for Fluorescein | Notes |
| Excitation Wavelength (Ex) | ~300 nm | ~494 nm | Must be optimized for the specific instrument and fluorophore. |
| Emission Wavelength (Em) | ~410 nm | ~521 nm | |
| Read Mode | Kinetic | Kinetic | |
| Data Interval | 1-2 minutes | 1-2 minutes | |
| Temperature Control | 37°C | 37°C |
Table 3: Example IC₅₀ Values for Known CD38 Inhibitors
| Inhibitor | Reported IC₅₀ | Assay Type |
| Apigenin | ~15-25 µM | Hydrolase Activity |
| Quercetin | ~5-10 µM | Cyclase Activity |
| 78c | ~50 nM | Hydrolase Activity |
| Isatuximab (antibody) | ~1 µg/mL | Hydrolase Activity |
Note: IC₅₀ values can vary significantly based on assay conditions (e.g., substrate concentration, enzyme source).
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure the ε-NAD+ or fluorescein-NAD+ substrate is protected from light to prevent degradation. Check the purity of reagents and use high-quality microplates.
-
No or Low Signal: The enzyme may be inactive. Verify enzyme activity with a positive control. Ensure the buffer pH and composition are optimal. Increase enzyme or substrate concentration.
-
Non-linear Reaction Rate: This may occur due to substrate depletion or product inhibition. Use a lower enzyme concentration or shorten the measurement time to analyze only the initial linear velocity.
-
Compound Interference: Test compounds may be inherently fluorescent or act as quenchers. Always run a control with the compound in the absence of the enzyme to check for interference.
References
- 1. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of CD38 via NAD+ in the Development of Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.cn [abcam.cn]
- 5. CD38 Enzymes on Immune Cells Drive NAD+ Decline [nad.com]
Application Notes and Protocols for In Situ PARP Activity Detection in Unfixed Tissue with Fluorescein-NAD+
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and cell death.[1][2][3] Upon detecting DNA strand breaks, PARP enzymes, particularly PARP-1, utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize long polymers of poly(ADP-ribose) (PAR) on acceptor proteins, including themselves.[4][5] This PARylation process serves as a scaffold to recruit DNA repair machinery. However, excessive activation of PARP can lead to NAD+ and ATP depletion, culminating in a form of programmed cell death known as parthanatos.
Given the dual role of PARP in cell survival and death, monitoring its enzymatic activity is critical in various research fields, including oncology, neurodegeneration, and ischemia-reperfusion injury. Traditional methods for detecting PARP activity often involve tissue fixation, which can alter enzyme activity, or are multi-step procedures. This document outlines a rapid, single-step fluorescence assay for detecting PARP activity in situ in unfixed tissue sections using the fluorescent NAD+ analog, 6-Fluo-10-NAD+. This method provides cellular resolution of PARP activity, making it a valuable tool for preclinical research and drug development.
Signaling Pathway for PARP-1 Activation
The following diagram illustrates the central role of PARP-1 in the DNA damage response.
Caption: PARP-1 activation pathway in response to DNA damage.
Data Presentation: Comparison of NAD+ Analogs for In Situ PARP Activity Detection
The choice of NAD+ analog is critical for the successful detection of in situ PARP activity. The following table summarizes the key parameters and outcomes for different analogs used in unfixed retinal tissue sections.
| NAD+ Analog | Type | Assay Format | Concentration | Outcome |
| 6-Fluo-10-NAD+ | Fluorescent | Single-step | 50 µM | Reliable detection of PARP activity. |
| ε-NAD+ | Fluorescent | Single-step | 50 µM | No specific PARP activity signal observed. |
| 6-Biotin-17-NAD+ | Biotinylated | Two-step (requires fluorescent streptavidin) | 5 µM | Reliable detection of PARP activity. |
Note: While the two-step assay with 6-Biotin-17-NAD+ may appear more sensitive due to the lower concentration used, the single-step assay with 6-Fluo-10-NAD+ offers a simpler and more rapid workflow with a similar detection rate.
Experimental Workflow
The diagram below outlines the key steps for the single-step in situ PARP activity assay using 6-Fluo-10-NAD+.
Caption: Workflow for in situ PARP activity detection.
Detailed Experimental Protocols
This section provides a detailed protocol for the detection of PARP activity in unfixed tissue sections using 6-Fluo-10-NAD+.
Protocol 1: In Situ PARP Activity Assay in Unfixed Cryosections
Materials:
-
Freshly dissected tissue
-
Optimal Cutting Temperature (OCT) compound
-
Liquid nitrogen or isopentane cooled on dry ice
-
Cryostat
-
Microscope slides
-
PARP Reaction Buffer: 100 mM Tris buffer (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol (DTT), 0.2% Triton X-100. Prepare fresh.
-
6-Fluo-10-NAD+ Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) in water and store at -20°C.
-
Working Reaction Mixture: Dilute the 6-Fluo-10-NAD+ stock solution in PARP Reaction Buffer to a final concentration of 50 µM.
-
PARP Inhibitor (Specificity Control): Olaparib or another potent PARP inhibitor.
-
Phosphate-Buffered Saline (PBS)
-
Antifade mounting medium (e.g., Vectashield), with or without a nuclear counterstain like DAPI.
-
Coverslips
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: a. Immediately after dissection, snap-freeze the fresh tissue in liquid nitrogen or isopentane pre-cooled on dry ice. b. Embed the frozen tissue in OCT compound. c. Using a cryostat, cut sagittal sections of 12 µm thickness and mount them on microscope slides. d. Sections can be stored at -20°C until use. Use unfixed sections for the assay.
-
In Situ PARP Activity Reaction: a. Bring the tissue sections to room temperature for 5-10 minutes. b. Apply the Working Reaction Mixture (containing 50 µM 6-Fluo-10-NAD+) to the sections, ensuring the entire tissue is covered. c. For a negative/specificity control, pre-incubate a separate section with a PARP inhibitor (e.g., 10 µM Olaparib) for 30 minutes before adding the Working Reaction Mixture (which should also contain the inhibitor). d. Incubate the slides in a humidified chamber for 2 hours and 30 minutes at 37°C.
-
Washing and Mounting: a. After incubation, gently wash the sections three times with PBS for 5 minutes each to remove unincorporated 6-Fluo-10-NAD+. b. Apply a drop of antifade mounting medium. c. Carefully place a coverslip over the tissue, avoiding air bubbles.
-
Microscopy and Analysis: a. Visualize the fluorescent signal using a standard fluorescence microscope with appropriate filters for fluorescein (Excitation: ~490 nm; Emission: ~520 nm). b. PARP activity will be indicated by nuclear fluorescence. c. The signal should be significantly reduced or completely abolished in the inhibitor-treated control sections, confirming the specificity of the assay. d. Quantify the fluorescence intensity or the number of positive cells per area using image analysis software.
Important Considerations:
-
This assay is designed for unfixed tissue sections. Fixation can inhibit PARP activity.
-
The fluorescent marker 6-Fluo-10-NAD+ has been shown to be insufficiently membrane-permeable, making it unsuitable for detecting PARP activity in live cells or organotypic cultures with intact cell membranes.
-
Always include a negative control where the fluorescent NAD+ analog is omitted from the reaction mixture to check for background fluorescence.
References
- 1. Fluorescent detection of PARP activity in unfixed tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]
Measuring NAD+ Consumption by Mono-ADP-ribosyltransferases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the consumption of Nicotinamide Adenine Dinucleotide (NAD+), an essential coenzyme, by mono-ADP-ribosyltransferases (MARTs). Understanding the kinetics of NAD+ consumption by these enzymes is critical for elucidating their roles in cellular signaling and for the development of novel therapeutics targeting these pathways.
Introduction to Mono-ADP-ribosylation and NAD+
Mono-ADP-ribosylation is a post-translational modification where a single ADP-ribose moiety is transferred from NAD+ to a substrate, a reaction catalyzed by MARTs.[1] This process modulates the function of target proteins and is involved in a variety of cellular processes, including DNA repair, cell signaling, and immune responses.[2][3][4][5] Given that NAD+ is the sole substrate for this reaction, its consumption is a direct measure of MART activity.
Data Presentation: Quantitative Analysis of MART Activity
The following table summarizes the kinetic parameters for NAD+ consumption by various mono-ADP-ribosyltransferases. This data is essential for comparing the enzymatic efficiency and substrate affinity of different MARTs.
| Enzyme | Organism/Source | Km for NAD+ (µM) | kcat (min-1) | kcat/Km (min-1M-1) | Assay Method | Reference |
| PARP1 | Human | 212.9 ± 45.5 | 26.0 ± 2.3 | 1.22 x 105 | HPLC | |
| mADP-RT | Rabbit Skeletal Muscle | 287 | N/A | N/A | Fluorometric |
Note: Data for specific mono-ADP-ribosyltransferases other than the rabbit skeletal muscle enzyme is limited in the public domain. PARP1 is included for reference as a well-characterized NAD+-consuming enzyme, although it is primarily a poly-ADP-ribosyltransferase.
Experimental Protocols
Accurate measurement of NAD+ consumption is paramount for studying MARTs. Below are detailed protocols for three common methods: High-Performance Liquid Chromatography (HPLC), and two fluorescence-based assays.
Protocol 1: HPLC-Based Assay for NAD+ Consumption
This method directly measures the decrease in NAD+ concentration or the increase in nicotinamide concentration in the reaction mixture over time.
Materials:
-
Recombinant mono-ADP-ribosyltransferase
-
β-NAD+ (Sigma-Aldrich)
-
Agmatine (or other suitable ADP-ribose acceptor)
-
Dithiothreitol (DTT)
-
Sodium Phosphate Buffer (pH 7.0)
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA) for reaction quenching
-
Potassium carbonate (K2CO3) for neutralization
-
HPLC system with a C18 reverse-phase column and UV detector (260 nm)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing 30 mM sodium phosphate buffer (pH 7.0), 20 mM DTT, 30 mM agmatine, and the desired concentration of the MART enzyme.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding β-NAD+ to a final concentration of 7 mM.
-
Incubate at 30°C.
-
-
Time-Course Sampling and Quenching:
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of ice-cold 0.6 M perchloric acid.
-
Incubate on ice for 10 minutes to precipitate the enzyme.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant by adding a calculated amount of 3 M K2CO3.
-
Centrifuge again to remove the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC.
-
-
HPLC Analysis:
-
Inject the prepared sample onto a C18 column.
-
Use a mobile phase gradient to separate NAD+ and nicotinamide. A typical gradient might be:
-
Solvent A: 25 mM potassium phosphate, pH 5.8 containing 2% acetonitrile
-
Solvent B: 100% acetonitrile
-
Gradient: 0-6 min, 0% B; 6-8 min, 0-72% B; 8-14 min, 72% B; 14-23 min, re-equilibration at 0% B.
-
-
Monitor the absorbance at 260 nm.
-
-
Data Analysis:
-
Quantify the peak areas for NAD+ and nicotinamide against a standard curve.
-
Calculate the rate of NAD+ consumption or nicotinamide production.
-
Protocol 2: Fluorescence-Based NAD+ Cycling Assay
This is a highly sensitive, continuous assay that measures the total amount of NAD+ and NADH in a sample. To measure only NAD+, NADH is first decomposed by acid treatment.
Materials:
-
NAD+/NADH Assay Kit (e.g., from Cell Biolabs, Inc. or Sigma-Aldrich) containing:
-
NAD+ Extraction Buffer
-
NADH Extraction Buffer
-
Assay Buffer
-
NAD Cycling Substrate
-
NAD Cycling Enzyme
-
Fluorometric Probe
-
NAD+ Standard
-
-
96-well black microtiter plate
-
Fluorometric plate reader (λex = 530-544 nm / λem = 585-590 nm)
Procedure:
-
Sample Preparation (NAD+ Extraction):
-
For enzymatic reactions, take a 25 µL aliquot of the reaction mixture.
-
Add 5 µL of 0.1 N HCl and mix thoroughly.
-
Incubate at 80°C for 60 minutes, protected from light, to destroy NADH.
-
Neutralize the sample by adding 20 µL of 1X Assay Buffer. The final pH should be between 6.0 and 8.0.
-
-
Standard Curve Preparation:
-
Prepare a series of NAD+ standards (e.g., 0 to 10 µM) by diluting the provided NAD+ standard in the appropriate buffer.
-
-
Assay Reaction:
-
Add 50 µL of each standard or sample to the wells of the 96-well plate.
-
Prepare the NAD Cycling Reagent by mixing the NAD Cycling Substrate, NAD Cycling Enzyme, and Fluorometric Probe in Assay Buffer according to the kit instructions.
-
Add 50 µL of the NAD Cycling Reagent to each well.
-
-
Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence intensity at the specified wavelengths.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Generate a standard curve by plotting fluorescence intensity versus NAD+ concentration.
-
Determine the NAD+ concentration in the samples from the standard curve.
-
Protocol 3: Etheno-NAD+ (ε-NAD+) Fluorescence Assay
This assay utilizes a fluorescent analog of NAD+, 1,N6-etheno-NAD+ (ε-NAD+), which exhibits increased fluorescence upon cleavage of the N-glycosidic bond by the MART.
Materials:
-
Recombinant mono-ADP-ribosyltransferase
-
1,N6-etheno-NAD+ (ε-NAD+) (Sigma-Aldrich)
-
Agmatine
-
Reaction Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well black microtiter plate
-
Fluorometric plate reader (λex = ~310 nm / λem = ~410 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 3x concentrated solution of the MART enzyme in the reaction buffer.
-
Prepare a 3x concentrated solution of ε-NAD+ (e.g., 600 µM for a final concentration of 200 µM) in the reaction buffer.
-
Prepare a 3x concentrated solution of agmatine in the reaction buffer.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add 10 µL of the 3x enzyme solution.
-
Add 10 µL of the 3x agmatine solution.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the 3x ε-NAD+ solution to each well.
-
Immediately place the plate in the fluorometer and begin reading the fluorescence intensity at regular intervals (e.g., every minute) for a desired period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
The initial rate of the reaction is determined from the slope of the linear portion of the curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving MARTs and the experimental workflows for measuring NAD+ consumption.
Caption: Generalized signaling pathway involving mono-ADP-ribosyltransferases.
Caption: Experimental workflow for the HPLC-based NAD+ consumption assay.
Caption: General workflow for fluorescence-based NAD+ consumption assays.
References
- 1. pnas.org [pnas.org]
- 2. What are PARP12 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PARP12, an Interferon-stimulated Gene Involved in the Control of Protein Translation and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP12, an interferon-stimulated gene involved in the control of protein translation and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
Application Notes and Protocols for TR-FRET Assay Development with Fluorescein-NAD+ for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the development and implementation of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay using Fluorescein-NAD+ as a key reagent. This assay is designed for high-throughput screening (HTS) and characterization of inhibitors targeting NAD+-dependent enzymes, such as Poly (ADP-ribose) polymerases (PARPs) and sirtuins.
Introduction to TR-FRET for NAD+-Dependent Enzymes
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive detection technology widely used in drug discovery.[1][2] It combines the principles of FRET with time-resolved detection, significantly reducing assay interference from background fluorescence and light scattering.[3] The assay relies on the transfer of energy from a long-lifetime lanthanide donor fluorophore (e.g., Terbium or Europium) to a suitable acceptor fluorophore (in this case, fluorescein) when they are in close proximity.[4]
For NAD+-dependent enzymes, a competitive binding assay format is often employed. In this format, a known fluorescent ligand, such as Fluorescein-NAD+, competes with potential inhibitors for binding to the enzyme's active site. Inhibition of the enzyme's activity or binding of a compound to the active site displaces the Fluorescein-NAD+, leading to a decrease in the TR-FRET signal. This allows for the identification and characterization of enzyme inhibitors.
Principle of the Competitive TR-FRET Assay
The assay is designed to measure the inhibition of the interaction between an NAD+-dependent enzyme (e.g., PARP1 or SIRT1) and Fluorescein-NAD+. A Terbium-labeled anti-epitope tag (e.g., anti-His) antibody serves as the TR-FRET donor, which binds to a tagged version of the target enzyme. Fluorescein-NAD+ acts as the TR-FRET acceptor.
-
High TR-FRET Signal (No Inhibitor): In the absence of an inhibitor, the enzyme is active and binds to the Fluorescein-NAD+ tracer. This brings the Terbium donor and the Fluorescein acceptor into close proximity, resulting in a high TR-FRET signal.
-
Low TR-FRET Signal (With Inhibitor): In the presence of a competitive inhibitor, the binding of Fluorescein-NAD+ to the enzyme is disrupted. The increased distance between the donor and acceptor leads to a decrease in the TR-FRET signal.
The magnitude of the decrease in the TR-FRET signal is proportional to the potency of the inhibitor.
Caption: Principle of the competitive TR-FRET assay for inhibitor screening.
Materials and Equipment
3.1. Reagents
-
His-tagged NAD+-dependent enzyme (e.g., PARP1, SIRT1)
-
Fluorescein-NAD+ (Acceptor)
-
Terbium-labeled anti-His antibody (Donor)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2, 0.01% BSA, 0.01% Tween-20)
-
Known inhibitor for the target enzyme (Positive Control)
-
DMSO (for compound dilution)
3.2. Equipment
-
TR-FRET compatible microplate reader with excitation at ~340 nm and emission detection at ~495 nm (Terbium) and ~520 nm (Fluorescein).
-
Low-volume, 384-well black assay plates (e.g., Corning #3677).
-
Pipetting devices for accurate liquid handling.
-
Plate shaker.
Experimental Protocols
4.1. Reagent Preparation
-
Assay Buffer: Prepare the assay buffer and ensure it is at room temperature before use.
-
Enzyme Dilution: Dilute the His-tagged enzyme to the desired concentration in assay buffer. The optimal concentration should be determined experimentally (see Section 4.2).
-
Antibody Dilution: Dilute the Terbium-labeled anti-His antibody in assay buffer. The optimal concentration should be determined experimentally (see Section 4.2).
-
Fluorescein-NAD+ Dilution: Dilute the Fluorescein-NAD+ tracer in assay buffer. The optimal concentration should be determined experimentally (see Section 4.2).
-
Compound Dilution: Prepare a serial dilution of test compounds and the positive control inhibitor in DMSO. Then, dilute further in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
4.2. Assay Optimization
To achieve the best assay performance, it is crucial to optimize the concentrations of the key reagents.
4.2.1. Titration of Enzyme and Fluorescein-NAD+
A criss-cross titration of the His-tagged enzyme and Fluorescein-NAD+ should be performed to determine the optimal concentrations that yield a robust signal-to-background ratio. The concentration of the Terbium-labeled anti-His antibody should be kept constant at a concentration suggested by the manufacturer (e.g., 2 nM).
Protocol:
-
Prepare serial dilutions of the His-tagged enzyme and Fluorescein-NAD+ in assay buffer.
-
In a 384-well plate, add the diluted enzyme, Fluorescein-NAD+, and a constant concentration of the Tb-anti-His antibody.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the signal-to-background (S/B) ratio for each combination. The optimal concentrations will be those that provide a high S/B ratio with the lowest possible reagent concentrations.
4.2.2. Titration of Terbium-labeled Antibody
Once the optimal enzyme and tracer concentrations are determined, titrate the Terbium-labeled anti-His antibody to ensure that the antibody concentration is not limiting and provides the best assay window.
Protocol:
-
Use the optimal concentrations of the His-tagged enzyme and Fluorescein-NAD+ determined in the previous step.
-
Prepare serial dilutions of the Terbium-labeled anti-His antibody.
-
Add the enzyme, tracer, and diluted antibody to the wells of a 384-well plate.
-
Incubate and read the plate as described above.
-
Select the antibody concentration that provides the maximal and most stable TR-FRET signal.
4.3. High-Throughput Screening (HTS) Protocol
The following protocol is a general guideline for performing a high-throughput screen for inhibitors of an NAD+-dependent enzyme.
Caption: High-throughput screening workflow for the TR-FRET assay.
Step-by-Step Procedure:
-
Compound Plating: Dispense test compounds and controls (positive and negative) into a 384-well assay plate. Typically, a small volume (e.g., 100 nL) of compound solution in DMSO is used.
-
Reagent Addition: Prepare a master mix of the optimized concentrations of His-tagged enzyme, Terbium-labeled anti-His antibody, and Fluorescein-NAD+ in assay buffer. Add this master mix to all wells of the assay plate.
-
Incubation: Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes), protected from light. The plate may be gently shaken during incubation.
-
Signal Detection: Read the plate on a TR-FRET enabled microplate reader using the appropriate excitation and emission wavelengths (e.g., Excitation: 340 nm; Emission: 495 nm for Terbium and 520 nm for Fluorescein). A time delay of 100 µs and an integration time of 200 µs are typical settings.[5]
Data Analysis and Presentation
5.1. Data Calculation
-
TR-FRET Ratio: The primary data output is the TR-FRET ratio, which is calculated for each well:
-
TR-FRET Ratio = (Fluorescence Emission at 520 nm / Fluorescence Emission at 495 nm) * 10,000
-
-
Percent Inhibition: The percent inhibition for each compound concentration is calculated relative to the high (no inhibitor) and low (saturating concentration of positive control) signals:
-
% Inhibition = 100 * (1 - [(Sample Ratio - Low Control Ratio) / (High Control Ratio - Low Control Ratio)])
-
5.2. Data Presentation
Dose-response curves are generated by plotting the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of inhibitor that produces 50% inhibition, is determined by fitting the data to a sigmoidal dose-response curve.
Table 1: Representative Quantitative Data for Assay Optimization
| Parameter | Optimized Concentration/Value |
| His-tagged PARP1 | 5 nM |
| Terbium-anti-His Antibody | 2 nM |
| Fluorescein-NAD+ | 25 nM |
| Incubation Time | 60 minutes |
| Assay Window (S/B) | > 10 |
| Z'-factor | ≥ 0.7 |
Table 2: Example IC50 Values for Known PARP Inhibitors
| Compound | IC50 (nM) |
| Olaparib | 5.2 |
| Veliparib | 8.9 |
| Rucaparib | 2.1 |
| Negative Control | > 10,000 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal | - Reagent concentrations too low- Inactive enzyme | - Re-optimize reagent concentrations.- Verify enzyme activity with an orthogonal assay. |
| High Background | - Autofluorescent compounds- Non-specific binding | - Pre-read plates for compound autofluorescence.- Increase detergent concentration (e.g., Tween-20) in the assay buffer. |
| Low Assay Window (S/B) | - Suboptimal reagent concentrations- Short incubation time | - Re-run optimization experiments.- Increase incubation time. |
| Poor Z'-factor | - High variability in replicates- Inconsistent liquid handling | - Check pipetting accuracy.- Ensure proper mixing of reagents. |
Conclusion
The TR-FRET assay using Fluorescein-NAD+ provides a robust, sensitive, and high-throughput method for the discovery and characterization of inhibitors of NAD+-dependent enzymes. The homogeneous, mix-and-read format is amenable to automation and miniaturization, making it an ideal platform for large-scale screening campaigns in drug discovery. Careful optimization of assay parameters is critical to ensure high-quality, reproducible data.
References
- 1. mdpi.com [mdpi.com]
- 2. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 3. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. support.nanotempertech.com [support.nanotempertech.com]
Quantifying Sirtuin Activity in Cell Lysates with a Fluorescein-Based NAD+ Dependent Assay
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of sirtuin activity in cell lysates using a fluorescein-based nicotinamide adenine dinucleotide (NAD+)-dependent assay. Sirtuins, a class of NAD+-dependent deacetylases, are crucial regulators of various cellular processes, including gene expression, metabolism, and DNA repair.[1][2] Their dysregulation has been implicated in a range of age-related diseases, making them attractive therapeutic targets.[1][2] This fluorometric method offers a sensitive and high-throughput-compatible approach to measure the enzymatic activity of sirtuins, facilitating the screening of potential modulators.
The assay principle relies on the deacetylation of a synthetic peptide substrate by sirtuins present in the cell lysate. The substrate is labeled with a fluorophore and a quencher. In its acetylated form, the fluorescence is quenched. Upon deacetylation by sirtuins in the presence of their essential cofactor NAD+, a developer enzyme specifically cleaves the deacetylated peptide, leading to the release of the fluorophore and a quantifiable increase in fluorescence.[3]
Signaling Pathway and Experimental Overview
The following diagrams illustrate the sirtuin deacetylation pathway and the general workflow of the fluorometric activity assay.
Caption: Sirtuin-mediated deacetylation reaction.
Caption: General workflow for the sirtuin activity assay.
Experimental Protocols
Preparation of Cell Lysates
This protocol describes the preparation of cell lysates under non-denaturing conditions to preserve sirtuin activity.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 250 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 1 mM DTT. Protease and phosphatase inhibitor cocktails should be added fresh.
-
Cell scraper
-
Microcentrifuge tubes
-
Sonicator
-
Microcentrifuge (4°C)
Protocol:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 0.5 mL for a 10 cm dish).
-
Incubate the plate on ice for 5 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate on ice (e.g., 4 cycles of 5 seconds each) to ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. Avoid disturbing the pellet.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Aliquot the lysate and store at -80°C for future use. Avoid repeated freeze-thaw cycles.
Sirtuin Activity Assay
This protocol is a general guideline. Reagent volumes and concentrations may need to be optimized based on the specific assay kit and cell type.
Materials:
-
Cell lysate (prepared as described above)
-
Sirtuin Assay Buffer (often provided in commercial kits, e.g., 50 mM Tris-HCl, pH 8.8, 0.5 mM DTT)
-
Fluorogenic Sirtuin Substrate (e.g., acetylated peptide with a fluorophore and quencher)
-
NAD+ solution
-
Sirtuin Inhibitor (e.g., Nicotinamide or Suramin for control wells)
-
Developer solution (protease that cleaves the deacetylated substrate)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare the reaction mix: In a 96-well black microplate, prepare the following wells in duplicate or triplicate:
-
Sample wells: Add cell lysate (e.g., 10-50 µg of total protein), Sirtuin Assay Buffer, and NAD+.
-
Background control wells: Add cell lysate, Sirtuin Assay Buffer, but no NAD+. This accounts for non-sirtuin deacetylase activity.
-
Inhibitor control wells: Add cell lysate, Sirtuin Assay Buffer, NAD+, and a known sirtuin inhibitor.
-
Positive control wells (optional): Add purified recombinant sirtuin enzyme, Sirtuin Assay Buffer, and NAD+.
-
-
Initiate the reaction: Add the Fluorogenic Sirtuin Substrate to all wells to start the reaction. The final volume in each well should be consistent (e.g., 50 µL).
-
Incubate: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction and develop the signal: Add the Developer solution to each well.
-
Incubate for development: Incubate the plate at 37°C for 10-20 minutes, protected from light.
-
Measure fluorescence: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 400/505 nm or 340/440 nm depending on the specific fluorophore).
Data Analysis and Presentation
The following diagram illustrates the logical flow of data analysis for this assay.
Caption: Logical flow of data analysis.
The sirtuin activity is proportional to the fluorescence signal after background subtraction. For inhibitor studies, the percentage of inhibition can be calculated as follows:
% Inhibition = [1 - (Corrected Fluorescence of Inhibitor Well / Corrected Fluorescence of Sample Well)] * 100
The IC50 value, the concentration of an inhibitor that reduces sirtuin activity by 50%, can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
Quantitative Data Summary
The following table summarizes the reported IC50 values for several known sirtuin inhibitors, which can be used as reference compounds in your experiments.
| Inhibitor | Target Sirtuin(s) | IC50 Value (µM) | Reference |
| Nicotinamide | Pan-Sirtuin | ~18-32 | |
| Suramin | SIRT1, SIRT2, SIRT5 | 0.297 (SIRT1), 1.15 (SIRT2), 22 (SIRT5) | |
| Cambinol | SIRT1, SIRT2 | 56 (SIRT1), 59 (SIRT2) | |
| Compound 13b | SIRT1, SIRT2 | 42.8 (SIRT1), 25.0 (SIRT2) |
Template for Experimental Data
| Sample ID | Protein Conc. (µ g/well ) | Raw Fluorescence (RFU) | Background Fluorescence (RFU) | Corrected Fluorescence (RFU) | % of Control Activity |
| Control 1 | 20 | 100 | |||
| Control 2 | 20 | 100 | |||
| Treatment A | 20 | ||||
| Treatment B | 20 | ||||
| Inhibitor X | 20 |
References
Measuring Enzyme Kinetics of NAD+-Dependent Enzymes with Fluorescein-NAD+
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in a vast array of enzymatic reactions essential for cellular metabolism, signaling, and DNA repair.[1][2] Enzymes that utilize NAD+ as a substrate, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), are key regulators of these processes and have emerged as significant therapeutic targets for a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1] Consequently, the ability to accurately measure the kinetic parameters of these enzymes is paramount for understanding their biological functions and for the discovery and development of novel therapeutic agents.
Fluorescein-NAD+ (F-NAD+) is a fluorescent analog of NAD+ that provides a powerful tool for studying the kinetics of NAD+-dependent enzymes.[3] This application note provides detailed protocols and methodologies for utilizing F-NAD+ in various enzyme kinetic assays, with a focus on fluorescence polarization (FP) as a primary detection method.
Principle of the Assay
The core principle behind using F-NAD+ for enzyme kinetic measurements lies in the change in its fluorescence properties upon enzymatic conversion or binding. In a fluorescence polarization assay, a small, fluorescently labeled molecule like F-NAD+ tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When an enzyme binds to F-NAD+, the resulting complex is much larger and tumbles more slowly, leading to a significant increase in the polarization of the emitted light.[4] This change in polarization can be used to monitor the binding of F-NAD+ to the enzyme or its incorporation into a product in real-time, allowing for the determination of key kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and inhibitor constant (Ki).
Featured Enzymes and Signaling Pathways
Poly(ADP-ribose) Polymerase 1 (PARP1)
PARP1 is a nuclear enzyme that plays a crucial role in DNA repair. Upon detecting DNA strand breaks, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.
Sirtuin 1 (SIRT1)
SIRT1 is a class III histone deacetylase that utilizes NAD+ to remove acetyl groups from a variety of protein substrates, including histones and transcription factors. Through its deacetylase activity, SIRT1 regulates a wide range of cellular processes, including gene silencing, metabolism, and aging.
Experimental Workflow
The general workflow for measuring NAD+-dependent enzyme kinetics using F-NAD+ in a fluorescence polarization format involves several key steps, from reagent preparation to data analysis.
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data obtained from F-NAD+ based enzyme kinetic assays. Users should populate these tables with their own experimental results.
Table 1: Michaelis-Menten Kinetic Parameters
| Enzyme | Substrate (if applicable) | Km (F-NAD+) (µM) | Vmax (RFU/min) |
| PARP1 | Activated DNA | User Data | User Data |
| SIRT1 | Acetylated Peptide | User Data | User Data |
| Other Enzyme | Specify | User Data | User Data |
Table 2: Inhibitor Constant (Ki) Values
| Enzyme | Inhibitor | Ki (µM) | Inhibition Type |
| PARP1 | Inhibitor A | User Data | e.g., Competitive |
| SIRT1 | Inhibitor B | User Data | e.g., Non-competitive |
| Other Enzyme | Inhibitor C | User Data | User Data |
Experimental Protocols
Protocol 1: Determination of Km and Vmax for PARP1 using F-NAD+
This protocol describes a continuous kinetic assay to determine the Michaelis-Menten parameters for PARP1 activity using F-NAD+ and fluorescence polarization.
Materials:
-
Human recombinant PARP1 enzyme
-
Fluorescein-NAD+ (F-NAD+)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
PARP Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, 250 µM DTT
-
Black, low-binding 96- or 384-well microplate
-
Fluorescence plate reader with polarization filters
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock solution of PARP1 enzyme in PARP Assay Buffer. The final concentration in the assay should be optimized, but a starting point of 10 nM is recommended.
-
Prepare a series of 2X F-NAD+ solutions in PARP Assay Buffer with concentrations ranging from 0.1 µM to 20 µM.
-
Prepare a 2X stock solution of activated DNA in PARP Assay Buffer. A final concentration of 5 µg/mL is a common starting point.
-
-
Assay Setup (per well):
-
Add 50 µL of the 2X activated DNA solution to each well of the microplate.
-
Add 50 µL of the 2X PARP1 enzyme solution to each well.
-
Initiate the reaction by adding 100 µL of the 2X F-NAD+ solution to each well. The final reaction volume will be 200 µL.
-
Include control wells with no enzyme to measure background polarization.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence polarization at regular intervals (e.g., every 30 seconds) for 15-30 minutes. Use excitation and emission wavelengths appropriate for fluorescein (typically ~485 nm for excitation and ~520 nm for emission).
-
-
Data Analysis:
-
For each F-NAD+ concentration, calculate the initial reaction velocity (V₀) from the linear portion of the polarization versus time plot.
-
Plot the initial velocities against the corresponding F-NAD+ concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Protocol 2: High-Throughput Screening of SIRT1 Inhibitors using F-NAD+
This protocol outlines an endpoint fluorescence polarization assay suitable for high-throughput screening of potential SIRT1 inhibitors.
Materials:
-
Human recombinant SIRT1 enzyme
-
Fluorescein-NAD+ (F-NAD+)
-
Acetylated peptide substrate (e.g., a p53-derived peptide)
-
SIRT1 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂
-
Test compounds (inhibitors) dissolved in DMSO
-
Known SIRT1 inhibitor (e.g., Nicotinamide) for positive control
-
Black, low-binding 384-well microplate
-
Fluorescence plate reader with polarization filters
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock solution of SIRT1 enzyme in SIRT1 Assay Buffer. The final concentration should be in the linear range of the assay, determined through prior enzyme titration experiments.
-
Prepare a 2X stock solution of F-NAD+ and acetylated peptide substrate in SIRT1 Assay Buffer. The F-NAD+ concentration should be at or near its Km value for SIRT1, and the peptide substrate should be at a saturating concentration.
-
Prepare serial dilutions of test compounds and the known inhibitor in SIRT1 Assay Buffer containing a constant final concentration of DMSO (e.g., 1%).
-
-
Assay Setup (per well):
-
Add 5 µL of the test compound or control solution to the appropriate wells.
-
Add 10 µL of the 2X SIRT1 enzyme solution to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the 2X F-NAD+/peptide substrate solution to all wells. The final reaction volume will be 25 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a fixed time (e.g., 60 minutes).
-
Stop the reaction (optional, depending on the stability of the signal) by adding a stop solution (e.g., a solution containing a high concentration of a known inhibitor like nicotinamide).
-
Read the fluorescence polarization of each well.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration relative to the "no inhibitor" (positive) and "no enzyme" (negative) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, provided the inhibition mechanism is competitive and the Km of F-NAD+ is known.
-
Troubleshooting
Low Signal Window (ΔmP):
-
Cause: Insufficient difference in size between F-NAD+ and the enzyme-F-NAD+ complex.
-
Solution: Ensure the enzyme is of sufficient molecular weight. For smaller enzymes, consider using a larger fluorescent probe or a different assay format. Optimize the concentration of the tracer to be well below the Kd.
High Background Fluorescence:
-
Cause: Autofluorescence from the assay buffer, microplate, or test compounds.
-
Solution: Use a buffer with minimal intrinsic fluorescence. Use black, non-binding microplates. Screen test compounds for autofluorescence and subtract their background signal.
Inner Filter Effect:
-
Cause: At high concentrations, F-NAD+ can absorb the excitation and/or emission light, leading to a non-linear relationship between concentration and fluorescence intensity.
-
Solution: Work at F-NAD+ concentrations where absorbance is low (typically below an optical density of 0.1). If higher concentrations are necessary, mathematical corrections for the inner filter effect can be applied.
Inconsistent Readings:
-
Cause: Pipetting errors, temperature fluctuations, or improper mixing.
-
Solution: Use calibrated pipettes and ensure thorough mixing of reagents. Maintain a constant temperature throughout the assay. Prepare a master mix of reagents to minimize pipetting variability.
Conclusion
The use of Fluorescein-NAD+ in conjunction with fluorescence-based detection methods, particularly fluorescence polarization, offers a sensitive, robust, and high-throughput compatible platform for the kinetic characterization of NAD+-dependent enzymes. The detailed protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement these assays in their studies of enzyme function and drug discovery efforts. Careful optimization of assay conditions and an awareness of potential pitfalls are crucial for obtaining accurate and reproducible results.
References
Application Notes and Protocols: The Use of Fluorescein-NAD+ in Studying DNA Damage Response Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA damage response (DDR) is a complex network of signaling pathways that detects and repairs DNA lesions, maintaining genomic integrity. Key players in the DDR include several families of NAD+-dependent enzymes, such as Poly(ADP-ribose) polymerases (PARPs), sirtuins (SIRTs), and the ecto-enzyme CD38. These enzymes utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to catalyze post-translational modifications or generate second messengers, thereby modulating DNA repair, cell cycle progression, and apoptosis.[1][2][3] The study of these enzymes is crucial for understanding the DDR and for the development of novel therapeutics, particularly in oncology.
Fluorescein-NAD+ is a fluorescent analog of NAD+ that serves as a valuable tool for studying these NAD+-dependent enzymes.[4][5] It provides a non-radioactive and sensitive method for monitoring enzyme activity in various assay formats, including fluorescence polarization (FP) and fluorescence intensity-based assays. This document provides detailed application notes and protocols for utilizing Fluorescein-NAD+ in the investigation of PARPs, sirtuins, and CD38 within the context of DNA damage response pathways.
I. Overview of Key NAD+-Dependent Enzymes in DNA Damage Response
The DDR is a sophisticated signaling network initiated by the detection of DNA lesions. This response involves a cascade of post-translational modifications that recruit repair factors and modulate chromatin structure to facilitate DNA repair. NAD+-dependent enzymes are central to this process.
Poly(ADP-ribose) Polymerases (PARPs): PARP1 and PARP2 are rapidly recruited to sites of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP1 undergoes a conformational change and utilizes NAD+ to synthesize long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase β, to the site of damage. Inhibition of PARP activity leads to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication, a concept known as synthetic lethality that is exploited in cancer therapy.
Sirtuins (SIRTs): This family of NAD+-dependent protein deacetylases and mono-ADP-ribosyltransferases plays a crucial role in chromatin remodeling and the regulation of various DNA repair proteins. Nuclear sirtuins, such as SIRT1, SIRT6, and SIRT7, are directly involved in the DDR. For instance, SIRT1 is recruited to DSBs and can deacetylate repair factors like WRN and NBS1 to promote homologous recombination (HR). SIRT6 is involved in both base excision repair (BER) and DSB repair pathways.
CD38: Primarily known as a cell surface ecto-enzyme, CD38 is the major NAD+ glycohydrolase in mammals, hydrolyzing NAD+ to cyclic ADP-ribose (cADPR) and nicotinamide. While its direct role in nuclear DNA repair is less established, CD38 significantly impacts cellular NAD+ pools. By regulating NAD+ availability, CD38 can indirectly influence the activity of nuclear NAD+-dependent enzymes like PARPs and sirtuins, thereby affecting the overall DNA damage response.
II. Signaling Pathway Diagrams
The following diagrams illustrate the central roles of PARPs, sirtuins, and CD38 in the DNA damage response and NAD+ metabolism.
III. Quantitative Data Summary
The following tables summarize key quantitative parameters for PARP, sirtuin, and CD38 inhibitors. It is important to note that IC50 values can vary significantly based on the assay conditions, including the specific enzyme isoform, substrate concentrations, and the assay format used.
Table 1: IC50 Values of Selected PARP Inhibitors
| Inhibitor | Target(s) | IC50 (nM) - Cell-Free | Cell-Based IC50 (µM) | Reference(s) |
| Olaparib | PARP1/2 | 1-5 | 0.01 - 150 | |
| Rucaparib | PARP1/2/3 | ~1.4 (PARP1) | Varies by cell line | |
| Niraparib | PARP1/2 | ~3.8 (PARP1), ~2.1 (PARP2) | Varies by cell line | |
| Talazoparib | PARP1/2 | ~0.57 (PARP1) | Varies by cell line | |
| Veliparib | PARP1/2 | ~5.2 (PARP1), ~2.9 (PARP2) | Varies by cell line |
Table 2: IC50 Values of Selected Sirtuin Inhibitors
| Inhibitor | Target(s) | IC50 (µM) | Assay Type | Reference(s) |
| Nicotinamide | Pan-Sirtuin | 28 - 180 | Fluorometric | |
| EX-527 | SIRT1 | 0.038 - 0.098 | Fluorometric | |
| Sirtinol | SIRT1/2 | ~38 (SIRT2) | Fluorometric | |
| AGK2 | SIRT2 | ~3.5 | Fluorometric | |
| Cambinol | SIRT1/2 | ~56 | Fluorometric |
Table 3: IC50 Values of Selected CD38 Inhibitors
| Inhibitor | IC50 (nM) | Assay Type | Reference(s) |
| 78c | 0.4 - 14.8 | Fluorometric (ε-NAD+) | |
| Apigenin | Varies | Fluorometric (ε-NAD+) | |
| Quercetin | Varies | Fluorometric (NGD+) | |
| Isatuximab | - | Fluorometric (ε-NAD+) |
Note: Specific Km values for Fluorescein-NAD+ with PARP1, sirtuins, and CD38 are not widely reported in the literature. It is recommended to determine these values empirically for each new experimental setup (see protocol section for guidance).
IV. Experimental Protocols
The following protocols provide detailed methodologies for using Fluorescein-NAD+ to study the activity of PARPs, sirtuins, and CD38. A fluorescence polarization (FP) based assay is described as it is a robust, homogeneous method suitable for high-throughput screening.
A. General Workflow for Fluorescence Polarization Assay
B. Protocol 1: PARP1 Activity Assay Using Fluorescein-NAD+ (FP-based)
This protocol is designed for the kinetic measurement of PARP1 activity and for screening of PARP1 inhibitors. The assay measures the decrease in fluorescence polarization as the small Fluorescein-NAD+ is incorporated into the large, negatively charged PAR polymer, which is then released from the DNA, leading to increased rotational freedom of the fluorescein moiety.
Materials:
-
Recombinant human PARP1
-
Activated DNA (e.g., commercially available histone-free, fragmented DNA)
-
Fluorescein-NAD+
-
PARP Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT
-
PARP Inhibitors (e.g., Olaparib)
-
Black, low-binding 96- or 384-well microplates
-
Fluorescence plate reader with polarization filters (Excitation: ~485 nm, Emission: ~528 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of PARP1 in PARP Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nM range.
-
Prepare a working solution of activated DNA in PARP Assay Buffer (e.g., 2.5 µg/mL).
-
Prepare a stock solution of Fluorescein-NAD+ in water or buffer. The final concentration in the assay should be at or near the Km value. If the Km is unknown, a concentration range of 100-500 nM can be a starting point.
-
Prepare serial dilutions of PARP inhibitors in PARP Assay Buffer.
-
-
Assay Protocol:
-
Add 20 µL of PARP Assay Buffer to all wells.
-
Add 5 µL of inhibitor dilutions or vehicle control to the appropriate wells.
-
Add 10 µL of a pre-mixed solution of PARP1 and activated DNA to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 15 µL of Fluorescein-NAD+ solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined in a kinetic experiment.
-
Measure the fluorescence polarization of each well.
-
-
Data Analysis:
-
The degree of polarization is inversely proportional to PARP1 activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
C. Protocol 2: Sirtuin (SIRT1) Deacetylase Activity Assay Using a Fluorescent NAD+ Analog
This protocol describes a fluorometric assay for SIRT1 activity. While direct use of Fluorescein-NAD+ in a simple intensity assay for sirtuins can be challenging due to the small size of the released fluorescent product, a coupled enzyme assay or a fluorescence polarization assay can be adapted. Here, a general protocol for a fluorometric assay is provided, which can be adapted for Fluorescein-NAD+.
Materials:
-
Recombinant human SIRT1
-
Acetylated peptide substrate (e.g., a p53-derived peptide with an acetylated lysine)
-
Fluorescein-NAD+
-
Sirtuin Assay Buffer: 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Developer solution (containing a protease to cleave a quencher or a secondary enzyme for signal amplification, depending on the specific assay design)
-
Sirtuin Inhibitors (e.g., Nicotinamide, EX-527)
-
Black, 96- or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of SIRT1 in Sirtuin Assay Buffer.
-
Prepare a working solution of the acetylated peptide substrate.
-
Prepare a working solution of Fluorescein-NAD+.
-
Prepare serial dilutions of sirtuin inhibitors.
-
-
Assay Protocol:
-
Add 25 µL of Sirtuin Assay Buffer to all wells.
-
Add 5 µL of inhibitor dilutions or vehicle control.
-
Add 10 µL of SIRT1 enzyme solution.
-
Add 10 µL of the acetylated peptide substrate.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of Fluorescein-NAD+ solution.
-
Incubate at 37°C for 60-120 minutes.
-
Stop the reaction and develop the signal by adding 50 µL of developer solution.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Measure the fluorescence intensity.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value as described for the PARP1 assay.
-
D. Protocol 3: CD38 NAD+ Glycohydrolase Activity Assay Using a Fluorescent NAD+ Analog
This protocol is for measuring the NADase activity of CD38 using a fluorescent NAD+ analog like ε-NAD+ or can be adapted for Fluorescein-NAD+. The assay measures the increase in fluorescence upon the hydrolysis of the NAD+ analog.
Materials:
-
Recombinant human CD38 or cell lysates containing CD38
-
Fluorescent NAD+ analog (e.g., ε-NAD+ or Fluorescein-NAD+)
-
CD38 Assay Buffer: 40 mM Tris-HCl pH 7.4, 0.25 M Sucrose, 0.8 mg/mL BSA
-
CD38 Inhibitors (e.g., 78c, Apigenin)
-
Black, 96- or 384-well microplates
-
Fluorescence plate reader (for ε-NAD+, Ex/Em = 300/410 nm; for Fluorescein-NAD+, Ex/Em = ~485/528 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of CD38 enzyme or cell lysate in CD38 Assay Buffer.
-
Prepare a working solution of the fluorescent NAD+ analog. A final concentration of 50-200 µM is often used for ε-NAD+.
-
Prepare serial dilutions of CD38 inhibitors.
-
-
Assay Protocol:
-
Add 50 µL of CD38 Assay Buffer to all wells.
-
Add 10 µL of inhibitor dilutions or vehicle control.
-
Add 20 µL of CD38 enzyme solution or cell lysate.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the fluorescent NAD+ analog solution.
-
Immediately start measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V0) from the linear phase of the kinetic curve.
-
Calculate the percent inhibition of the reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting percent inhibition against inhibitor concentration.
-
E. Determining the Michaelis-Menten Constant (Km) for Fluorescein-NAD+
-
Set up the respective enzyme assay as described above.
-
Keep the concentration of the enzyme and the other substrate (if applicable, e.g., acetylated peptide for sirtuins) constant and at a saturating level.
-
Vary the concentration of Fluorescein-NAD+ over a wide range (e.g., from 10 nM to 100 µM).
-
Measure the initial reaction velocity (V0) at each Fluorescein-NAD+ concentration.
-
Plot V0 against the Fluorescein-NAD+ concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
For subsequent inhibitor screening assays, use a Fluorescein-NAD+ concentration at or near the determined Km value.
V. Conclusion
Fluorescein-NAD+ is a versatile and powerful tool for studying the activity of key NAD+-dependent enzymes involved in the DNA damage response. The fluorescence-based assays described in these application notes offer sensitive and high-throughput methods for characterizing the enzymatic activity of PARPs, sirtuins, and CD38, and for screening potential inhibitors. The provided protocols serve as a detailed guide for researchers in academic and industrial settings to further explore the intricate roles of these enzymes in maintaining genomic stability and to accelerate the discovery of novel therapeutic agents targeting the DDR.
References
- 1. [PDF] Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. molbiolcell.org [molbiolcell.org]
- 4. mdpi.com [mdpi.com]
- 5. A rapid fluorescent method for the real-time measurement of poly(ADP-ribose) polymerase 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying Novel Inhibitors of NAD+ Consuming Enzymes using Fluorescein-NAD+
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling, serving as a substrate for several enzyme families, including poly(ADP-ribose) polymerases (PARPs) and sirtuins. The dysregulation of these enzymes is implicated in a range of pathologies such as cancer, neurodegenerative disorders, and metabolic diseases. Consequently, the identification of novel inhibitors for NAD+-consuming enzymes is a significant focus in drug discovery. Fluorescein-NAD+ is a fluorescent analog of NAD+ that serves as a valuable tool for high-throughput screening (HTS) of enzyme inhibitors. This molecule allows for the direct measurement of enzyme activity through changes in fluorescence, providing a non-radioactive and sensitive method for identifying potential therapeutic agents.[1][2][3]
These application notes provide detailed protocols for utilizing Fluorescein-NAD+ in inhibitor screening assays for two major classes of NAD+-consuming enzymes: PARPs and sirtuins.
I. Poly(ADP-ribose) Polymerase (PARP) Inhibitor Screening
A. Background
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in crucial cellular processes, most notably DNA repair and programmed cell death.[4] PARP-1, the most abundant member of this family, is activated by DNA strand breaks and catalyzes the transfer of ADP-ribose units from NAD+ to acceptor proteins, forming poly(ADP-ribose) chains. This process is essential for the recruitment of DNA repair machinery. In certain cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, tumor cells become highly dependent on PARP-mediated repair for survival. Therefore, PARP inhibitors have emerged as a promising class of anti-cancer drugs.
B. Signaling Pathway
The activation of PARP-1 is a critical step in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks. Upon DNA damage, PARP-1 binds to the damaged site, leading to its activation and the subsequent synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the restoration of DNA integrity.
C. Experimental Protocol: Fluorescence-Based PARP-1 Inhibitor Screening
This protocol is adapted from established fluorescence-based PARP-1 assays and is optimized for a 96-well plate format suitable for HTS.[5] The assay quantifies the amount of unconsumed Fluorescein-NAD+ after the enzymatic reaction. A decrease in PARP-1 activity due to inhibition results in a higher fluorescent signal from the remaining Fluorescein-NAD+.
Materials:
-
Human recombinant PARP-1 enzyme
-
Fluorescein-NAD+
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
PARP Assay Buffer (50 mM Tris-HCl, pH 8.0, 2 mM MgCl2)
-
Test compounds (dissolved in DMSO)
-
Known PARP inhibitor (e.g., Olaparib, Veliparib) for positive control
-
Black, low-binding 96-well microplates
-
Fluorescence microplate reader (Excitation ~485 nm, Emission ~528 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of PARP-1 enzyme in PARP Assay Buffer. The optimal concentration should be determined empirically by running a titration curve to achieve approximately 50-70% consumption of Fluorescein-NAD+ in the absence of inhibitor.
-
Prepare a working solution of Fluorescein-NAD+ in PARP Assay Buffer. A final concentration in the low micromolar range is a common starting point.
-
Prepare a working solution of activated DNA in PARP Assay Buffer.
-
Prepare serial dilutions of test compounds and the positive control inhibitor in PARP Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the following components in the specified order:
-
PARP Assay Buffer
-
Activated DNA
-
Test compound or vehicle control (for no inhibitor and 100% activity controls)
-
Fluorescein-NAD+
-
-
Initiate the reaction by adding the PARP-1 enzyme to all wells except the "no enzyme" control wells.
-
The final reaction volume is typically 50-100 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths appropriate for fluorescein.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = [(Fluorescence_inhibitor - Fluorescence_100%_activity) / (Fluorescence_no_inhibitor - Fluorescence_100%_activity)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
D. Quantitative Data: IC50 Values of Known PARP Inhibitors
The following table summarizes the IC50 values of several known PARP inhibitors. Note that the specific values can vary depending on the assay conditions and the specific PARP family member being tested.
| Inhibitor | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Assay Method | Reference |
| Olaparib | 1 - 5 | 1 - 5 | Cell-free enzymatic | |
| Rucaparib | ~1.1 | ~0.7 | Cell-free enzymatic | |
| Niraparib | ~3.8 | ~2.1 | Cell-free enzymatic | |
| Talazoparib | ~0.6 | ~0.3 | Cell-free enzymatic | |
| Veliparib | ~5.2 | ~2.9 | Cell-free enzymatic |
II. Sirtuin Inhibitor Screening
A. Background
Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in regulating cellular processes such as gene silencing, metabolism, and longevity. There are seven mammalian sirtuins (SIRT1-7) with diverse subcellular localizations and substrate specificities. For example, SIRT1, located primarily in the nucleus, deacetylates histones and various transcription factors, thereby influencing gene expression. Mitochondrial sirtuins (SIRT3, SIRT4, SIRT5) regulate metabolic enzymes. The dysregulation of sirtuin activity has been linked to aging-related diseases, making them attractive therapeutic targets.
B. Signaling Pathway
Sirtuins catalyze the removal of acetyl groups (or other acyl groups) from lysine residues on substrate proteins in an NAD+-dependent manner. This reaction consumes one molecule of NAD+ and produces the deacetylated substrate, nicotinamide, and O-acetyl-ADP-ribose. The activity of sirtuins is intricately linked to the cellular energy status, as reflected by the intracellular NAD+/NADH ratio.
C. Experimental Protocol: Fluorescence-Based Sirtuin Inhibitor Screening
This protocol describes a general method for screening sirtuin inhibitors using Fluorescein-NAD+. The principle is similar to the PARP assay, where the consumption of Fluorescein-NAD+ is monitored. However, sirtuin assays also require an acetylated peptide substrate.
Materials:
-
Human recombinant sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3)
-
Fluorescein-NAD+
-
Acetylated peptide substrate (specific to the sirtuin isoform, e.g., a p53-derived peptide for SIRT1)
-
Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (dissolved in DMSO)
-
Known sirtuin inhibitor (e.g., Nicotinamide, Suramin) for positive control
-
Black, low-binding 96-well microplates
-
Fluorescence microplate reader (Excitation ~485 nm, Emission ~528 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the sirtuin enzyme in Sirtuin Assay Buffer. The optimal concentration should be determined empirically.
-
Prepare a working solution of Fluorescein-NAD+ in Sirtuin Assay Buffer.
-
Prepare a working solution of the acetylated peptide substrate in Sirtuin Assay Buffer.
-
Prepare serial dilutions of test compounds and the positive control inhibitor in Sirtuin Assay Buffer. Maintain a constant final DMSO concentration (e.g., ≤1%).
-
-
Assay Reaction:
-
Add the following to each well of a 96-well plate:
-
Sirtuin Assay Buffer
-
Acetylated peptide substrate
-
Test compound or vehicle control
-
Fluorescein-NAD+
-
-
Initiate the reaction by adding the sirtuin enzyme.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), ensuring the reaction remains in the linear phase.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well.
-
-
Data Analysis:
-
Perform data analysis as described for the PARP inhibitor screening assay to determine percent inhibition and IC50 values.
-
D. Quantitative Data: IC50 Values of Known Sirtuin Inhibitors
The following table provides IC50 values for some known sirtuin inhibitors. It is important to note that many of these values were determined using assays with different fluorogenic substrates (e.g., AMC-based), but they provide a useful reference for inhibitor potency.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT5 IC50 (µM) | Assay Method | Reference |
| Nicotinamide | ~50-100 | ~100-200 | >1000 | Fluorogenic (AMC) | |
| Suramin | 0.297 | 1.15 | 22 | Fluorogenic | |
| Cambinol | 56 | 59 | >300 (42% inhib.) | Fluorogenic | |
| EX-527 | 0.09 | - | - | Continuous enzymatic |
III. High-Throughput Screening (HTS) Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel inhibitors of NAD+-consuming enzymes using a Fluorescein-NAD+ based assay.
Conclusion
Fluorescein-NAD+ offers a robust and sensitive tool for the discovery of novel inhibitors of NAD+-consuming enzymes like PARPs and sirtuins. The provided protocols and data serve as a comprehensive guide for researchers to establish and validate screening assays. The successful identification and characterization of potent and selective inhibitors for these enzyme families hold significant promise for the development of new therapeutics for a wide range of human diseases.
References
Troubleshooting & Optimization
Troubleshooting high background fluorescence in Fluorescein-NAD+ assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Fluorescein-NAD+ assays. The information is presented in a question-and-answer format to directly address specific experimental problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background fluorescence in a Fluorescein-NAD+ assay?
High background fluorescence in Fluorescein-NAD+ assays can stem from several sources, significantly impacting assay sensitivity and leading to inaccurate results. The primary culprits include:
-
Autofluorescence of Assay Components: The sample itself, including test compounds, can possess inherent fluorescence at the excitation and emission wavelengths used for fluorescein.[1][2]
-
Contaminated Reagents: Impurities in buffers, solvents (like DMSO), or even the enzyme preparation can contribute to the background signal.[1][3] Using high-purity reagents and water is crucial.[1]
-
High Concentration of NAD+: At concentrations exceeding 200 μM, NAD+ itself can exhibit fluorescence, leading to an elevated baseline.
-
Suboptimal Reagent Concentrations: An excessively high concentration of the Fluorescein-NAD+ substrate or the enzyme can lead to increased background.
-
Well-to-Well Crosstalk: Signal bleed-through between adjacent wells in a microplate, particularly if using clear or white plates, can artificially increase background readings. The use of black microplates is recommended to minimize this effect.
-
Environmental Factors: Light exposure can lead to photobleaching and the generation of fluorescent artifacts. It is important to protect fluorescent reagents from light.
Q2: My test compounds seem to be autofluorescent. How can I mitigate this interference?
Autofluorescence from test compounds is a common challenge. Here are several strategies to address this issue:
-
Pre-read the compound library: Before adding the enzyme to initiate the reaction, perform a fluorescence reading of the microplate containing the assay buffer and the test compounds. This "pre-read" will identify any intrinsically fluorescent molecules.
-
Subtract the background: The fluorescence value obtained from a control well containing the compound but lacking the enzyme can be subtracted from the experimental wells.
-
Use a counterscreen: A follow-up assay in the absence of the enzyme and substrate can help identify false positives arising from compounds that fluoresce at the detection wavelength.
Q3: Can the concentration of NAD+ itself contribute to high background?
Yes, high concentrations of NAD+ (greater than 200 μM) can exhibit intrinsic fluorescence, contributing to the background signal. If your assay requires high NAD+ concentrations, you can modify the background correction by using a control that includes the high concentration of NAD+ but omits the enzyme.
Q4: How does enzyme concentration affect background fluorescence?
An inappropriate enzyme concentration can be a source of high background. If the enzyme concentration is too high, it can lead to non-specific interactions or contain fluorescent impurities. It is crucial to determine the optimal enzyme concentration through titration to achieve a good signal-to-noise ratio. For enzymes with lower activity, a higher protein amount may be necessary, which should be balanced against potential increases in background.
Troubleshooting Guides
This section provides systematic approaches to pinpoint and resolve specific issues leading to high background fluorescence.
Problem: High background fluorescence observed in all wells, including controls.
This issue often points to a problem with the assay reagents or the general experimental setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in all wells.
Detailed Steps:
-
Reagent Contamination:
-
Action: Prepare fresh assay buffer, Fluorescein-NAD+, and enzyme solutions using high-purity water and reagents. Avoid repeated freeze-thaw cycles of stock solutions.
-
Rationale: Impurities in any of the assay components can be a significant source of background fluorescence.
-
-
Individual Component Fluorescence:
-
Action: In a microplate, measure the fluorescence of each individual component (buffer, Fluorescein-NAD+, enzyme) at the assay concentration.
-
Rationale: This will help identify which specific reagent is contributing to the high background.
-
-
Instrument Settings:
-
Action: Ensure the plate reader's excitation and emission wavelengths are correctly set for fluorescein (typically Ex/Em = ~490/~520 nm). Optimize the gain setting to maximize the signal-to-noise ratio without saturating the detector.
-
Rationale: Incorrect instrument settings can lead to the detection of non-specific signals.
-
-
Microplate Choice:
-
Action: Use black, opaque-walled microplates.
-
Rationale: Black plates minimize well-to-well crosstalk and reduce background fluorescence compared to clear or white plates.
-
Problem: High background fluorescence specifically in wells containing test compounds.
This strongly suggests that the test compounds themselves are fluorescent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound-related high background.
Detailed Steps:
-
Pre-read Compound Plate:
-
Action: Before initiating the enzymatic reaction, read the fluorescence of the plate containing the assay buffer and test compounds.
-
Rationale: This step quantifies the intrinsic fluorescence of each compound, allowing for its subtraction from the final reading.
-
-
Background Subtraction:
-
Action: For each compound concentration, include a control well without the enzyme. Subtract the fluorescence reading of this control from the corresponding well with the enzyme.
-
Rationale: This corrects for the compound's autofluorescence.
-
-
Counterscreen Assay:
-
Action: Perform a secondary assay with the test compounds in the assay buffer but without the enzyme or even the Fluorescein-NAD+ substrate.
-
Rationale: This helps to identify compounds that directly fluoresce or interfere with the assay components, causing false-positive signals.
-
Data Presentation
Table 1: Common Reagent Concentrations in NAD+ Assays
| Reagent | Typical Concentration Range | Notes |
| NAD+ | 75 - 200 µM | Concentrations >200 µM may cause background fluorescence. |
| Acetylated Peptide Substrate | 10 - 30 µM | For sirtuin assays. |
| Enzyme (e.g., SIRT1) | 1 - 2 µg per reaction | Enzyme concentration may need optimization. |
| DMSO | < 5% (v/v) | High concentrations of DMSO may inhibit enzyme activity. |
Experimental Protocols
Protocol 1: Preparation of a Master Mix for a Sirtuin Fluorescein-NAD+ Assay
This protocol is a general guideline and may require optimization for specific enzymes and conditions.
-
On ice, prepare a master mix with sufficient volume for all reactions, including controls.
-
For each 100 µL reaction, combine the following components in the master mix:
-
Acetylated peptide substrate (e.g., Ac-TARK(ac)STG-NH2) to a final concentration of 10-30 µM.
-
yPnc1 enzyme (if using a coupled assay format) to a final concentration of 1-2 µg.
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The NAD-consuming enzyme (e.g., SIRT1) to a final concentration of 1-2 µg.
-
Reaction buffer to bring the final volume to 100 µL after the addition of Fluorescein-NAD+.
-
-
Mix the master mix gently by vortexing.
-
Aliquot the master mix into the wells of a black 96-well plate.
-
Add test compounds or vehicle control (e.g., DMSO) to the appropriate wells.
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Initiate the reaction by adding Fluorescein-NAD+ to a final concentration of 75-200 µM.
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Mix by pipetting and incubate at 37°C for the desired time (e.g., 1 hour), protected from light.
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Read the fluorescence at the appropriate excitation and emission wavelengths for fluorescein.
Signaling Pathway and Assay Principle:
Caption: General principle of a Fluorescein-NAD+ assay.
References
How to improve signal-to-noise ratio in Fluorescein-NAD+ experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in Fluorescein-NAD+ experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering step-by-step solutions to enhance your results.
Issue 1: High Background Fluorescence
High background fluorescence can mask the specific signal from your experiment, leading to a poor signal-to-noise ratio.
Question: What are the common causes of high background fluorescence and how can I reduce it?
Answer: High background fluorescence can originate from multiple sources. Here’s a systematic approach to identify and mitigate the issue:
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Autofluorescence: Biological samples inherently contain fluorescent molecules (e.g., NADH, FAD, lipofuscin) that can contribute to background noise.[1][2]
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Contaminated Reagents: Buffers, media, or other reagents may contain fluorescent impurities. Phenol red in cell culture media is a common culprit.
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Solution: Use high-purity, fluorescence-free reagents and freshly prepared buffers. If possible, use media without phenol red.
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Non-Specific Binding: The Fluorescein-NAD+ probe may bind to components in the assay well or to proteins other than the target enzyme.
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Solution: Incorporate blocking agents, such as bovine serum albumin (BSA), into your assay buffer. Optimize washing steps to remove unbound probe.
-
-
Substrate Instability: The Fluorescein-NAD+ conjugate may be unstable and hydrolyze, leading to free fluorescein which contributes to background fluorescence.
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Solution: Prepare the Fluorescein-NAD+ solution fresh for each experiment and protect it from light.
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Logical Workflow for Troubleshooting High Background
Caption: A logical workflow for troubleshooting high background fluorescence.
Issue 2: Weak or No Signal
A signal that is too low can be difficult to distinguish from the background noise.
Question: My fluorescence signal is very weak. What are the potential causes and solutions?
Answer: A weak signal can be due to several factors related to the assay components and instrument settings.
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Suboptimal Reagent Concentrations: The concentration of the enzyme or the Fluorescein-NAD+ substrate may be too low.
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Solution: Perform a titration of both the enzyme and the Fluorescein-NAD+ to determine the optimal concentrations that yield the best signal.
-
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.
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Solution: Aliquot the enzyme upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles.
-
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Incorrect Instrument Settings: The excitation and emission wavelengths, as well as the gain/exposure settings on the fluorescence reader, may not be optimal for Fluorescein-NAD+.
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Solution: Ensure your instrument is set to the correct excitation (≈490 nm) and emission (≈516 nm) wavelengths for fluorescein. Optimize the gain or exposure time to maximize the signal without saturating the detector.
-
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Photobleaching: Fluorescein is susceptible to photobleaching, where prolonged exposure to excitation light can cause it to lose its fluorescence.
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Solution: Minimize the exposure of your samples to light. Use the lowest possible excitation intensity and exposure time that still provides a detectable signal.
-
Experimental Workflow for Signal Optimization
Caption: Experimental workflow for troubleshooting and optimizing a weak signal.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for Fluorescein-NAD+?
A1: The spectral properties of Fluorescein-NAD+ are dominated by the fluorescein moiety. The optimal excitation wavelength is approximately 490 nm, and the emission maximum is around 516 nm. It is crucial to configure your fluorescence plate reader or microscope with the correct filter sets for these wavelengths.
Q2: How does pH affect the fluorescence of Fluorescein-NAD+?
A2: The fluorescence of fluorescein is highly dependent on pH. The fluorescence intensity decreases significantly at acidic pH. It is recommended to maintain a stable and consistent pH, typically within the physiological range (pH 7.0-8.0), for your experiments to ensure reproducible results.
Q3: Can I use the same assay protocol for measuring NAD+ and NADH?
A3: While Fluorescein-NAD+ is the substrate, some assay kits are designed to measure the total NAD+/NADH pool. These often involve a cycling reaction where the formed NADH reduces a probe. To measure NAD+ and NADH separately, you typically need to perform differential extraction. An acidic extraction step will destroy NADH, allowing for the measurement of NAD+ only. Conversely, an alkaline extraction will destroy NAD+, enabling the measurement of NADH.
Q4: How can I minimize variability between replicate wells?
A4: High variability can be caused by several factors:
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Pipetting Errors: Use calibrated pipettes and proper technique, especially for small volumes.
-
Inconsistent Incubation Times: Use a multi-channel pipette to add start/stop reagents simultaneously to all wells.
-
Edge Effects: The outer wells of a microplate can experience different temperature and evaporation rates. Avoid using these wells for critical samples and instead fill them with buffer or water.
-
Temperature Fluctuations: Ensure the plate is uniformly heated and maintained at a constant temperature during the assay.
Data and Protocols
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Assay Optimization
| Component | Typical Starting Concentration | Optimization Range | Purpose |
| Enzyme | Varies by enzyme | 0.5x to 3.0x of expected optimal | Determine concentration for robust and linear signal change |
| Fluorescein-NAD+ | ~Km value of the enzyme | 0.5x to 2.0x of Km | Maximize sensitivity to inhibitors and ensure robust signal |
| BSA (Blocking Agent) | 0.01% (w/v) | 0.01% to 0.1% (w/v) | Reduce non-specific binding of the probe |
Table 2: Instrument Settings for Fluorescein Detection
| Parameter | Recommended Setting | Rationale |
| Excitation Wavelength | ~490 nm | Matches the absorbance maximum of fluorescein. |
| Emission Wavelength | ~516 nm | Matches the emission maximum of fluorescein. |
| Plate Type | Black, flat-bottom | Minimizes well-to-well crosstalk and background fluorescence. |
| Read Mode | Top or Bottom Reading | Depends on the instrument and assay volume; may need empirical determination. |
Experimental Protocols
Protocol 1: Titration of Enzyme Concentration
This protocol helps determine the optimal enzyme concentration for your assay.
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Prepare a series of enzyme dilutions in your assay buffer. A typical range might be a two-fold serial dilution starting from a concentration known to be active.
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Add a fixed, non-limiting concentration of Fluorescein-NAD+ to each well of a black, 96-well plate.
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Initiate the reaction by adding the different enzyme dilutions to the wells.
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Incubate the plate at the desired temperature for a set period.
-
Measure the fluorescence at Excitation/Emission wavelengths of ~490 nm/~516 nm.
-
Plot the fluorescence signal versus enzyme concentration to identify the concentration that gives a robust signal within the linear range of the instrument.
Protocol 2: Quenching of Autofluorescence with Sodium Borohydride
This protocol can be used to reduce background fluorescence from aldehyde-based fixatives if you are working with fixed cells.
-
Prepare a fresh 0.1% sodium borohydride (NaBH₄) solution in phosphate-buffered saline (PBS). Caution: Handle with appropriate safety precautions.
-
After cell fixation and permeabilization , incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your blocking and staining protocol as usual.
Signaling Pathway Visualization
Caption: Generalized pathway for an NAD+-dependent enzyme using a Fluorescein-NAD+ substrate.
References
Technical Support Center: Correcting for Photobleaching of Fluorescein-NAD+ in Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of photobleaching when working with Fluorescein-NAD+ in microscopy experiments.
Troubleshooting Guides
This section addresses common issues encountered during imaging, providing step-by-step solutions to mitigate photobleaching.
Issue 1: Rapid loss of fluorescent signal during time-lapse imaging.
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Question: My Fluorescein-NAD+ signal is disappearing very quickly after I start my time-lapse experiment. What can I do to fix this?
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Answer: Rapid signal decay is a classic sign of photobleaching, which is the irreversible photochemical destruction of the fluorophore.[1] To address this, a multi-faceted approach is recommended:
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Optimize Acquisition Settings: The first and most critical step is to minimize the exposure of your sample to excitation light.[2]
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that still provides a good signal-to-noise ratio.[1] Neutral density filters can be used to incrementally decrease the illumination intensity.[2]
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Decrease Exposure Time: Use the shortest camera exposure time possible that allows for a clear image.[1]
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Increase Imaging Interval: For time-lapse experiments, lengthen the time between each image acquisition to reduce the cumulative light exposure.
-
-
Employ Antifade Reagents: Incorporate an antifade reagent into your imaging medium or mounting medium. These reagents work by scavenging reactive oxygen species that cause photobleaching.
-
Consider Post-Acquisition Correction: If photobleaching cannot be entirely prevented, software-based correction methods can be applied to the image series after acquisition.
-
Issue 2: My corrected images have a lot of noise, especially in the later frames.
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Question: I used a software correction method, but now my later time-points are very noisy. Why is this happening and how can I avoid it?
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Answer: This is a common artifact, particularly with correction methods that significantly amplify the signal in later frames, such as the simple ratio or exponential fitting methods. When the signal in the later frames is very low due to significant bleaching, these methods will also amplify the background noise.
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For Future Experiments: The best solution is to minimize photobleaching during acquisition by following the steps in "Issue 1". A better initial signal will require less aggressive correction and result in less noise amplification.
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For Existing Data: Consider using the "Histogram Matching" correction method in ImageJ/Fiji. This method is often better at restoring images for segmentation and visualization without introducing as much noise, though it may not be ideal for precise intensity quantification.
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Issue 3: I'm not sure which antifade reagent to use for my live-cell experiment.
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Question: There are many antifade reagents available. How do I choose the right one for my live-cell imaging of Fluorescein-NAD+?
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Answer: For live-cell imaging, it is crucial to use reagents that are cell-permeable and non-toxic.
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Recommended Reagent: Trolox, a water-soluble and cell-permeable analog of vitamin E, is a commonly used and effective antioxidant for reducing photobleaching in live cells. It has been shown to have a cytoprotective effect and low cytotoxicity for many cell lines.
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Commercial Options: Several commercial reagents are available that are specifically formulated for live-cell imaging, such as ProLong™ Live Antifade Reagent and VectaCell™ Trolox Antifade Reagent. These often come as convenient, pre-formulated solutions.
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Optimization is Key: The optimal concentration of any antifade reagent will depend on the cell type and experimental conditions. It is always recommended to perform a titration to find the highest concentration that does not impact cell viability or the biological process being studied.
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Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical alteration of a fluorophore, in this case, the fluorescein component of Fluorescein-NAD+, that renders it unable to fluoresce. This occurs when the molecule is exposed to excitation light, leading to a gradual fading of the fluorescent signal. The process is often mediated by reactive oxygen species.
Q2: How does photobleaching affect my quantitative data?
Q3: Can I completely prevent photobleaching?
A3: While it is difficult to completely eliminate photobleaching, it can be significantly minimized to a point where it does not adversely affect your experiment. A combination of optimizing imaging parameters, using antifade reagents, and choosing more photostable fluorophores (if an alternative to Fluorescein-NAD+ is possible) is the most effective strategy.
Q4: What are the main software-based methods for photobleaching correction?
A4: The most common software-based correction methods are available as plugins in image analysis software like ImageJ/Fiji. The three primary methods are:
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Simple Ratio: This method corrects each frame by multiplying its intensity by the ratio of the mean intensity of the first frame to the mean intensity of the current frame.
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Exponential Fitting: This method fits an exponential decay curve to the overall decrease in intensity over time and uses this curve to correct the intensity of each frame.
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Histogram Matching: This method adjusts the pixel intensity of each frame to match the histogram of a reference frame (usually the first frame).
Q5: Are there any "DIY" recipes for antifade mounting media for fixed cells?
A5: Yes, there are several well-established recipes for creating your own antifade mounting media for fixed samples. These are often glycerol-based and contain antioxidants like DABCO (1,4-diazabicyclo[2.2.2]octane) or n-propyl gallate.
Data Presentation
The following tables summarize key quantitative data related to photobleaching correction.
Table 1: Comparison of Software-Based Photobleaching Correction Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Simple Ratio | Normalizes the intensity of each frame based on the mean intensity of the first frame. | Simple and fast to compute. | Can significantly amplify noise in later frames. Assumes a constant mean intensity. | Quick correction for visualization when bleaching is not severe. |
| Exponential Fitting | Fits an exponential decay function to the intensity decline and corrects accordingly. | Can be more accurate than simple ratio if the bleaching follows an exponential decay. | The fit may not be accurate for non-exponential bleaching. Can also amplify noise. | Time-lapse series where bleaching follows a predictable exponential pattern. |
| Histogram Matching | Matches the intensity histogram of each frame to a reference frame. | Good for visual restoration of image sequences without excessive noise amplification. | Not ideal for accurate intensity quantification as it alters the pixel value distribution. | Preparing time-lapse movies for presentation and for segmentation tasks. |
Table 2: Common Antifade Reagents for Microscopy
| Reagent | Typical Concentration | Application | Notes |
| DABCO | 1-2.5% (w/v) in mounting medium | Fixed Cells | Less effective than PPD but also less toxic. |
| n-propyl gallate | 2-4% in mounting medium | Fixed Cells | Can be difficult to dissolve. |
| p-Phenylenediamine (PPD) | 0.01-0.1% in mounting medium | Fixed Cells | Very effective but can be toxic and may cause autofluorescence. Can react with cyanine dyes. |
| Trolox | 0.1 - 1 mM in imaging medium | Live Cells | Cell-permeable and has low cytotoxicity. The optimal concentration is cell-type dependent. |
Experimental Protocols
Protocol 1: Preparation and Use of a "DIY" DABCO-based Antifade Mounting Medium for Fixed Cells
This protocol is adapted from established recipes for creating a simple and effective antifade mounting medium.
Materials:
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DABCO (1,4-diazabicyclo[2.2.2]octane)
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Glycerol
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10x Phosphate Buffered Saline (PBS)
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Distilled water
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Hydrochloric acid (HCl) to adjust pH
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50 mL conical tube
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Magnetic stirrer and stir bar (optional, but recommended)
Procedure:
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To make 25 mL of mounting medium, combine the following in a 50 mL conical tube:
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625 mg of DABCO
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22.5 mL of glycerol
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2.5 mL of 10x PBS
-
-
Mix thoroughly until the DABCO is completely dissolved. This may take several hours. Gentle heating (to about 50°C) and stirring can accelerate the process.
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Adjust the pH to approximately 8.6 using diluted HCl.
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Aliquot the solution into microcentrifuge tubes and store at -20°C in the dark. The solution is stable for over a year.
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To use, thaw an aliquot and add a small drop to your stained cells on a microscope slide.
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Gently lower a coverslip over the drop, avoiding air bubbles.
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Seal the edges of the coverslip with nail polish for long-term storage.
Protocol 2: Using Trolox to Reduce Photobleaching in Live-Cell Imaging
This protocol provides a general guideline for using Trolox in live-cell experiments.
Materials:
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VectaCell™ Trolox Antifade Reagent (100 mM stock solution in ethanol) or a self-prepared stock.
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Your standard live-cell imaging medium.
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Cells cultured on a suitable imaging dish or chamber.
Procedure:
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Prepare your cells for imaging according to your experimental protocol.
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Just before imaging, dilute the 100 mM Trolox stock solution into your imaging medium to a final concentration between 0.1 mM and 1 mM.
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Replace the existing medium in your imaging dish with the Trolox-containing medium.
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Incubate for at least 15-30 minutes before starting your imaging session.
-
Proceed with your microscopy experiment.
Note: It is important to determine the optimal Trolox concentration for your specific cell type, as high concentrations may have effects on cell physiology.
Protocol 3: Step-by-Step Guide for Photobleaching Correction in ImageJ/Fiji
This protocol outlines the use of the "Bleach Correction" plugin in Fiji/ImageJ.
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Open your time-lapse image sequence in Fiji/ImageJ (File > Open). It should open as a stack.
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Navigate to Image > Adjust > Bleach Correction .
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A dialog box will appear with a choice of correction methods:
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Simple Ratio: If you choose this method, you will be prompted to enter a background intensity value. To determine this, select a region of interest (ROI) in the background of your image where there is no signal, and use Analyze > Measure to get the mean intensity.
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Exponential Fitting: This method will automatically fit an exponential curve to the decay of the mean intensity of the stack and apply the correction.
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Histogram Matching: This method will correct each slice's histogram to match the first slice.
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-
Select your desired method and click OK .
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A new, corrected image stack will be generated. You can then save this corrected stack for further analysis or presentation.
Mandatory Visualizations
Caption: The signaling pathway of photobleaching.
Caption: Workflow for software-based photobleaching correction.
Caption: A logical guide to troubleshooting photobleaching.
References
Technical Support Center: Quenching of Fluorescein-NAD+ Fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the quenching of Fluorescein-NAD+ fluorescence during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and how can it affect my Fluorescein-NAD+ assay?
A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. In the context of a Fluorescein-NAD+ assay, quenching can be caused by various components in your reaction mixture, leading to a reduced signal, lower sensitivity, and potentially inaccurate results. This can manifest as a weak signal, a complete loss of signal, or high variability between replicates.
Q2: What are the common components in my assay that could be quenching the fluorescence of Fluorescein-NAD+?
A2: Several common laboratory reagents have the potential to quench the fluorescence of Fluorescein-NAD+. These can be broadly categorized as:
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Buffer Components: Certain buffers, such as those containing Tris or HEPES, have been reported to quench the fluorescence of some fluorophores.[1] The choice of buffer and its concentration can therefore be critical.
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Salts: High concentrations of salts, like sodium chloride (NaCl), can alter the microenvironment of the fluorophore and may lead to a decrease in fluorescence intensity.[2][3][4]
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Reducing Agents: Reagents like dithiothreitol (DTT) and β-mercaptoethanol (BME), often used to maintain protein stability, can potentially interact with the fluorescein moiety and quench its fluorescence.[5]
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Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, which are often used to dissolve test compounds, can significantly impact the fluorescence quantum yield of fluorescein.
-
High Concentrations of Fluorescein-NAD+: At high concentrations, self-quenching can occur where molecules of the fluorophore interact with each other, leading to a decrease in the overall fluorescence signal.
Q3: How can I determine if my test compound is quenching the fluorescence of Fluorescein-NAD+?
A3: It is crucial to perform a compound interference control experiment. This involves measuring the fluorescence of Fluorescein-NAD+ in the presence and absence of your test compound, without the enzyme or other reaction components that would consume the Fluorescein-NAD+. A significant decrease in fluorescence in the presence of your compound indicates quenching.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the quenching of Fluorescein-NAD+ fluorescence.
Problem 1: Weak or No Fluorescence Signal
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Instrument Settings | Verify the excitation and emission wavelengths on your fluorometer. For fluorescein, the optimal excitation is around 494 nm and emission is around 520 nm. | A significant increase in signal intensity should be observed with the correct wavelength settings. |
| Quenching by Assay Buffer | Prepare the Fluorescein-NAD+ in different buffer systems (e.g., phosphate, HEPES, Tris) at the same pH and concentration to identify a buffer with minimal quenching effects. | The fluorescence intensity will be significantly higher in a non-quenching buffer. |
| Quenching by Test Compound | Perform a compound interference test by incubating the test compound with Fluorescein-NAD+ in the assay buffer and measuring the fluorescence. | If the compound is a quencher, a dose-dependent decrease in fluorescence will be observed. Consider lowering the compound concentration if possible. |
| Photobleaching | Reduce the exposure time to the excitation light. Use a mounting medium with an antifade reagent if applicable for microscopy. | The fluorescence signal will be more stable over time. |
| Degradation of Fluorescein-NAD+ | Ensure proper storage of Fluorescein-NAD+ at -80°C and protect it from light. Prepare fresh dilutions for each experiment. Fluorescein is known to be sensitive to light. | Freshly prepared, properly stored reagent should yield a higher fluorescence signal. |
Problem 2: High Signal Variability Between Replicates
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting of all reagents, especially the Fluorescein-NAD+ and any potential quenchers. | Reduced coefficient of variation (CV) between replicate wells. |
| Well-to-Well Crosstalk | Use black, opaque microplates for fluorescence assays to minimize light scattering and crosstalk between wells. | Lower background signal and reduced variability between wells. |
| Precipitation of Compound | Visually inspect the wells for any precipitate after adding the test compound. Check the solubility of your compound in the final assay buffer. | No visible precipitate. A soluble compound is less likely to interfere with fluorescence readings in a heterogeneous manner. |
| Temperature Fluctuations | Ensure that all assay components and the plate reader are at a stable, consistent temperature. | More consistent fluorescence readings across the plate and over time. |
Quantitative Data Summary: Potential Quenching Effects on Fluorescein
Disclaimer: The following table summarizes general quenching effects on fluorescein or similar fluorophores. The exact quenching efficiency for Fluorescein-NAD+ may vary and should be experimentally determined.
| Assay Component | Typical Concentration Range | Potential Effect on Fluorescence | Notes |
| HEPES Buffer | 10 - 100 mM | Can cause significant quenching of some fluorophores. | The quenching effect is dependent on the specific fluorophore. |
| Tris Buffer | 10 - 100 mM | Generally considered to have a lower quenching potential compared to HEPES for some dyes. | The effect can be pH-dependent. |
| Phosphate Buffer | 10 - 100 mM | Often a good choice as it is less likely to cause significant quenching. | Can contribute to the degradation of NADH over time. |
| NaCl | 50 - 200 mM | Increasing concentrations can lead to a decrease in fluorescence intensity. | The effect is often more pronounced at higher salt concentrations. |
| MgCl₂ | 1 - 10 mM | Can also contribute to fluorescence quenching, similar to other salts. | |
| Dithiothreitol (DTT) | 0.1 - 1 mM | Generally has a lower quenching effect compared to β-mercaptoethanol. | |
| β-mercaptoethanol (BME) | 0.1 - 1 mM | Can cause significant fluorescence quenching. | Consider using DTT or TCEP as an alternative if quenching is observed. |
| DMSO | 0.1 - 5% (v/v) | Can significantly decrease the fluorescence quantum yield of fluorescein. | Keep the final concentration as low as possible. |
| Ethanol | 0.1 - 5% (v/v) | Can also quench fluorescein fluorescence. | The effect is concentration-dependent. |
Experimental Protocols
Protocol 1: General Fluorescence Measurement of Fluorescein-NAD+
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Reagent Preparation:
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Prepare a stock solution of Fluorescein-NAD+ in a suitable buffer (e.g., 50 mM Phosphate Buffer, pH 7.4). Protect the solution from light.
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Prepare serial dilutions of the Fluorescein-NAD+ stock solution to generate a standard curve.
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Instrument Setup:
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Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for fluorescein (Excitation: ~494 nm, Emission: ~520 nm).
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Optimize the gain settings to ensure the signal from the highest standard is within the linear range of the detector.
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Measurement:
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Add a consistent volume (e.g., 100 µL) of each standard and blank (buffer only) to the wells of a black, opaque 96-well plate.
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Measure the fluorescence intensity.
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Data Analysis:
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Subtract the average fluorescence of the blank from all standard readings.
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Plot the background-subtracted fluorescence intensity against the concentration of Fluorescein-NAD+ to generate a standard curve.
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Protocol 2: Screening for Compound Interference (Quenching)
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Plate Setup:
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Design a plate map that includes wells for:
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Fluorescein-NAD+ only (no compound).
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Fluorescein-NAD+ with your test compound at various concentrations.
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Buffer only (blank).
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Compound only (to check for intrinsic fluorescence).
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-
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Assay Procedure:
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Add the assay buffer to all wells.
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Add the test compound to the appropriate wells.
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Add Fluorescein-NAD+ to the designated wells at a fixed final concentration.
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Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature, protected from light.
-
-
Measurement and Analysis:
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Measure the fluorescence intensity as described in Protocol 1.
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Subtract the blank and any intrinsic compound fluorescence from the readings.
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Compare the fluorescence of Fluorescein-NAD+ in the presence and absence of the test compound. A significant decrease indicates quenching.
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Visualizations
Caption: Troubleshooting workflow for a weak or no fluorescence signal.
Caption: Simplified diagrams of dynamic and static fluorescence quenching.
References
How to perform background correction for Fluorescein-NAD+ assays
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with Fluorescein-NAD+ assays, with a specific focus on understanding and performing accurate background correction.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is background fluorescence and why is it critical to correct for it in Fluorescein-NAD+ assays?
A1: Background fluorescence is any signal detected by the instrument that does not originate from the specific enzymatic reaction being measured.[1] This unwanted "noise" can come from the assay components themselves, the biological sample, or the instrumentation.[1] Correcting for this background is critical because failing to do so can lead to an overestimation of enzyme activity, reduced assay sensitivity, and inaccurate interpretation of results, potentially masking the true effects of test compounds.
Q2: What are the most common sources of high background in these assays?
A2: High background fluorescence can originate from multiple sources:
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Autofluorescent Compounds: The test compounds themselves may be inherently fluorescent, which is a significant issue in high-throughput screening.[2][3][4]
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Sample Matrix: Biological samples like cell lysates or tissues contain endogenous fluorescent molecules such as NADH, FAD, and lipofuscin.
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Assay Reagents and Buffers: Impurities in reagents, or components like Fetal Bovine Serum and phenol red in cell culture media, can contribute to the background signal.
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Substrate Instability: The Fluorescein-NAD+ substrate may hydrolyze spontaneously (non-enzymatically) over time, releasing the fluorophore.
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Microplates: The type of microplate used is important. Clear or white plates can lead to well-to-well crosstalk, while plastic-bottom plates often have higher intrinsic fluorescence than glass-bottom plates.
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High Substrate/Product Concentration: At high concentrations, fluorescent molecules can absorb the excitation or emission light, a phenomenon known as the Inner Filter Effect (IFE), which can distort the signal.
Q3: My fluorescence readings are negative after I subtract the blank. What does this mean?
A3: Negative fluorescence values after background subtraction typically occur when the fluorescence of your blank or control well is higher than your experimental sample well. This can indicate a few things:
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Quenching: Your test compound may be a quencher, meaning it absorbs the energy from the fluorophore, reducing the fluorescent signal below the baseline background.
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Inhibition of Activity: If your blank contains a basal level of non-enzymatic substrate degradation, a test compound that stabilizes the substrate could result in a lower signal.
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Incorrect Blank Composition: You may be using an inappropriate blank for subtraction. For instance, if your sample contains an inhibitor of a background process, subtracting the more active blank will result in a negative value. It is crucial to use the correct controls for your specific experiment.
Section 2: Troubleshooting Guide
This guide addresses common problems related to high background fluorescence.
Problem: High background signal is observed in all wells, including reagent blanks.
| Possible Cause | Recommended Solution |
| Contaminated Reagents or Buffers | Use high-purity, fluorescence-free reagents and freshly prepared buffers. Test each component individually to identify the source of fluorescence. |
| Inappropriate Microplate | Use black, opaque-walled microplates specifically designed for fluorescence assays to minimize well-to-well crosstalk and background. For microscopy, consider glass-bottom plates. |
| Autofluorescent Media (Cell-Based Assays) | If performing measurements on live cells, replace standard media with an optically clear, phenol red-free formulation or perform the final reading in a buffered saline solution. |
| Sub-optimal Reader Settings | Adjust the gain settings on the plate reader. An excessively high gain will amplify background noise. Conversely, ensure the gain is high enough to detect your specific signal. |
Problem: Background is high only in wells containing a test compound.
| Possible Cause | Recommended Solution |
| Compound Autofluorescence | The test compound is inherently fluorescent at the assay's excitation/emission wavelengths. |
| Correction: Run a "compound only" control well containing the buffer and the compound at the same concentration used in the assay, but without the enzyme or substrate. Subtract this value from the experimental well reading. | |
| Compound Quenching | The test compound absorbs light at the excitation or emission wavelength, reducing the signal from the fluorescent product (quenching). |
| Correction: This is more complex to correct for. It may require using a different fluorescent probe with shifted wavelengths or employing mathematical corrections for the inner filter effect if applicable. |
Section 3: Experimental Protocols
Protocol 1: Standard Method for Background Correction
This protocol outlines the setup of essential control wells for accurate background subtraction in a typical enzyme kinetics assay.
1. Experimental Setup: Prepare reactions in a 96-well black, clear-bottom plate. The components for each well type are detailed in the table below.
2. Incubation: Incubate the plate at the desired reaction temperature for a set period (for endpoint assays) or begin reading immediately (for kinetic assays) in a fluorescence plate reader.
3. Measurement: Read the fluorescence intensity (RFU - Relative Fluorescence Units) at the appropriate excitation and emission wavelengths for fluorescein (e.g., Ex/Em = 485/528 nm).
4. Data Analysis: Calculate the net fluorescence for the experimental reaction by subtracting the mean fluorescence of the appropriate background control.
-
Formula: Net RFU = (RFU of Experimental Sample) - (Mean RFU of No-Enzyme Control)
-
The "No-Enzyme Control" is often the most appropriate blank as it accounts for the background of all reagents and any non-enzymatic substrate degradation.
Table 1: Control Well Setup for Background Correction
| Well Type | Enzyme | Fluorescein-NAD+ Substrate | Buffer | Test Compound | Purpose |
| Reagent Blank | - | - | + | - | Measures background from buffer and microplate. |
| Substrate Control | - | + | + | - | Measures non-enzymatic substrate hydrolysis. |
| No-Enzyme Control | - | + | + | + | (Recommended Blank) Accounts for compound and substrate background. |
| Experimental Sample | + | + | + | + | Measures total signal (enzymatic activity + background). |
| Positive Control | + | + | + | Known Activator | Ensures the assay is working as expected. |
| Negative Control | + | + | + | Known Inhibitor | Ensures inhibition can be detected. |
Protocol 2: Correcting for Autofluorescent Compound Interference
This protocol is designed for screening libraries of compounds that may possess their own fluorescent properties.
1. Pre-Screening (Optional but Recommended): Before the main assay, perform a preliminary read of the compound library in assay buffer alone to identify and flag any highly fluorescent "hitter" compounds.
2. Assay Setup: In addition to the controls in Protocol 1, include a crucial control for every compound tested:
-
Compound Background Control: Contains the assay buffer and the test compound at the final assay concentration. It should NOT contain the enzyme or the Fluorescein-NAD+ substrate.
3. Measurement: Read the entire plate at the assay's excitation and emission wavelengths.
4. Data Analysis: The calculation is a two-step subtraction to isolate the true enzyme activity.
-
Step 1: Correct for Compound Fluorescence: Corrected Sample RFU = (RFU of Experimental Sample) - (Mean RFU of Compound Background Control)
-
Step 2: Correct for Reagent Background: Net RFU = (Corrected Sample RFU) - (Mean RFU of Substrate Control)
-
This ensures that the intrinsic fluorescence of the test compound is removed from the final signal.
Table 2: Example Data and Calculation for Background Correction
| Well Type | Raw RFU (Mean) | Calculation | Result |
| Reagent Blank | 150 | - | - |
| No-Enzyme Control | 350 | - | - |
| Experimental Sample | 2850 | 2850 - 350 | 2500 RFU |
In this example, the final signal attributed to enzymatic activity is 2500 RFU after subtracting the signal from the no-enzyme control.
Section 4: Visual Guides
Caption: A logical workflow for troubleshooting high background fluorescence.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing inner filter effects in Fluorescein-NAD+ fluorescence measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluorescein-NAD+ fluorescence measurements. Our goal is to help you minimize inner filter effects and other common issues to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE) and how can it affect my Fluorescein-NAD+ experiments?
A1: The inner filter effect is a phenomenon that leads to a reduction in the observed fluorescence intensity. This occurs when substances in the sample absorb either the excitation light before it reaches the fluorophore (primary inner filter effect) or the emitted light before it reaches the detector (secondary inner filter effect). In the context of Fluorescein-NAD+ assays, high concentrations of either the fluorescent probe itself or other components in the assay, such as NAD+, could potentially cause IFE. This can result in a non-linear relationship between the concentration of the fluorophore and the measured fluorescence, leading to inaccurate quantification.
Q2: Should I be concerned about the inner filter effect from NAD+ in my fluorescein-based assays?
A2: Based on the spectral properties of fluorescein and NAD+, the inner filter effect from NAD+ is generally not a significant concern under typical experimental conditions. Fluorescein is maximally excited at approximately 495 nm and emits at around 515-520 nm.[1][2] In contrast, the primary absorbance peak for NAD+ is at 259 nm.[3] Since there is no significant overlap between the absorbance spectrum of NAD+ and the excitation and emission wavelengths of fluorescein in the visible range, both primary and secondary inner filter effects caused by NAD+ are expected to be minimal.
Q3: Can NAD+ quench the fluorescence of fluorescein through mechanisms other than the inner filter effect?
A3: While the inner filter effect due to NAD+ is unlikely, it is theoretically possible for NAD+ to quench fluorescein fluorescence through other mechanisms, such as collisional (dynamic) quenching. This occurs when the quencher molecule (in this case, potentially NAD+) comes into direct contact with the excited fluorophore (fluorescein), causing it to return to its ground state without emitting a photon. The likelihood and magnitude of such quenching would need to be determined experimentally.
Q4: What is self-quenching and how can I avoid it?
A4: Self-quenching, a type of concentration quenching, occurs when high concentrations of a fluorophore, such as Fluorescein-NAD+, lead to a decrease in fluorescence intensity. At high concentrations, the fluorophore molecules can interact with each other in the excited state, leading to non-radiative energy transfer and a reduction in the overall fluorescence signal. The most straightforward way to avoid self-quenching is to work with dilute concentrations of the fluorescent probe. It is recommended to perform a concentration-response curve to identify the linear range of your assay.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Lower than expected fluorescence signal | Inner Filter Effect (IFE) from other sample components: Other molecules in your sample besides NAD+ might be absorbing at the excitation or emission wavelengths of fluorescein. | - Measure the absorbance spectrum of your complete assay buffer and any additional components to check for spectral overlap. - If overlap exists, consider diluting the interfering component if possible without affecting the assay, or use a mathematical correction method. |
| Fluorescence Quenching: A component in your sample, potentially NAD+ or another molecule, may be quenching the fluorescein fluorescence through collisional or static mechanisms. | - Perform a Stern-Volmer analysis to determine if quenching is occurring and to characterize its nature (dynamic vs. static). See the experimental protocol below. | |
| Incorrect pH: The fluorescence of fluorescein is highly pH-dependent, with optimal fluorescence occurring in slightly basic conditions. | - Ensure your assay buffer has a pH between 7 and 9 for optimal fluorescein fluorescence. | |
| Non-linear relationship between concentration and fluorescence | High Fluorophore Concentration (Self-Quenching): You may be working at concentrations of Fluorescein-NAD+ that are too high, leading to self-quenching. | - Perform a serial dilution of your Fluorescein-NAD+ to determine the linear range of detection for your instrument. - Always work within this linear range for quantitative measurements. |
| Inner Filter Effect: Although less likely from NAD+, other components or very high concentrations of the fluorophore itself could be causing IFE. | - Follow the recommendations for mitigating IFE as described above. | |
| High background fluorescence | Autofluorescence from sample components: Biological samples or other assay components may exhibit intrinsic fluorescence at the same wavelengths as fluorescein. | - Run a blank sample containing all assay components except for the Fluorescein-NAD+ to determine the level of background fluorescence. - Subtract the blank reading from your experimental samples. |
Experimental Protocols
Protocol 1: Assessing Potential Inner Filter Effect
Objective: To determine if any component in the assay mixture is causing an inner filter effect.
Methodology:
-
Prepare Samples:
-
A: Fluorescein-NAD+ in your assay buffer at the working concentration.
-
B: Your complete assay mixture (including all components except Fluorescein-NAD+).
-
-
Measure Absorbance:
-
Using a spectrophotometer, measure the absorbance spectrum of sample B from 400 nm to 600 nm.
-
-
Analyze Data:
-
Examine the absorbance spectrum of sample B. Significant absorbance at or near the excitation wavelength of fluorescein (around 495 nm) indicates a potential for the primary inner filter effect.
-
Significant absorbance at or near the emission wavelength of fluorescein (around 520 nm) indicates a potential for the secondary inner filter effect.
-
Protocol 2: Stern-Volmer Analysis for Quenching
Objective: To determine if NAD+ or another component is quenching the fluorescence of Fluorescein-NAD+.
Methodology:
-
Prepare Samples:
-
Prepare a series of solutions with a constant concentration of Fluorescein-NAD+ and varying concentrations of the potential quencher (e.g., NAD+). Include a control sample with no quencher.
-
-
Measure Fluorescence:
-
Measure the fluorescence intensity of each sample using a fluorometer with excitation set to ~495 nm and emission detection at ~520 nm. Let F₀ be the fluorescence intensity in the absence of the quencher and F be the fluorescence intensity in the presence of the quencher at a given concentration [Q].
-
-
Data Analysis:
-
Plot F₀/F versus the concentration of the quencher [Q].
-
A linear plot indicates that quenching is occurring and follows the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant. The slope of the line will be Ksv.
-
An upward-curving plot may indicate a combination of static and dynamic quenching.
-
Visualizations
Caption: Mechanisms of Primary and Secondary Inner Filter Effects.
Caption: Decision workflow for troubleshooting low fluorescence signals.
References
Technical Support Center: Tackling Autofluorescence in Cellular Assays with Fluorescein-NAD+
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Fluorescein-NAD+ in cellular assays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to autofluorescence and achieve high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my Fluorescein-NAD+ assay?
A1: Autofluorescence is the natural emission of light by biological materials when excited by light, which can interfere with the detection of your specific fluorescent signal.[1][2] In assays using Fluorescein-NAD+, endogenous cellular components can fluoresce in the same spectral range as fluorescein, leading to high background, reduced signal-to-noise ratio, and potentially inaccurate quantification.[3][4]
Q2: What are the common sources of autofluorescence in my cell samples?
A2: Autofluorescence in cellular assays originates from two main sources:
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Endogenous fluorophores: These are naturally occurring molecules within cells that fluoresce. Common examples include NADH, FAD (in flavins), collagen, elastin, and lipofuscin.[3]
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Fixation-induced fluorescence: The use of aldehyde fixatives like formaldehyde and glutaraldehyde can create fluorescent products by reacting with amines in proteins, significantly increasing background fluorescence.
Q3: How can I quickly check if autofluorescence is impacting my results?
A3: The simplest way to assess the contribution of autofluorescence is to prepare a control sample that has undergone all the same processing steps (e.g., fixation, permeabilization) but has not been incubated with Fluorescein-NAD+. Imaging this "no-stain" control under the same conditions as your experimental samples will reveal the level and localization of background fluorescence.
Q4: Is there a simple first step I can take to reduce autofluorescence?
A4: Yes, one of the most effective initial steps is to optimize your fixation protocol. If possible, reduce the concentration of the aldehyde fixative or the fixation time. Alternatively, consider using an organic solvent fixative like ice-cold methanol or ethanol, which tend to induce less autofluorescence.
Q5: Will switching to a different fluorescent probe help?
A5: If your experimental design allows, switching to a fluorophore that emits in the red or far-red region of the spectrum can significantly reduce interference from autofluorescence, as most endogenous fluorophores emit in the blue and green regions.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence is a common issue when using Fluorescein-NAD+. This guide provides a systematic approach to identifying the source of the problem and implementing effective solutions.
Step 1: Identify the Source of Autofluorescence
Before attempting to reduce autofluorescence, it's crucial to determine its primary source. Prepare the following controls:
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Unstained, unfixed cells: To assess baseline cellular autofluorescence.
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Unstained, fixed cells: To determine the contribution of fixation-induced autofluorescence.
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Vehicle control: Cells treated with the vehicle used to dissolve your test compound, to check for fluorescent impurities.
Image these controls using the same settings as your experimental samples. The relative intensity of the background in each control will point to the main culprit.
Step 2: Implement Mitigation Strategies
Based on the source identified in Step 1, choose one or more of the following strategies.
Table 1: Comparison of Autofluorescence Reduction Strategies
| Strategy | Principle | Advantages | Disadvantages | Best For |
| Optimized Fixation | Minimize the creation of fluorescent artifacts. | Simple to implement; preserves sample integrity. | May not be sufficient for highly autofluorescent samples. | Mild to moderate fixation-induced autofluorescence. |
| Chemical Quenching | Use of reagents to chemically modify and reduce the fluorescence of interfering molecules. | Can be highly effective. | May partially quench the signal of interest; some quenchers introduce their own background. | High levels of autofluorescence from various sources. |
| Photobleaching | Exposing the sample to intense light to destroy the fluorescent properties of autofluorescent molecules before labeling. | No chemical treatment required; preserves sample integrity. | Can be time-consuming; may not be effective for all fluorophores. | Samples with photolabile autofluorescent species. |
| Spectral Unmixing | Computational separation of the emission spectra of Fluorescein-NAD+ from the autofluorescence spectrum. | Can separate highly overlapping spectra; provides quantitative separation. | Requires a confocal microscope with spectral imaging capabilities and appropriate software. | Complex samples with multiple overlapping fluorescent signals. |
Experimental Protocols
Here are detailed protocols for the most common and effective methods to reduce autofluorescence.
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is effective for reducing autofluorescence caused by glutaraldehyde and formaldehyde fixation.
Materials:
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Sodium borohydride (NaBH₄)
-
Phosphate-buffered saline (PBS) or other physiological buffer
-
Ice
Procedure:
-
Preparation of NaBH₄ Solution: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. The solution will fizz as hydrogen gas is released.
-
Incubation:
-
For cell monolayers fixed with glutaraldehyde, incubate in the NaBH₄ solution for 4 minutes on ice. Replace with fresh solution and incubate for another 4 minutes.
-
For paraformaldehyde-fixed cells on coverslips, incubate 3 times for 10 minutes each in the NaBH₄ solution on ice.
-
-
Washing: Rinse the samples thoroughly with PBS (at least 3 x 5 minutes) to remove all traces of sodium borohydride.
-
Proceed with Staining: Continue with your standard immunofluorescence or labeling protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
Sudan Black B (SBB) is a lipophilic dye that is highly effective at quenching autofluorescence from lipofuscin, a common source of granular autofluorescence in aging cells.
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
PBS
Procedure:
-
Preparation of SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution in the dark for 1-2 hours and then filter to remove any undissolved particles.
-
Staining: After completing your Fluorescein-NAD+ labeling and subsequent washing steps, incubate the samples in the SBB solution for 5-20 minutes at room temperature in the dark.
-
Destaining and Washing: Briefly dip the slides in 70% ethanol to remove excess SBB, then wash thoroughly with PBS (3 x 5 minutes).
-
Mounting: Mount the coverslips using an aqueous mounting medium.
Note: SBB can introduce a dark precipitate if not properly filtered or if the incubation time is too long. It may also have some residual fluorescence in the far-red channel.
Protocol 3: Photobleaching
This method uses high-intensity light to selectively destroy autofluorescent molecules before the specific labeling step.
Materials:
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp) or a dedicated photobleaching device.
Procedure:
-
Sample Preparation: Prepare your fixed and permeabilized cells on slides or coverslips.
-
Photobleaching: Place the sample on the microscope stage and expose it to high-intensity light from your light source. The duration of exposure can range from several minutes to a couple of hours, depending on the intensity of the light source and the photostability of the autofluorescent species. It is recommended to empirically determine the optimal bleaching time for your specific samples and setup.
-
Proceed with Staining: After photobleaching, proceed with your standard Fluorescein-NAD+ labeling protocol.
Protocol 4: Spectral Unmixing Workflow
This advanced technique requires a confocal microscope equipped with a spectral detector.
Procedure:
-
Acquire Reference Spectra:
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Autofluorescence Spectrum: Image an unstained, fixed sample to capture the emission spectrum of the cellular autofluorescence.
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Fluorescein-NAD+ Spectrum: Image a sample stained only with Fluorescein-NAD+ to obtain its pure emission spectrum.
-
-
Acquire Image of Experimental Sample: Acquire a "lambda stack" of your co-labeled experimental sample. This is a series of images taken at different emission wavelengths.
-
Perform Linear Unmixing: Use the software on your confocal microscope to perform linear unmixing. The software will use the reference spectra to calculate the contribution of autofluorescence and Fluorescein-NAD+ to the total fluorescence at each pixel.
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Generate Separated Images: The output will be separate images showing the distribution of Fluorescein-NAD+ and the autofluorescence, allowing for a clean analysis of your specific signal.
Visual Guides
Signaling Pathway and Experimental Workflow Diagrams
Caption: Major contributors to cellular autofluorescence.
Caption: A step-by-step guide to resolving high background fluorescence.
Caption: Conceptual diagram of the spectral unmixing process.
Spectral Properties
Understanding the spectral properties of both your fluorophore and the common sources of autofluorescence is key to designing experiments that minimize interference.
Table 2: Spectral Characteristics of Fluorescein and Common Autofluorescent Species
| Fluorophore / Molecule | Excitation Max (nm) | Emission Max (nm) | Spectral Region |
| Fluorescein | ~494 | ~521 | Green |
| NADH | ~340 | ~460 | Blue |
| Flavins (FAD) | ~450 | ~525 | Green |
| Collagen | ~340 | ~400 | Blue |
| Elastin | ~350-450 | ~420-520 | Blue-Green |
| Lipofuscin | Broad (345-490) | Broad (460-670) | Broad (Green-Red) |
Note: The spectral properties of Fluorescein-NAD+ are expected to be very similar to those of fluorescein. The exact excitation and emission maxima can be influenced by the local environment.
References
- 1. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Fluorescein-NAD+ solutions
Welcome to the technical support center for Fluorescein-NAD+ (F-NAD+). This guide provides best practices for storing and handling F-NAD+ solutions to ensure the integrity and success of your experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How should I store Fluorescein-NAD+?
A1: Proper storage is critical for the stability of Fluorescein-NAD+. For long-term storage, it is recommended to store the solution at -80°C.[1][2] If provided as a lyophilized powder, it should be stored at -20°C in the dark.[3] Upon reconstitution, it is best to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C. For short-term storage of a stock solution (up to one month), -20°C is acceptable.
Q2: In what solvent should I dissolve Fluorescein-NAD+?
A2: Fluorescein-NAD+ is soluble in water. Many suppliers provide F-NAD+ pre-dissolved in deionized water at a specific concentration, such as 0.25 mM. If you have a lyophilized powder, you can reconstitute it in high-purity water or a suitable buffer like PBS (phosphate-buffered saline). For some applications, dissolving in organic solvents like DMSO may also be possible. Always refer to the manufacturer's datasheet for specific solubility information.
Q3: Is Fluorescein-NAD+ sensitive to light?
A3: Yes, like most fluorescent molecules, Fluorescein-NAD+ is light-sensitive. The fluorescein moiety is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light. To minimize photobleaching, it is crucial to protect F-NAD+ solutions from light by storing them in dark containers or wrapping vials in aluminum foil. During experiments, minimize the sample's exposure to excitation light.
Q4: What are the excitation and emission wavelengths for Fluorescein-NAD+?
A4: The approximate excitation maximum for fluorescein is around 494 nm, and the emission maximum is around 512-520 nm in water. These values can be pH-dependent. It is always best to confirm the optimal excitation and emission settings for your specific experimental setup and buffer conditions.
Storage and Handling Quick Guide
| Parameter | Recommendation | Rationale | Citations |
| Long-Term Storage | -80°C | To ensure maximum stability and prevent degradation. | |
| Short-Term Storage | -20°C (up to 1 month for aliquots) | Convenient for ongoing experiments while maintaining stability. | |
| Reconstitution Solvent | High-purity water or PBS | F-NAD+ is readily soluble in aqueous solutions. | |
| Light Exposure | Minimize; store in the dark. | To prevent photobleaching and loss of fluorescent signal. | |
| Freeze-Thaw Cycles | Avoid; aliquot into single-use volumes. | Repeated freezing and thawing can lead to degradation of the molecule. |
Troubleshooting Guide
Problem 1: No or low fluorescent signal.
-
Possible Cause: Degradation of Fluorescein-NAD+.
-
Solution: Ensure that the F-NAD+ solution has been stored correctly at -80°C and protected from light. Avoid multiple freeze-thaw cycles by using single-use aliquots. If degradation is suspected, use a fresh vial of F-NAD+.
-
-
Possible Cause: Incorrect filter set or instrument settings.
-
Solution: Verify that the excitation and emission wavelengths on your instrument are set correctly for fluorescein (Excitation: ~490 nm, Emission: ~520 nm).
-
-
Possible Cause: pH of the buffer is outside the optimal range for fluorescein fluorescence.
-
Solution: The fluorescence of fluorescein is pH-dependent, with optimal fluorescence in slightly basic conditions (pH > 7). Check the pH of your assay buffer and adjust if necessary.
-
Problem 2: Rapid decrease in fluorescence intensity during measurement.
-
Possible Cause: Photobleaching.
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Solution: Photobleaching is the light-induced destruction of the fluorophore. To minimize this, reduce the intensity of the excitation light using neutral density filters or by lowering the laser power. Decrease the exposure time and the frequency of image acquisition.
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Solution: Use an anti-fade reagent in your mounting medium for microscopy applications. These reagents help to reduce the rate of photobleaching.
-
Problem 3: High background fluorescence.
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Possible Cause: Autofluorescence from cells or media components.
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Solution: Measure the fluorescence of a control sample that does not contain Fluorescein-NAD+ to determine the background signal. Subtract this background from your experimental measurements. Use media with low background fluorescence if possible.
-
-
Possible Cause: Impurities in the sample.
-
Solution: Ensure that all buffers and reagents are of high purity and are not contaminated with fluorescent compounds.
-
Below is a troubleshooting workflow to help identify and solve common issues.
Caption: Troubleshooting decision tree for F-NAD+ experiments.
Experimental Protocols
General Protocol for an In Vitro Enzyme Assay (e.g., PARP Activity)
This protocol provides a general workflow for measuring the activity of an NAD+-dependent enzyme, such as Poly (ADP-ribose) polymerase (PARP), using Fluorescein-NAD+.
Materials:
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Fluorescein-NAD+ stock solution (e.g., 0.25 mM in water)
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Purified enzyme (e.g., PARP-1)
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Assay buffer (specific to the enzyme of interest)
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96-well black microplate
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Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Thaw the Fluorescein-NAD+ stock solution on ice, protected from light.
-
Prepare the assay buffer and keep it on ice.
-
Dilute the enzyme to the desired concentration in the assay buffer.
-
-
Set up the Assay:
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Add your enzyme to the wells of the 96-well plate.
-
Include appropriate controls:
-
No-enzyme control: Assay buffer without the enzyme to measure background fluorescence.
-
Inhibitor control: Enzyme pre-incubated with a known inhibitor to confirm assay specificity.
-
-
-
Initiate the Reaction:
-
Add Fluorescein-NAD+ to each well to a final working concentration (e.g., 5-25 µM). The optimal concentration may need to be determined empirically.
-
Mix the contents of the wells gently.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a specific period (e.g., 30-60 minutes). Protect the plate from light during incubation.
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation set to ~490 nm and emission to ~520 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Compare the fluorescence of your experimental samples to the controls to determine enzyme activity.
-
Caption: General workflow for an in vitro F-NAD+ enzyme assay.
This technical support guide should provide you with the necessary information for the successful use of Fluorescein-NAD+ in your research. For further questions, please consult the product-specific datasheet or contact your supplier's technical support.
References
Impact of buffer composition on Fluorescein-NAD+ assay performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Fluorescein-NAD+ assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a Fluorescein-NAD+ assay?
The optimal pH for assays involving NAD+ and NADH is generally between 7.0 and 8.0.[1] The fluorescence of NADH can be pH-dependent, with normalized fluorescence intensity being reasonably constant above pH 6 but decreasing at more acidic pH values.[2] For practical purposes, maintaining a sample pH between 6.0 and 8.0 is recommended to ensure reliable and reproducible results.[1][3] Solutions of NAD+ are stable for about a week at 4°C and neutral pH but decompose rapidly in acidic or alkaline conditions.[4]
Q2: How does ionic strength affect the assay?
Changes in ionic strength can influence the fluorescence of fluorescein-based probes. Variations in ionic strength have been shown to alter the pKa of fluorescein, which can, in turn, affect its fluorescence response. While PNA:DNA duplexes are more stable at lower ionic strength due to a higher association rate, the effect on a small molecule like Fluorescein-NAD+ is more likely related to the direct environment of the fluorophore. It is crucial to maintain a consistent ionic strength across all wells of an experiment, including standards and samples, to ensure data comparability.
Q3: Can I include reducing agents like DTT or β-mercaptoethanol in my buffer?
It is strongly recommended to avoid reducing agents containing sulfhydryl (SH) groups, such as DTT and β-mercaptoethanol. These agents can interfere with the assay chemistry. DTT, in particular, has been shown to adversely affect various fluorescent dyes and can lead to inaccurate quantification. If a reducing agent is essential for protein stability, its concentration should be minimized, and its effect on the assay should be thoroughly validated.
Q4: Is EDTA compatible with the Fluorescein-NAD+ assay?
The presence of chelating agents like EDTA should generally be avoided. Many NAD+-dependent enzymes require divalent cations like Mg2+ for their activity. EDTA chelates these ions, which can lead to significant inhibition of the enzyme. In some specific applications, EDTA has been used to inhibit certain enzymatic activities to improve assay reliability, but its use must be carefully considered and validated for your specific system.
Troubleshooting Guide
High Background Fluorescence
High background can obscure the specific signal, reducing the assay's dynamic range and sensitivity.
Possible Causes:
-
Autofluorescence: Endogenous fluorescent molecules in the sample, such as NADH, FAD, and FMN, can contribute to background. Some library compounds may also be inherently fluorescent.
-
Contaminated Reagents: Impurities in buffers or other reagents can be a source of background fluorescence.
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Light Exposure: Exposure of assay components, particularly the fluorescent probe, to light can increase background.
-
Well-to-Well Crosstalk: Signal from adjacent wells can bleed over, especially when using clear or white microplates.
Solutions:
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Perform a "no-enzyme" or "no-substrate" control: This will help determine the contribution of sample autofluorescence and reagent contamination to the background signal.
-
Check for autofluorescent compounds: Pre-read your compound plates before adding assay reagents to identify and flag any autofluorescent molecules.
-
Use high-purity reagents: Ensure all buffers and reagents are prepared with high-purity water and chemicals.
-
Protect from light: Keep all assay components, especially the Fluorescein-NAD+ reagent, protected from light.
-
Use appropriate microplates: Black, opaque microplates are recommended to minimize well-to-well crosstalk.
Troubleshooting Workflow for High Background Fluorescence
Caption: A logical workflow for troubleshooting high background fluorescence.
Unstable or Drifting Signal
An unstable signal can make it difficult to obtain reliable kinetic data or endpoint readings.
Possible Causes:
-
Temperature Fluctuations: Enzyme activity is sensitive to temperature. Inconsistent temperatures across the plate or over time can cause signal drift.
-
pH Instability: Changes in pH during the reaction can affect enzyme activity and the fluorescence of the probe.
-
Reagent Instability: The Fluorescein-NAD+ conjugate or other reagents may be degrading over the course of the assay.
-
Photobleaching: Continuous or repeated exposure to excitation light can cause the fluorophore to lose its fluorescence.
Solutions:
-
Equilibrate reagents and plates: Ensure all reagents and the assay plate are at a stable, uniform temperature before starting the reaction.
-
Use a robust buffer: Employ a buffer with sufficient buffering capacity at the desired pH.
-
Prepare fresh reagents: Prepare reagents fresh for each experiment and avoid repeated freeze-thaw cycles.
-
Minimize light exposure: Limit the exposure of the assay plate to the excitation light source. Use the lowest possible excitation intensity and the shortest read time that provides a good signal.
Data on Buffer Component Effects
The following tables summarize the impact of key buffer components on fluorescence-based NAD+ assays. This information is generalized and should be used as a guideline for optimizing your specific Fluorescein-NAD+ assay.
Table 1: Effect of pH on Assay Performance
| pH Range | Impact on Fluorescein-NAD+ Assay | Recommendations |
| < 6.0 | Decreased fluorescence intensity of NADH. Rapid decomposition of NAD+. | Avoid. |
| 6.0 - 8.0 | Optimal range for enzyme activity and reagent stability. | Recommended range. |
| > 8.0 | Potential for NAD+ decomposition. | Use with caution and validate stability. |
Table 2: Impact of Common Buffer Additives
| Additive | Typical Concentration | Potential Impact | Recommendation |
| NaCl/KCl | 50 - 200 mM | Can alter the fluorescence properties of fluorescein. High concentrations can inhibit some enzymes. | Maintain consistent concentration across all wells. Optimize for your specific enzyme. |
| DTT | 0.1 - 1 mM | Strong interference with fluorescent dyes, can quench signal or increase background. | Avoid. If necessary, use the lowest possible concentration and run appropriate controls. |
| EDTA | 0.1 - 5 mM | Chelates divalent cations required by many NAD+-dependent enzymes, leading to inhibition. | Avoid. If chelation is necessary, consider alternative strategies or validate the effect on your assay. |
| DMSO | 0.1% - 5% | Generally well-tolerated at low concentrations. Higher concentrations can inhibit enzymes and affect fluorescence. | Keep concentration consistent across all wells, typically ≤1%. |
Experimental Protocols
Protocol 1: Standard Fluorescein-NAD+ Assay
This protocol provides a general workflow for measuring the activity of an NAD+-dependent enzyme.
Experimental Workflow for a Standard Assay
Caption: A step-by-step workflow for a typical Fluorescein-NAD+ assay.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of desired pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
Enzyme Solution: Dilute the enzyme to the desired concentration in cold assay buffer immediately before use.
-
Substrate Solution: Prepare a stock solution of the enzyme's substrate in assay buffer.
-
Fluorescein-NAD+ Solution: Prepare a stock solution of Fluorescein-NAD+ in assay buffer. Protect from light.
-
-
Assay Procedure:
-
Add assay buffer, substrate, and any test compounds (e.g., inhibitors) to the wells of a black 96-well microplate.
-
Initiate the enzymatic reaction by adding the enzyme solution to each well.
-
Incubate the plate at the desired temperature for a set period.
-
Depending on the assay format (e.g., a coupled-enzyme system), the Fluorescein-NAD+ may be added at the beginning or used in a subsequent step to measure the product.
-
Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths for fluorescein (e.g., ~485 nm excitation, ~528 nm emission).
-
-
Controls:
-
Negative Control (No Enzyme): Contains all components except the enzyme to measure background fluorescence.
-
Positive Control (No Inhibitor): Contains all components, including the enzyme, to measure maximum activity.
-
Blank: Contains only the assay buffer to determine the background of the buffer and plate.
-
Protocol 2: Optimizing Buffer Composition
This protocol describes how to systematically test the effects of different buffer components.
-
Select Variables: Choose the buffer components to optimize (e.g., pH, salt concentration).
-
Prepare a Matrix of Buffers:
-
pH Optimization: Prepare a series of buffers with identical composition but varying pH values (e.g., from 6.0 to 8.5 in 0.5 unit increments).
-
Ionic Strength Optimization: Prepare a series of buffers at the optimal pH with varying concentrations of salt (e.g., NaCl from 0 mM to 250 mM).
-
-
Perform the Assay: Run the standard Fluorescein-NAD+ assay in each of the prepared buffers. Ensure that the only variable between conditions is the buffer composition being tested.
-
Analyze the Results:
-
Calculate the signal-to-background ratio for each condition.
-
Plot the enzyme activity (or other relevant metric) against the variable being tested (e.g., pH or salt concentration).
-
The optimal condition is the one that provides the highest signal-to-background ratio and robust enzyme activity.
-
Logical Diagram for Buffer Optimization
Caption: A systematic approach for optimizing buffer pH and ionic strength.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Characterization of NADH fluorescence properties under one-photon excitation with respect to temperature, pH, and binding to lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Head-to-Head Comparison: Fluorescein-NAD+ vs. Etheno-NAD+ for PARP Activity Assays
For researchers, scientists, and drug development professionals navigating the landscape of Poly(ADP-ribose) polymerase (PARP) activity assays, the choice of a fluorescent NAD+ analog is a critical decision. This guide provides an objective comparison of two commonly used alternatives: Fluorescein-NAD+ and etheno-NAD+, supported by experimental data and detailed protocols to inform your selection process.
PARP enzymes play a pivotal role in crucial cellular processes such as DNA repair, chromatin structure modulation, and transcription.[1][2] Their activity, which involves the transfer of ADP-ribose from NAD+ to target proteins, is a key area of investigation, particularly in cancer research and the development of therapeutic inhibitors.[1][2] Fluorescent NAD+ analogs offer a sensitive and non-radioactive method for monitoring PARP activity.
Performance at a Glance: Fluorescein-NAD+ vs. Etheno-NAD+
| Feature | Fluorescein-NAD+ | Etheno-NAD+ (ε-NAD+) |
| Detection Method | Direct fluorescence of the incorporated fluorescein moiety. | Fluorescence of the etheno-ADP-ribose product upon NAD+ hydrolysis. Can also be detected indirectly with an anti-ethenoadenosine antibody.[3] |
| Signal Specificity | High, directly proportional to the amount of incorporated substrate. | Can have higher background fluorescence; specificity may be lower in some applications. |
| Sensitivity | Generally considered sensitive, though may require higher concentrations compared to biotinylated NAD+. | Sensitivity can be limited, with some studies reporting no specific signal under standard UV microscopy. |
| In Situ Applications | Has been shown to be effective for in situ PARP activity detection in unfixed tissues. | May not be suitable for all in situ applications, with reports of failure to produce a PARP-specific signal. |
| Cell Permeability | Generally requires a cell permeabilization agent for intracellular assays. | May have limited membrane permeability, hindering its use in live-cell imaging. |
| Common Working Concentration | 5-50 µM for in situ and in-cell assays. | 50 µM reported in some in situ assays. |
Delving into the Mechanisms: PARP Signaling and Assay Workflow
To understand the application of these fluorescent analogs, it is essential to grasp the underlying biological pathway and the experimental procedure.
The PARP Signaling Pathway in DNA Repair
PARP enzymes, particularly PARP-1, are key players in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks. Upon detecting a DNA break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins using NAD+ as a substrate. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.
General Experimental Workflow for a Fluorometric PARP Assay
The general workflow for a PARP activity assay using a fluorescent NAD+ analog involves the incubation of the biological sample (e.g., cell lysate, purified enzyme, or tissue section) with the fluorescent NAD+ substrate. The activity of PARP leads to the incorporation of the fluorescent ADP-ribose moiety into acceptor proteins, resulting in a measurable increase in fluorescence.
References
Validation of a Fluorescein-NAD+ Based PARP Assay with Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of a Fluorescein-NAD+ based Poly (ADP-ribose) Polymerase (PARP) assay against known PARP inhibitors. It includes detailed experimental protocols, comparative data on inhibitor potency, and visualizations of the underlying biological pathways and experimental procedures to aid researchers in validating this assay for their drug discovery workflows.
Introduction to PARP and a Fluorescein-Based Assay
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic integrity.[1][2] The overactivation of PARP1, the most abundant member of the PARP family, can lead to cell death and is implicated in various pathological conditions, making it a key target in cancer therapy.[2][3] PARP inhibitors have emerged as a promising class of anti-cancer drugs, particularly for tumors with deficiencies in DNA repair pathways like BRCA1/2 mutations.[4]
A Fluorescein-NAD+ based assay offers a non-radioactive, fluorescence-based method to measure PARP activity. In this assay, Fluorescein-NAD+ serves as a substrate for PARP enzymes. When PARP is active, it incorporates the fluorescent NAD+ analog onto target proteins, leading to a change in the fluorescent signal that can be quantified to determine enzyme activity. The inhibition of this process by small molecules can be measured to determine their potency.
Comparative Analysis of Known PARP Inhibitors
The efficacy of a PARP assay can be validated by measuring the half-maximal inhibitory concentration (IC50) of well-characterized PARP inhibitors. The table below summarizes the reported IC50 values for several clinically relevant PARP inhibitors against PARP1 and PARP2. It is important to note that these values are compiled from various sources and assay methodologies, which may contribute to the observed variability.
| Inhibitor | Target(s) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Olaparib | PARP1/2 | 1 - 19 | 1 - 251 |
| Rucaparib | PARP1/2 | 0.8 - 3.2 | 28.2 |
| Talazoparib | PARP1/2 | ~0.57 | ~0.2 |
| Niraparib | PARP1/2 | 2 - 35 | 2 - 15.3 |
| Veliparib | PARP1/2 | ~4 - 5 | ~2 - 4 |
Data compiled from various sources, including the ChEMBL database.
Talazoparib is noted as a particularly potent PARP inhibitor, not just through catalytic inhibition but also by trapping PARP on DNA, a mechanism that contributes significantly to its cytotoxicity.
Experimental Protocols
Fluorescein-NAD+ Based PARP Inhibition Assay
This protocol outlines a typical procedure for determining the IC50 values of PARP inhibitors using a Fluorescein-NAD+ based assay in a 96-well plate format.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)
-
Fluorescein-NAD+
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Known PARP inhibitors (Olaparib, Rucaparib, Talazoparib)
-
DMSO (for inhibitor dilution)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the PARP inhibitors in DMSO. Further dilute these stocks into the PARP assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Plate Setup:
-
Blank wells: Assay buffer only.
-
No Inhibition Control (100% activity): PARP1 enzyme, activated DNA, Fluorescein-NAD+, and DMSO (vehicle control).
-
Maximum Inhibition Control: Activated DNA, Fluorescein-NAD+, and DMSO (no enzyme).
-
Test wells: PARP1 enzyme, activated DNA, Fluorescein-NAD+, and serial dilutions of the test inhibitors.
-
-
Assay Reaction:
-
Add assay buffer to all wells.
-
Add the diluted inhibitors or DMSO vehicle to the appropriate wells.
-
Add the PARP1 enzyme to all wells except the maximum inhibition control.
-
Add the activated DNA to all wells to initiate the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
Add Fluorescein-NAD+ to all wells and incubate for another 30 minutes.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for fluorescein.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no inhibition control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
To better understand the context of this assay, the following diagrams illustrate the PARP signaling pathway and the experimental workflow.
Caption: PARP1 signaling pathway in response to DNA damage.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Reactivity of NAD+-Dependent Enzymes with Fluorescein-NAD+
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the utilization of Fluorescein-NAD+, a fluorescent analog of nicotinamide adenine dinucleotide (NAD+), by various NAD+-dependent enzymes. While Fluorescein-NAD+ offers a convenient non-radioactive alternative for enzyme activity assays, its cross-reactivity and kinetic properties with different enzyme families can vary. This document summarizes the available information, provides general experimental protocols, and visualizes the relevant signaling pathways.
Data Presentation
| Enzyme Class | Representative Enzyme(s) | Observed Reactivity with Fluorescein-NAD+ | Primary Application(s) | Quantitative Data (vs. NAD+) |
| Poly(ADP-ribose) Polymerases (PARPs) | PARP1, PARP2 | Substrate for ADP-ribosylation[1] | Enzyme activity assays, inhibitor screening, fluorescence microscopy[1] | Not widely reported |
| Sirtuins (SIRTs) | SIRT1, SIRT2 | Reported as a substrate, but less commonly used than for PARPs. | Potentially for activity assays, though specific data is scarce. | Not widely reported |
| Dehydrogenases | Lactate Dehydrogenase (LDH) | Limited information available; likely a substrate but potential for altered kinetics. | Not a primary application; native NAD+/NADH fluorescence is typically used. | Not widely reported |
| NAD+ Glycohydrolases | CD38 | Etheno-NAD+ is a commonly used fluorescent substrate[2][3]; Fluorescein-NAD+ reactivity is less documented. | Monitoring NAD+ consumption and enzyme activity. | Not widely reported for Fluorescein-NAD+ |
Disclaimer: The absence of standardized, publicly available quantitative data necessitates that researchers empirically determine the kinetic parameters of Fluorescein-NAD+ for their specific enzyme of interest and experimental conditions.
Experimental Protocols
The following are generalized protocols for assessing the activity of NAD+-dependent enzymes using a fluorescent NAD+ analog like Fluorescein-NAD+. These should be optimized for each specific enzyme and experimental setup.
General Principle of Fluorescent NAD+ Analog-Based Assays
Many NAD+-consuming enzymes, such as PARPs and sirtuins, cleave the glycosidic bond of NAD+, transferring the ADP-ribose moiety to a substrate and releasing nicotinamide. When Fluorescein-NAD+ is used as a substrate, the fluorescent label is incorporated into the product, allowing for the detection of enzyme activity through changes in fluorescence. For dehydrogenases, the reaction involves the transfer of a hydride ion, leading to a change in the fluorescence properties of the nicotinamide ring, although this is less pronounced for modified NAD+ analogs.
PARP Activity Assay using Fluorescein-NAD+ (Microplate Format)
This protocol is adapted from general fluorescence-based PARP assays.
Materials:
-
Recombinant PARP enzyme
-
Activated DNA (e.g., commercially available histone-free DNA)
-
Fluorescein-NAD+ (typically 250 µM stock solution)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, 250 µM DTT
-
Histones (optional, as an acceptor protein)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the reaction mixture in each well of the microplate by adding the following components in order:
-
Assay Buffer
-
Activated DNA (final concentration, e.g., 1 µg/mL)
-
Histones (optional, final concentration, e.g., 1 µg/mL)
-
Recombinant PARP enzyme (e.g., 1-10 nM final concentration)
-
-
To initiate the reaction, add Fluorescein-NAD+ to a final concentration of 1-10 µM.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for fluorescein (e.g., Ex/Em = 485/528 nm).
-
Controls: Include wells with no enzyme (background), no activated DNA (to assess DNA-independent activity), and a known PARP inhibitor (to confirm specificity).
Sirtuin Deacetylase Activity Assay (Conceptual Protocol)
This protocol is based on the principle of sirtuin-catalyzed deacetylation and the subsequent detection of a fluorescent product. The direct use of Fluorescein-NAD+ for sirtuin assays is not well-documented; therefore, this protocol is a conceptual adaptation.
Materials:
-
Recombinant Sirtuin enzyme (e.g., SIRT1)
-
Acetylated peptide substrate with a fluorophore quenched by the acetyl group (e.g., Fluor de Lys-SIRT1 substrate)
-
Fluorescein-NAD+
-
Sirtuin Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂
-
Developer solution (containing a protease to cleave the deacetylated peptide and release the fluorophore)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Set up the deacetylation reaction in the microplate:
-
Sirtuin Assay Buffer
-
Acetylated fluorescent peptide substrate
-
Recombinant Sirtuin enzyme
-
-
Initiate the reaction by adding Fluorescein-NAD+ (concentration to be optimized, e.g., 10-100 µM).
-
Incubate at 37°C for 30-60 minutes.
-
Stop the deacetylation reaction and initiate the development step by adding the developer solution.
-
Incubate at 37°C for an additional 15-30 minutes.
-
Measure the fluorescence at the appropriate wavelengths for the released fluorophore.
-
Controls: Include no-enzyme, no-NAD+, and a known sirtuin inhibitor (e.g., nicotinamide) controls.
Dehydrogenase Activity Assay (Conceptual Protocol)
This protocol outlines a conceptual approach, as the use of Fluorescein-NAD+ for dehydrogenase assays is not standard practice due to potential interference with the redox-sensitive fluorescence of the nicotinamide moiety.
Materials:
-
Purified Dehydrogenase (e.g., Lactate Dehydrogenase)
-
Substrate for the dehydrogenase (e.g., L-Lactate for LDH)
-
Fluorescein-NAD+
-
Assay Buffer: e.g., 100 mM Glycine-NaOH buffer (pH 9.5)
-
96-well UV-transparent or black microplate
-
Fluorescence microplate reader
Procedure:
-
In a microplate well, combine:
-
Assay Buffer
-
Substrate (e.g., L-Lactate)
-
Fluorescein-NAD+
-
-
Initiate the reaction by adding the dehydrogenase enzyme.
-
Immediately measure the change in fluorescence over time at wavelengths suitable for the reduced form of Fluorescein-NAD+ (these would need to be determined empirically).
-
The rate of change in fluorescence is proportional to the enzyme activity.
-
Controls: Include a no-enzyme control to measure the background fluorescence decay and a no-substrate control.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathways of key NAD+-dependent enzymes and a general experimental workflow.
Caption: PARP1 DNA Damage Response Pathway.
Caption: SIRT1 Metabolic Regulation Pathway.
Caption: LDH in Anaerobic Glycolysis.
Caption: General Experimental Workflow.
References
Specificity of Fluorescein-NAD+ as a Substrate for Different PARP Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fluorescein-NAD+ as a substrate for various Poly (ADP-ribose) Polymerase (PARP) isoforms, including PARP1, PARP2, and the Tankyrases (TNKS1/TNKS2). While direct, head-to-head kinetic data for Fluorescein-NAD+ across all major PARP isoforms is not extensively available in the public domain, this document synthesizes existing knowledge on NAD+ analog specificity, provides a detailed protocol for determining these parameters, and presents the relevant cellular signaling pathways.
Introduction to Fluorescein-NAD+ and PARP Isoforms
Fluorescein-NAD+ is a fluorescent analog of nicotinamide adenine dinucleotide (NAD+), the essential cofactor for PARP enzymes. This analog allows for the direct, non-radioactive detection of PARP activity, making it a valuable tool in high-throughput screening and cellular imaging. The PARP family of enzymes plays a critical role in various cellular processes, most notably DNA damage repair and signaling. Key members include PARP1 and PARP2, which are activated by DNA strand breaks, and the Tankyrases (TNKS1 and TNKS2), which are involved in a broader range of cellular functions, including Wnt/β-catenin signaling and telomere maintenance. Understanding the substrate specificity of Fluorescein-NAD+ is crucial for the accurate interpretation of experimental results and the development of isoform-specific inhibitors.
Quantitative Comparison of Substrate Specificity
To illustrate the type of data required for a definitive comparison, the following table presents the kinetic parameters for native NAD+ and an exemplary NAD+ analog with human PARP1. Researchers can utilize the experimental protocol provided in this guide to determine the corresponding values for Fluorescein-NAD+ with their PARP isoforms of interest.
Table 1: Illustrative Kinetic Parameters of Human PARP1 with NAD+ and an Analog
| Substrate | Km (μM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) (min⁻¹μM⁻¹) |
| NAD+ | 212.9 | 26.0 | 0.122 |
| ADO-3′-N₃-NAD+[1] | 524.8 | 3.8 | 0.007 |
Note: This data is for ADO-3′-N₃-NAD+, not Fluorescein-NAD+, and is presented for illustrative purposes. The kinetic parameters for Fluorescein-NAD+ are expected to differ.
Experimental Protocols
In Vitro PARP Activity Assay for Determining Kinetic Parameters of Fluorescein-NAD+
This protocol outlines a method to determine the Km and kcat of a specific PARP isoform with Fluorescein-NAD+.
Materials:
-
Recombinant human PARP1, PARP2, TNKS1, or TNKS2 enzyme
-
Fluorescein-NAD+
-
Activated DNA (for PARP1 and PARP2 activation)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
384-well, low-volume, black, flat-bottom plates
-
Fluorescence plate reader with appropriate excitation and emission filters for fluorescein
Procedure:
-
Enzyme Preparation: Dilute the recombinant PARP enzyme to a working concentration in cold PARP assay buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.
-
Substrate Preparation: Prepare a series of dilutions of Fluorescein-NAD+ in PARP assay buffer. A typical concentration range to test would be from 0.1 to 10 times the expected Km.
-
Assay Setup:
-
Add PARP assay buffer to all wells.
-
For PARP1 and PARP2 assays, add activated DNA to the appropriate wells.
-
Add the diluted Fluorescein-NAD+ solutions to the test wells.
-
Initiate the reaction by adding the diluted PARP enzyme to all wells.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range. The incubation time will need to be optimized for each enzyme.
-
Data Acquisition: Measure the fluorescence intensity in each well using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Convert the fluorescence intensity to the concentration of the product formed using a standard curve generated with a known concentration of a fluorescent standard.
-
Plot the initial reaction velocity (V₀) against the Fluorescein-NAD+ concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving PARP1, PARP2, and TNKS1/2, as well as a typical experimental workflow for assessing PARP activity.
Caption: PARP1 Signaling in DNA Damage Response.
Caption: PARP2 Signaling in Base Excision Repair.
Caption: TNKS1/2 in Wnt/β-catenin Signaling.
Caption: Workflow for PARP Enzyme Kinetics Assay.
Conclusion
Fluorescein-NAD+ is a valuable tool for studying PARP activity. While a complete quantitative comparison of its specificity across all PARP isoforms is not yet available, the provided experimental protocol enables researchers to determine these crucial kinetic parameters. The distinct roles of PARP1/2 in DNA repair and TNKS1/2 in other fundamental cellular processes underscore the importance of understanding isoform-specific substrate utilization for the development of targeted therapeutics. The signaling pathway diagrams provided herein offer a visual guide to the functional context of these important enzymes. Further research is warranted to fully elucidate the substrate kinetics of Fluorescein-NAD+ and other NAD+ analogs with the entire PARP family.
References
A Researcher's Guide to Fluorogenic Sirtuin Assays: Evaluating Substrate Efficiency
For researchers, scientists, and drug development professionals, the accurate measurement of sirtuin activity is paramount for advancing our understanding of cellular processes and for the discovery of novel therapeutics. This guide provides a comprehensive comparison of common fluorogenic methods used to evaluate the substrate efficiency of sirtuins, with a focus on providing actionable experimental data and protocols.
While various molecules are explored for their potential in cellular assays, it is crucial to select the appropriate tool for the specific enzymatic activity being measured. Fluorescein-NAD+ is a commercially available fluorescent analog of NAD+. It is primarily designed as a substrate for ADP-ribosylation reactions, particularly for enzymes like poly(ADP-ribose) polymerases (PARPs). The sirtuin deacylation reaction, however, involves the transfer of an acetyl or other acyl group from a lysine residue on a substrate protein to the ADP-ribose portion of NAD+, releasing nicotinamide and O-acetyl-ADP-ribose. The core structure of NAD+ is consumed and modified in this process. The bulky fluorescein moiety on Fluorescein-NAD+ would likely sterically hinder the proper binding and catalytic steps required for the deacylation reaction, making it an unsuitable substrate for measuring this specific activity of sirtuins.
Instead, the field has largely adopted two primary types of fluorogenic assays that utilize modified peptide substrates. These assays offer high sensitivity and are amenable to high-throughput screening. This guide will focus on comparing these two established methods: the Two-Step Fluorogenic Peptide Assay and the One-Step (Continuous) Fluorogenic Peptide Assay .
Comparison of Fluorogenic Sirtuin Assay Methods
| Feature | Two-Step Fluorogenic Peptide Assay | One-Step (Continuous) Fluorogenic Peptide Assay |
| Principle | Sirtuin deacetylates a peptide substrate containing an acetylated lysine flanked by a fluorophore (e.g., AMC) and a quencher. A developer enzyme (protease) is then added to cleave the deacetylated peptide, releasing the fluorophore from the quencher. | Sirtuin deacylates a peptide substrate where the fluorophore is attached to the acyl group itself or the peptide sequence is designed such that deacylation causes a direct conformational change leading to a change in fluorescence. |
| Advantages | - Widely used and well-validated. - Many commercially available kits. - High signal-to-background ratios can be achieved. | - Continuous monitoring of enzyme kinetics in real-time. - No additional developer enzyme required, reducing potential for interference. - Can be more sensitive for certain sirtuins. |
| Disadvantages | - Discontinuous (end-point) assay. - Requires a second incubation step with a developer enzyme, which can be a source of variability and potential inhibition by test compounds. - Not suitable for real-time kinetic studies. | - Can have lower signal-to-background ratios compared to two-step assays. - Fewer commercially available substrate options. - Assay development can be more complex. |
| Typical Fluorophores | 7-amino-4-methylcoumarin (AMC), 7-amino-4-trifluoromethylcoumarin (AFC) | Coumarins, Fluorescein (on myristoylated peptides) |
Quantitative Data: Substrate Efficiency of Various Sirtuins
The following table summarizes representative kinetic parameters for different sirtuin isoforms with commonly used fluorogenic peptide substrates. It is important to note that kinetic values can vary depending on the specific peptide sequence, assay conditions, and enzyme preparation.
| Sirtuin Isoform | Substrate Type | Peptide Sequence | Km (µM) | Vmax/kcat | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| SIRT1 | Two-Step (Acetyl) | Based on p53 | ~20-100 | Varies | Varies | [1][2] |
| SIRT2 | Two-Step (Myristoyl) | Myristoyl-peptide-AMC | <10 | Varies | High | [2] |
| SIRT3 | Two-Step (Myristoyl) | Myristoyl-peptide-AMC | <10 | Varies | High | [2] |
| SIRT5 | Two-Step (Succinoyl) | Succinoyl-peptide-AMC | Varies | Varies | Varies | [3] |
| SIRT6 | Two-Step (Myristoyl) | Myristoyl-peptide-AMC | Varies | Varies | Varies | |
| SIRT2 | One-Step (Myristoyl) | Fluorescein-Cys-Myristoyl-Peptide | ~0.017 | kcat = 0.04 s⁻¹ | 2.35 x 10⁶ |
Note: This table provides a selection of available data and is not exhaustive. Researchers should consult the primary literature for specific assay conditions.
Experimental Protocols
Two-Step Fluorogenic Sirtuin Deacetylase Assay (General Protocol)
This protocol is a generalized procedure for a two-step assay, often used in commercially available kits.
Materials:
-
Purified recombinant sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3)
-
Fluorogenic peptide substrate (e.g., Acetyl-Arg-His-Lys(Ac)-AMC)
-
NAD+
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease like trypsin and a sirtuin inhibitor like nicotinamide to stop the reaction)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of test compounds if screening for modulators.
-
Enzyme Reaction:
-
To each well of a 96-well plate, add the sirtuin assay buffer.
-
Add the fluorogenic peptide substrate to a final concentration of 10-50 µM.
-
Add NAD+ to a final concentration of 100-500 µM.
-
If screening compounds, add them to the appropriate wells.
-
Initiate the reaction by adding the sirtuin enzyme to a final concentration of 10-100 nM.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development:
-
Add the developer solution to each well. The nicotinamide in this solution will stop the sirtuin reaction.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes to allow the protease to cleave the deacetylated substrate.
-
-
Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
One-Step (Continuous) Fluorogenic Sirtuin Demyristoylase Assay
This protocol is based on a continuous assay using a fluorescein-labeled myristoylated peptide.
Materials:
-
Purified recombinant SIRT2 enzyme
-
Fluorescent myristoylated peptide substrate (e.g., F4 peptide)
-
NAD+
-
Sirtuin assay buffer with Bovine Serum Albumin (BSA) (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 30 µM BSA)
-
96-well black microplate
-
Fluorometric microplate reader with kinetic reading capabilities
Procedure:
-
Prepare Reagents: Thaw all reagents on ice.
-
Reaction Setup:
-
To each well of a 96-well plate, add the sirtuin assay buffer containing BSA.
-
Add the fluorescent myristoylated peptide substrate to a final concentration of ~1 µM.
-
Add NAD+ to a final concentration of 500 µM.
-
-
Initiate and Measure:
-
Initiate the reaction by adding the SIRT2 enzyme to a final concentration of 1-30 nM.
-
Immediately place the plate in a pre-warmed (25°C or 37°C) fluorometric microplate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every 30-60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for fluorescein.
-
-
Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
Visualizing the Pathways and Workflows
Caption: General enzymatic reaction of sirtuin deacetylation.
Caption: Workflow for a two-step fluorogenic sirtuin assay.
Caption: Workflow for a one-step continuous fluorogenic sirtuin assay.
References
Assessing the Utility of Fluorescein-NAD+ for In Vivo Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to visualize and quantify nicotinamide adenine dinucleotide (NAD+) levels in vivo is a critical need for understanding cellular metabolism, disease progression, and the efficacy of therapeutic interventions. While a variety of tools are available, this guide provides a comprehensive comparison of Fluorescein-NAD+, a commercially available fluorescent analog of NAD+, with alternative methods for in vivo imaging applications. The evidence strongly suggests that while Fluorescein-NAD+ is a valuable tool for in vitro enzymatic assays, its utility for in vivo imaging is likely limited due to the inherent properties of fluorescein and the challenges of delivering the conjugate across cell membranes in a living organism.
Executive Summary
Fluorescein-NAD+ is a fluorophore-conjugated version of NAD+ primarily used as a substrate for in vitro assays of NAD+-dependent enzymes, such as poly (ADP-ribose) polymerases (PARPs).[1][2] Despite its utility in a laboratory setting, there is a notable absence of published studies demonstrating its successful application for in vivo imaging. In contrast, genetically encoded fluorescent sensors have emerged as a powerful alternative for real-time NAD+ imaging in living cells and organisms.[3][4] This guide will objectively compare Fluorescein-NAD+ to these alternatives, providing available data and outlining the significant hurdles for its in vivo application.
Comparison of NAD+ Imaging Probes
The selection of an appropriate NAD+ imaging probe depends heavily on the experimental context, specifically whether the investigation is conducted in vitro or in vivo.
| Feature | Fluorescein-NAD+ | Genetically Encoded Sensors (e.g., FiNad) | Other Chemical Probes |
| Primary Application | In vitro enzyme assays (e.g., PARP assays) | In vivo and in vitro imaging of NAD+ dynamics | In vitro and in cellulo imaging; limited in vivo use |
| Delivery Method | Direct addition to assay | Gene delivery (transfection, viral vector) | Direct addition to cells/tissue |
| In Vivo Feasibility | Not demonstrated; likely poor | Demonstrated in cells, tissues, and organisms | Limited; challenges with specificity and delivery |
| Cellular Uptake | Not well-characterized; likely inefficient | Not required (expressed intracellularly) | Variable; often requires specific transporters |
| Specificity | Substrate for NAD+-dependent enzymes | High specificity for NAD+ | Can have off-target effects |
| Signal-to-Noise Ratio (in vivo) | Unknown; likely low due to background fluorescence | Favorable, especially for ratiometric sensors | Variable; can be affected by autofluorescence |
| Tissue Penetration | Limited by fluorescein properties (visible spectrum) | Dependent on imaging modality (e.g., microscopy) | Variable; NIR probes offer deeper penetration |
| Toxicity | Potential for phototoxicity upon irradiation | Generally low toxicity from protein expression | Can exhibit cytotoxicity at higher concentrations |
Experimental Protocols
As there are no established protocols for in vivo imaging with Fluorescein-NAD+, this section details a standard protocol for its documented in vitro use and a representative protocol for in vivo imaging using a genetically encoded sensor.
Protocol 1: In Vitro PARP Activity Assay using Fluorescein-NAD+
This protocol is adapted from manufacturer guidelines for the use of Fluorescein-NAD+ as a substrate for PARP enzymes.
1. Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl2, 250 µM DTT).
-
Dilute recombinant PARP enzyme to the desired concentration in the reaction buffer.
-
Prepare a solution of activated DNA (e.g., sonicated calf thymus DNA) in the reaction buffer.
-
Dilute Fluorescein-NAD+ to the desired final concentration (typically in the low micromolar range) in the reaction buffer.
2. Assay Procedure:
-
In a microplate, combine the reaction buffer, activated DNA, and PARP enzyme.
-
Initiate the reaction by adding the Fluorescein-NAD+ solution.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a PARP inhibitor (e.g., olaparib) or by heat inactivation.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for fluorescein (e.g., excitation ~494 nm, emission ~521 nm).
3. Data Analysis:
-
Subtract the background fluorescence from wells containing no enzyme.
-
Plot the fluorescence intensity against the enzyme concentration or inhibitor concentration to determine enzyme activity or IC50 values.
Protocol 2: In Vivo NAD+ Imaging in Zebrafish using the FiNad Sensor
This protocol is a summary of the methodology described for the genetically encoded NAD+ sensor, FiNad.
1. Sensor Delivery:
-
Microinject mRNA encoding the mCherry-FiNad sensor into the animal pole of zebrafish embryos at the one-cell stage.
-
Allow the embryos to develop for approximately 30 hours to ensure expression of the sensor.
2. In Vivo Imaging:
-
Anesthetize the zebrafish larvae.
-
Mount the larvae on a microscope slide for imaging.
-
Use a confocal laser scanning microscope equipped with detectors for both the NAD+-sensitive fluorophore and the mCherry reference.
-
Acquire images using dual-excitation ratio imaging. For the mCherry-FiNad sensor, this would involve excitation at two different wavelengths to measure the fluorescence of both the NAD+-sensitive and the reference fluorophore.
-
The ratio of the two fluorescence signals is used to determine the relative NAD+ concentration, which helps to correct for variations in sensor expression levels.
3. Data Analysis:
-
Use image analysis software to calculate the pixel-by-pixel ratio of the two fluorescence channels.
-
Generate pseudocolored images to visualize the spatial distribution of NAD+ levels within the zebrafish.
Signaling Pathways and Experimental Workflows
To visualize the context in which NAD+ imaging probes are used, the following diagrams illustrate the central role of NAD+ in cellular metabolism and a typical workflow for assessing an in vivo imaging probe.
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. Illuminating NAD+ Metabolism in Live Cells and In Vivo Using a Genetically Encoded Fluorescent Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Illuminating NAD+ Metabolism in Live Cells and In Vivo Using a Genetically Encoded Fluorescent Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Commercially Available Fluorescent NAD+ Analogs
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for generating robust and reliable experimental data. This guide provides a detailed head-to-head comparison of commercially available fluorescent nicotinamide adenine dinucleotide (NAD+) analogs, offering a comprehensive overview of their performance characteristics and applications, supported by experimental data and protocols.
Nicotinamide adenine dinucleotide (NAD+) is a pivotal coenzyme in cellular metabolism and a substrate for various signaling enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38. The development of fluorescent NAD+ analogs has enabled real-time monitoring of these enzymes, facilitating high-throughput screening for drug discovery and detailed mechanistic studies. This guide focuses on three prominent, commercially available fluorescent NAD+ analogs: 1,N⁶-ethenoadenine dinucleotide (ε-NAD+), nicotinamide-isothiazolo[4,3-d]pyrimidine dinucleotide (NtzAD+), and nicotinamide-thieno[3,4-d]pyrimidine dinucleotide (NthAD+).
Data Presentation: A Quantitative Comparison
The selection of a fluorescent NAD+ analog is often dictated by its photophysical properties and its compatibility with the biological system under investigation. The following tables summarize the key quantitative data for ε-NAD+, NtzAD+, and NthAD+ to facilitate an informed decision.
Table 1: Photophysical Properties of Fluorescent NAD+ Analogs
| Property | ε-NAD+ | NtzAD+ | NthAD+ |
| Excitation Max (λex) | ~300 nm[1] | ~338 nm[2] | ~341 nm[2] |
| Emission Max (λem) | ~410 nm[1] | ~411 nm[2] | ~431 nm |
| Quantum Yield (Φ) | 0.028 | 0.044 | 0.071 |
| Molar Extinction Coefficient (ε) | ~5.6 x 10³ M⁻¹cm⁻¹ at 260 nm | Not widely reported | Not widely reported |
Table 2: Enzymatic Compatibility of Fluorescent NAD+ Analogs
| Enzyme Class | ε-NAD+ | NtzAD+ | NthAD+ |
| NAD+ Glycohydrolases (e.g., CD38) | Good substrate; significant fluorescence increase upon hydrolysis. | Good substrate; enables real-time monitoring. | Good substrate; shows significant emission enhancement upon conversion. |
| Poly(ADP-ribose) Polymerases (PARPs) | Substrate for some PARPs, but with lower efficiency than NAD+. | Reported to be a poor substrate for PARP1. | A better substrate for PARP1 than NtzAD+. |
| Sirtuins (e.g., SIRT1, SIRT2) | Generally a poor substrate or inhibitor. | Can act as a substrate for some sirtuins. | Compatibility with sirtuins is less characterized. |
| Dehydrogenases (e.g., ADH, LDH) | Can serve as a coenzyme for some dehydrogenases. | Reduced form (NtzADH) is a substrate for dehydrogenases. | Reduced form (NthADH) is a substrate for dehydrogenases. |
Table 3: Commercial Availability
| Analog | Key Suppliers |
| ε-NAD+ | Sigma-Aldrich, BIOLOG Life Science Institute, Jena Bioscience |
| NtzAD+ | BIOLOG Life Science Institute, Jena Bioscience |
| NthAD+ | Limited commercial availability, often synthesized for research purposes. |
| Fluorescein-NAD+ | R&D Systems (Note: this product has been withdrawn from sale for commercial reasons) |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of fluorescent NAD+ analogs. Below are representative protocols for two common enzyme assays.
Protocol 1: Real-time Monitoring of NAD+ Glycohydrolase Activity
This protocol is adapted for a 96-well plate format and is suitable for measuring the activity of enzymes like CD38.
Materials:
-
Fluorescent NAD+ analog (e.g., ε-NAD+) stock solution (1 mM in assay buffer)
-
Purified NAD+ glycohydrolase (e.g., recombinant human CD38)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the NAD+ glycohydrolase in assay buffer.
-
To each well of the 96-well plate, add 50 µL of the enzyme dilution. Include a no-enzyme control.
-
To initiate the reaction, add 50 µL of a 200 µM solution of the fluorescent NAD+ analog (e.g., ε-NAD+) to each well, for a final concentration of 100 µM.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen analog (e.g., Ex/Em = 300/410 nm for ε-NAD+).
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence increase. The rate of fluorescence increase is proportional to the enzyme activity.
Protocol 2: Dehydrogenase-Coupled Assay
This protocol can be used to measure the activity of a dehydrogenase that utilizes the reduced form of the fluorescent NAD+ analog.
Materials:
-
Reduced fluorescent NAD+ analog (e.g., NtzADH)
-
Purified dehydrogenase (e.g., Lactate Dehydrogenase - LDH)
-
Substrate for the dehydrogenase (e.g., pyruvate)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.0
-
96-well UV-transparent or black plates
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the reduced fluorescent NAD+ analog (e.g., 100 µM NtzADH), and the dehydrogenase enzyme in a 96-well plate.
-
Include a control well without the enzyme substrate.
-
Initiate the reaction by adding the enzyme's substrate (e.g., 1 mM pyruvate for LDH).
-
Monitor the decrease in fluorescence (for fluorescent analogs) or the decrease in absorbance at the appropriate wavelength for the reduced form of the analog over time.
-
The rate of decrease in signal corresponds to the rate of oxidation of the fluorescent NADH analog and is proportional to the dehydrogenase activity.
Mandatory Visualization
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Caption: A simplified diagram of NAD+ metabolism and its role in cellular signaling pathways.
Caption: A typical experimental workflow for an enzyme activity assay using a fluorescent NAD+ analog.
Caption: Logical diagram illustrating the key advantages of using fluorescent NAD+ analogs in research.
References
Validating the Specificity of Fluorescein-NAD+ Binding to the NAD+ Pocket: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the binding specificity of molecular probes is paramount for generating reliable and reproducible experimental data. This guide provides an objective comparison of Fluorescein-NAD+, a commonly used fluorescent analog of nicotinamide adenine dinucleotide (NAD+), with other alternatives. We present supporting experimental data, detailed protocols, and visualizations to aid in the critical evaluation of this tool for studying NAD+-dependent enzymes.
Fluorescein-NAD+ is widely employed as a non-radioactive alternative to radiolabeled NAD+ in various assays, particularly for monitoring the activity of NAD+-dependent enzymes such as poly(ADP-ribose) polymerases (PARPs).[1][2][3] Its fluorescent properties allow for real-time detection in techniques like fluorescence microscopy and time-resolved fluorescence resonance energy transfer (TR-FRET).[1][3] However, the critical question for any researcher is whether this modified molecule faithfully recapitulates the binding of the native NAD+ in the enzyme's active site. This guide delves into the available evidence to validate the binding specificity of Fluorescein-NAD+.
Comparison of Fluorescein-NAD+ with Alternative Probes
The ideal fluorescent NAD+ analog should exhibit high binding affinity and specificity for the NAD+ pocket of target enzymes, allowing for sensitive and accurate measurements. Below is a comparative summary of Fluorescein-NAD+ and other common alternatives.
| Probe/Method | Target Enzyme(s) | Binding Affinity (Kd) | Competitive Binding (IC50 of NAD+) | Key Advantages | Limitations |
| Fluorescein-NAD+ | PARPs, Sirtuins | Not explicitly reported | Not explicitly reported | Commercially available, non-radioactive | Lack of direct quantitative binding data, potential steric hindrance from the large fluorescein tag. |
| ε-NAD+ | PARPs, Sirtuins, CD38 | Not explicitly reported | Not explicitly reported | Smaller modification than fluorescein, fluorescent properties change upon enzymatic cleavage. | Lower quantum yield compared to fluorescein. |
| TMR-NAD+ | PARPs | Not explicitly reported | Not explicitly reported | Bright and photostable fluorophore. | Similar potential for steric hindrance as Fluorescein-NAD+. |
| Genetically Encoded NAD+ Biosensors (e.g., Peredox, Frex, RexYFP, SoNar) | Various | Varies by sensor | Not applicable | High specificity for NAD+/NADH, allows for in-cell measurements in different compartments. | Require genetic modification of cells, may have a limited dynamic range. |
| Clickable NAD+ Analogs (e.g., 6-alkyne-NAD) | PARPs | Km (for PARP-1): 12-fold lower affinity than NAD+ | Not explicitly reported | Allows for versatile labeling with different reporter molecules. | Requires a two-step labeling process. |
Experimental Validation of Binding Specificity
The most direct method to validate the binding specificity of Fluorescein-NAD+ is through competitive binding assays and functional inhibition studies.
Competitive Binding Assays
A competitive binding assay using fluorescence polarization (FP) is a powerful tool to demonstrate that Fluorescein-NAD+ binds to the same site as unlabeled NAD+. In this assay, a fixed concentration of the NAD+-dependent enzyme and Fluorescein-NAD+ are incubated with increasing concentrations of unlabeled NAD+. If both molecules compete for the same binding pocket, the unlabeled NAD+ will displace the Fluorescein-NAD+, resulting in a decrease in the fluorescence polarization signal. The concentration of unlabeled NAD+ that causes a 50% reduction in the FP signal is the IC50 value, which can be used to calculate the binding affinity (Ki) of the unlabeled ligand.
Functional Inhibition Assays
A compelling demonstration of the specificity of a fluorescent NAD+ analog comes from its use in enzyme activity assays in the presence of a known inhibitor that targets the NAD+ binding site. A study on PARP activity utilized 6-Fluo-10-NAD+, a structurally similar analog to Fluorescein-NAD+, to detect PARP activity in unfixed tissue sections. The fluorescent signal, indicative of PARP activity, was completely abolished in the presence of olaparib, a potent PARP inhibitor that competes with NAD+ for binding to the catalytic domain. This result strongly suggests that 6-Fluo-10-NAD+ binds to the NAD+ pocket of PARP.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Validating Binding Specificity
This protocol outlines a general procedure for a competitive binding assay to validate the specificity of Fluorescein-NAD+ for an NAD+-dependent enzyme, such as PARP1.
Materials:
-
Purified recombinant NAD+-dependent enzyme (e.g., PARP1)
-
Fluorescein-NAD+
-
Unlabeled NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black, non-binding surface microplate
-
Plate reader capable of fluorescence polarization measurements
Protocol:
-
Determine the optimal concentration of Fluorescein-NAD+:
-
Perform a saturation binding experiment by titrating Fluorescein-NAD+ against a fixed concentration of the enzyme.
-
The optimal concentration of Fluorescein-NAD+ should be below its Kd and provide a stable and robust fluorescence polarization signal.
-
-
Set up the competitive binding assay:
-
Prepare a solution of the enzyme at a concentration that results in significant binding of the Fluorescein-NAD+ (typically around 80% of the maximum polarization signal).
-
Prepare a serial dilution of unlabeled NAD+ in the assay buffer.
-
In the microplate, add the enzyme solution, Fluorescein-NAD+ (at its optimal concentration), and the serially diluted unlabeled NAD+.
-
Include control wells with:
-
Buffer and Fluorescein-NAD+ only (no enzyme) for minimum polarization.
-
Buffer, enzyme, and Fluorescein-NAD+ (no unlabeled NAD+) for maximum polarization.
-
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the unlabeled NAD+ concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of unlabeled NAD+.
-
Experimental workflow for a competitive fluorescence polarization assay.
Signaling Pathways and Logical Relationships
The validation of Fluorescein-NAD+ binding specificity relies on the principles of competitive inhibition at the enzyme's active site.
Competitive binding of Fluorescein-NAD+ and unlabeled NAD+.
Conclusion and Recommendations
While Fluorescein-NAD+ is a convenient and widely used tool, the lack of direct, quantitative binding data in the peer-reviewed literature is a significant limitation for researchers requiring rigorous validation of their assays. The available evidence, primarily from functional inhibition studies with NAD+-site inhibitors, strongly suggests that Fluorescein-NAD+ does bind to the NAD+ pocket of enzymes like PARP.
For researchers and drug development professionals, we recommend the following:
-
Perform in-house validation: Whenever using Fluorescein-NAD+ in a new assay or with a new enzyme, it is crucial to perform a competitive binding experiment with unlabeled NAD+ to determine the IC50 and confirm binding to the NAD+ pocket.
-
Consider the limitations: The large fluorescein moiety may cause steric hindrance and alter the binding affinity or kinetics compared to native NAD+. This should be taken into consideration when interpreting quantitative data.
-
Explore alternatives: For applications requiring high-precision quantitative data or in-cell measurements, consider using alternative probes such as clickable NAD+ analogs or genetically encoded biosensors, which may offer higher specificity or more versatile detection options.
By carefully validating the binding specificity of Fluorescein-NAD+ and considering its potential limitations, researchers can confidently employ this valuable tool to advance our understanding of NAD+-dependent biological processes.
References
A Comparative Guide to Enzyme Inhibition Analysis: Fluorescein-NAD+ Versus Alternative Substrates
For researchers, scientists, and drug development professionals, the accurate quantitative analysis of enzyme inhibition is paramount. This guide provides a comprehensive comparison of Fluorescein-NAD+, a fluorescently labeled nicotinamide adenine dinucleotide analog, with other common substrates used in enzyme inhibition assays. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to assist in the selection of the most appropriate assay methodology for your research needs.
Comparing Substrates for NAD+-Dependent Enzyme Inhibition Assays
The choice of substrate is a critical determinant of the sensitivity, throughput, and biological relevance of an enzyme inhibition assay. While native NAD+ is the natural substrate for many enzymes, its lack of a convenient detection signal necessitates coupled enzymatic reactions or more complex analytical methods. To overcome this, various modified NAD+ analogs have been developed, each with its own set of advantages and disadvantages.
Fluorescein-NAD+ has emerged as a popular tool, offering a direct and convenient method for monitoring the activity of NAD+-consuming enzymes such as Poly(ADP-ribose) polymerases (PARPs) and sirtuins. The principle behind its use often relies on a change in the fluorescent properties of the molecule upon enzymatic modification or by utilizing it in fluorescence polarization (FP) or Förster resonance energy transfer (FRET) based assays. It serves as a non-radioactive alternative for assessing enzyme activity.[1][2]
However, the addition of a bulky fluorophore like fluorescein can potentially alter the substrate's interaction with the enzyme's active site, thereby affecting the kinetic parameters of the reaction. While some studies indicate that fluorescent analogs exhibit "reasonable activity," direct quantitative comparisons of kinetic parameters are often lacking in readily available literature.[3]
Alternative substrates each present their own trade-offs:
-
Native NAD+: While being the most biologically relevant substrate, its consumption or the formation of its product, NADH, is typically monitored by changes in UV absorbance at 340 nm or through coupled enzymatic assays that generate a colorimetric or fluorescent signal.[4][5] These coupled assays can be complex to optimize and may be prone to interference from compounds that affect the coupling enzyme.
-
Radiolabeled NAD+ (e.g., [³²P]NAD+): This has traditionally been the gold standard for sensitivity and is considered a direct and robust method for quantifying enzyme activity. However, the use of radioisotopes raises safety concerns, involves specialized handling and disposal procedures, and is not amenable to high-throughput screening (HTS).
-
Other Fluorescent NAD+ Analogs (e.g., etheno-NAD+, 6-Fluo-10-NAD+): Similar to Fluorescein-NAD+, these analogs offer a fluorescent readout. Etheno-NAD+, for instance, becomes fluorescent upon hydrolysis, providing a real-time signal of enzyme activity. The choice between different fluorescent analogs may depend on the specific enzyme, the required sensitivity, and the spectral properties of the assay components. A study comparing 6-Fluo-10-NAD+ to a biotinylated NAD+ assay for PARP activity noted that a higher concentration of the fluorescent analog was required, suggesting potential differences in enzyme affinity.
-
Bioluminescent Probes (e.g., NAD/NADH-Glo™): These assays offer exceptional sensitivity, often in the low nanomolar range, and are well-suited for HTS. They typically involve an enzymatic cycling reaction that couples the amount of NAD+ or NADH to the production of a luminescent signal.
Quantitative Data Comparison
The following tables summarize available quantitative data to facilitate a comparison of different substrate types. It is important to note that a direct comparison of kinetic parameters for the same enzyme using Fluorescein-NAD+ and other substrates is not always available in the literature, highlighting the need for in-house validation.
| Substrate | Enzyme | Km | kcat | IC50 of Inhibitor (Name) | Assay Type | Reference |
| Native NAD+ | PARP1 | 212.9 µM | 26.0 min⁻¹ | Olaparib: ~5 nM | HPLC-based | |
| Sirtuin 1 (SIRT1) | ~100-500 µM | - | - | Various | ||
| Fluorescent NAD+ Analog | ||||||
| ADO-3′-N3-NAD+ | PARP1 | 524.8 µM | 3.8 min⁻¹ | - | HPLC-based | |
| SFP3 (fluorogenic peptide) | Sirtuin 6 (SIRT6) | 2.1 µM | 0.0029 s⁻¹ | - | Fluorescence | |
| SFP3 (fluorogenic peptide) | Sirtuin 1 (SIRT1) | 0.10 µM | 0.023 s⁻¹ | - | Fluorescence | |
| Radiolabeled NAD+ | PARP1 | - | - | Olaparib: ~1-5 nM | Filter Binding Assay | |
| Biotinylated NAD+ | PARP1 | - | - | Olaparib: ~1.2 nM | ELISA |
Note: The data presented are from different studies and assay conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
General Enzyme Inhibition Assay using a Fluorescent NAD+ Analog (e.g., Fluorescein-NAD+)
This protocol describes a general workflow for determining the IC50 of an inhibitor using a fluorescence-based assay with Fluorescein-NAD+.
Materials:
-
Purified NAD+-dependent enzyme
-
Fluorescein-NAD+
-
Assay buffer (enzyme-specific)
-
Test inhibitor compounds
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the enzyme to the desired working concentration in cold assay buffer.
-
Prepare a stock solution of Fluorescein-NAD+ in an appropriate solvent (e.g., water or buffer) and then dilute to the desired working concentration in assay buffer. The optimal concentration should be determined empirically, typically around the Km value for the enzyme, if known.
-
Prepare a serial dilution of the inhibitor compounds in the assay buffer.
-
-
Assay Setup:
-
Add a small volume (e.g., 5 µL) of the diluted inhibitor or vehicle control to the wells of the microplate.
-
Add the diluted enzyme solution (e.g., 20 µL) to each well.
-
Incubate the plate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
-
Initiate the Reaction:
-
Add the Fluorescein-NAD+ solution (e.g., 25 µL) to each well to start the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for a set period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for fluorescein.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
PARP-1 Inhibition Assay using Quantification of Residual NAD+
This protocol is adapted from a cost-effective fluorescence assay for screening PARP-1 inhibitors by quantifying the amount of NAD+ remaining after the enzymatic reaction.
Materials:
-
Recombinant human PARP-1
-
Activated DNA (e.g., nicked calf thymus DNA)
-
β-NAD+
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl₂)
-
Test inhibitors
-
20% Acetophenone in ethanol
-
2M Potassium hydroxide (KOH)
-
100% Formic acid
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
PARP-1 Reaction:
-
In a 96-well plate, combine PARP assay buffer, activated DNA, and the test inhibitor at various concentrations.
-
Add recombinant PARP-1 enzyme to each well.
-
Initiate the reaction by adding β-NAD+ (a final concentration of ~100-1000 nM is often used).
-
Incubate at room temperature for a defined period (e.g., 20 minutes) to allow for approximately 70% NAD+ conversion in the uninhibited control.
-
-
Development of Fluorescent Product:
-
Stop the reaction and develop the fluorescent signal by adding 10 µL of 20% acetophenone and 10 µL of 2M KOH to each well.
-
Incubate the plate at 4°C for 15 minutes.
-
Add 45 µL of 100% formic acid to each well.
-
-
Fluorescence Measurement:
-
Seal the plate and incubate in an oven at 110°C for 5 minutes.
-
After cooling to room temperature, read the fluorescence on a plate reader with an excitation wavelength of 372 nm and an emission wavelength of 444 nm.
-
-
Data Analysis:
-
The fluorescence intensity is inversely proportional to PARP-1 activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value as described in the previous protocol.
-
Visualizing Pathways and Workflows
ADP-Ribosylation Signaling Pathway
The following diagram illustrates the central role of NAD+ in ADP-ribosylation, a post-translational modification catalyzed by enzymes like PARPs.
Experimental Workflow for Enzyme Inhibition Assay
This diagram outlines a typical high-throughput screening workflow for identifying and characterizing enzyme inhibitors.
Conclusion
The selection of a substrate for enzyme inhibition assays requires careful consideration of the specific research question, the enzyme being studied, and the available resources. Fluorescein-NAD+ offers a convenient and non-radioactive method for monitoring NAD+-dependent enzymes, making it suitable for many applications, including high-throughput screening. However, the potential for the fluorescent label to alter enzyme kinetics necessitates careful validation. For highly sensitive and quantitative studies, bioluminescent assays or, when feasible, radiolabeled substrates remain valuable alternatives. By understanding the principles, advantages, and limitations of each method, researchers can design more robust and reliable enzyme inhibition assays to accelerate drug discovery and basic research.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The advantages to using fluorescence vs radioactivity in receptors kinetic and binding assays. - Celtarys [celtarys.com]
- 4. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Fluorescein-NAD+
For Immediate Implementation by Laboratory Personnel
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Fluorescein-Nicotinamide Adenine Dinucleotide (Fluorescein-NAD+). Adherence to these procedures is critical for maintaining a safe research environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this fluorescent substrate.
While both fluorescein and Nicotinamide Adenine Dinucleotide (NAD+) are generally not classified as hazardous substances in the concentrations typically used in laboratory settings, it is imperative to treat all chemical waste with caution and follow established institutional and local guidelines.[1][2] The following procedures are based on general laboratory safety protocols for non-hazardous chemical waste.
Quantitative Data Summary
For quick reference, the table below summarizes key quantitative and qualitative data relevant to the handling and disposal of Fluorescein-NAD+ and its components.
| Property | Value/Information |
| Fluorescein-NAD+ | Not classified as hazardous under OSHA's Hazard Communication Standard. |
| Fluorescein | Not typically classified as hazardous. May cause eye irritation.[3] |
| NAD+ | Not classified as a hazardous substance.[1] |
| Aqueous Solution pH | For drain disposal of non-hazardous aqueous waste, the pH should generally be between 5.5 and 10.5. |
| Water Dilution Ratio | When permitted, flush aqueous solutions down the drain with a large volume of cold water (at least 20 parts water). |
| Storage of Waste | Store in a designated Satellite Accumulation Area in a clearly labeled, sealed, and compatible container. Plastic containers are often preferred. |
Experimental Protocols for Disposal
The appropriate disposal method for Fluorescein-NAD+ depends on its physical state (solid or aqueous solution) and whether it has been mixed with other hazardous materials.
Protocol 1: Disposal of Solid (Unused) Fluorescein-NAD+
Objective: To safely dispose of solid, unused Fluorescein-NAD+ as non-hazardous waste.
Materials:
-
Sealed container for the solid waste.
-
Secondary container (e.g., cardboard box).
-
Permanent marker or waste label.
Procedure:
-
Containerize: Ensure the solid Fluorescein-NAD+ is in a sealed, well-labeled primary container.
-
Deface Original Label: To prevent confusion, deface or remove the original chemical label.
-
Secondary Containment: Place the sealed primary container into a secondary container, such as a cardboard box.
-
Labeling: Clearly label the outer container as "Non-hazardous laboratory waste" and specify the contents ("Solid Fluorescein-NAD+").
-
Disposal: Dispose of the container in the regular municipal waste stream, such as a dumpster. Do not place it in laboratory trash cans that are handled by custodial staff to avoid accidental exposure or misidentification.
Protocol 2: Disposal of Aqueous Solutions of Fluorescein-NAD+
Objective: To safely dispose of aqueous solutions containing only Fluorescein-NAD+ and water.
Important Pre-check: This procedure is only for solutions that do not contain any other hazardous materials. If the solution contains other chemicals, it must be disposed of as hazardous chemical waste.
Materials:
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.
-
Access to a sanitary sewer drain.
-
Cold water supply.
Procedure:
-
Verification: Confirm that the aqueous solution contains only Fluorescein-NAD+ and water.
-
Transportation: If the solution needs to be moved to a designated disposal sink, ensure it is in a sealed, secondary container to prevent spills.
-
Dilution and Disposal: a. Turn on the cold water to a steady, strong flow. b. Slowly pour the aqueous Fluorescein-NAD+ solution directly into the drain. c. Continue to flush the drain with a copious amount of cold water for at least one minute to ensure thorough dilution within the sewer system.
-
Cleanup: Rinse the container that held the solution with water and dispose of it as non-hazardous waste. Clean the sink area to remove any potential splashes.
-
Documentation: If required by your institution, record the disposal in the laboratory waste log.
Protocol 3: Disposal of Contaminated Labware
Objective: To dispose of labware (e.g., pipette tips, gloves) contaminated with Fluorescein-NAD+.
Procedure:
-
Assessment: Ensure the labware is not grossly contaminated with the substance.
-
Segregation: If the labware is contaminated with other hazardous materials, it must be disposed of as hazardous waste according to your institution's guidelines.
-
Containerize: Place non-hazardous contaminated labware in a sealed bag or container.
-
Disposal: Dispose of the sealed container in the regular laboratory trash.
Decision Workflow for Fluorescein-NAD+ Disposal
The following diagram outlines the logical steps to determine the correct disposal procedure for Fluorescein-NAD+ waste.
Caption: Disposal workflow for Fluorescein-NAD+.
Disclaimer: The information provided is for guidance only. Always consult your institution's Environmental Health and Safety (EHS) office and the specific Safety Data Sheet (SDS) for the products you are using to ensure full compliance with all local, state, and federal regulations. Never dispose of hazardous chemicals down the drain.
References
Personal protective equipment for handling Fluorescein-NAD+
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fluorescein-NAD+ (F-NAD+). Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum Recommended PPE:
A comprehensive assessment of the specific laboratory tasks should be conducted to determine the full scope of necessary PPE. The following table outlines the minimum required PPE for handling Fluorescein-NAD+.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields | Must be ANSI Z87.1 compliant. Protects against accidental splashes and airborne particles. |
| Chemical splash goggles | Required when there is a higher potential for splashing, such as when preparing stock solutions. | |
| Face shield | Should be worn in addition to goggles when handling large volumes or if there is a significant splash hazard. | |
| Hand Protection | Disposable nitrile gloves | Provide protection against incidental contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. Flame-resistant lab coats should be considered if working with flammable materials in the same procedure. |
| Long pants and closed-toe shoes | Required to protect the legs and feet from spills. | |
| Respiratory Protection | NIOSH-approved respirator | Required when there is a potential for generating dusts or aerosols, especially when handling the powdered form of the compound. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling procedures are critical to minimize exposure and prevent contamination.
1. Preparation and Weighing:
-
Conduct all work with solid Fluorescein-NAD+ in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.
-
Wear all required PPE as outlined in the table above.
-
Use a dedicated and clean spatula and weighing vessel.
2. Solubilization:
-
Add the solvent to the solid F-NAD+ slowly to avoid splashing.
-
If using a vortex or sonicator, ensure the vial is securely capped.
3. Use in Assays:
-
Handle all solutions containing F-NAD+ with care to avoid skin and eye contact.
-
Work within a designated area to contain any potential spills.
4. Spill Cleanup:
-
In case of a spill, immediately alert others in the vicinity.
-
For small spills of the solid, carefully sweep up the material, place it in a sealed container, and dispose of it as chemical waste. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with an appropriate solvent.
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.
-
In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
Disposal Plan
All waste containing Fluorescein-NAD+ must be treated as chemical waste and disposed of according to institutional, local, and national regulations.
-
Solid Waste: Collect all solid F-NAD+ waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing F-NAD+ in a labeled, sealed, and appropriate chemical waste container. Do not pour down the drain.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.
Below is a workflow diagram illustrating the safe handling and disposal process for Fluorescein-NAD+.
Caption: Workflow for handling and disposing of Fluorescein-NAD+.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
